molecular formula C16H11ClN2O2 B1350122 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 618102-33-3

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1350122
CAS No.: 618102-33-3
M. Wt: 298.72 g/mol
InChI Key: YTECAJSUOLDFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a high-purity chemical reagent for research and development. This compound belongs to the phenylpyrazole class of organic compounds, which are recognized for their significant potential in medicinal chemistry . Pyrazole derivatives have a long history in agrochemical and pharmaceutical sectors, and their heterocyclic structure is a key template in the search for novel therapeutic agents . A prominent area of research for this chemical class is in oncology. Structurally related pyrazole carbohydrazide derivatives have been synthesized and evaluated for their promising anticancer activities. For instance, research has shown that compounds such as 1-(3-(4-chlorophenoxy)phenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide can inhibit the proliferation of A549 human lung carcinoma cells . The presence of the 4-chlorophenyl substituent is a recurring feature in many bioactive pyrazole compounds, suggesting that lipophilic and electron-withdrawing groups like chlorine may be beneficial for cytotoxic activity against certain cancer cell lines . Researchers can utilize this compound as a key synthetic intermediate or lead structure for developing new small molecules targeting proliferative pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use .

Properties

IUPAC Name

5-(4-chlorophenyl)-2-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-12-8-6-11(7-9-12)14-10-15(16(20)21)19(18-14)13-4-2-1-3-5-13/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTECAJSUOLDFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377791
Record name 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618102-33-3
Record name 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities.[1] The target molecule, a polysubstituted pyrazole, is of considerable interest in medicinal chemistry and drug discovery.

It is important to note that while the initial request specified the 5-carboxylic acid isomer, the predominant and most readily accessible synthetic route, detailed herein, leads to the formation of the 4-carboxylic acid isomer. This pathway proceeds via a three-step sequence commencing with the condensation of 4-chloroacetophenone and phenylhydrazine, followed by a Vilsmeier-Haack formylation to construct the pyrazole ring, and culminating in the oxidation of the resulting aldehyde. This guide offers detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid researchers in the replication and potential optimization of this process.

Synthesis Pathway Overview

The synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is efficiently achieved in three sequential steps. The pathway begins with the formation of a hydrazone, which then undergoes cyclization and formylation in a single step, followed by a final oxidation to yield the target carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Step 3: Oxidation 4-chloroacetophenone 4-chloroacetophenone hydrazone 1-(1-(4-chlorophenyl)ethylidene) -2-phenylhydrazine 4-chloroacetophenone->hydrazone Ethanol, Acetic Acid (cat.) Reflux, 1-2h phenylhydrazine phenylhydrazine phenylhydrazine->hydrazone aldehyde 3-(4-chlorophenyl)-1-phenyl -1H-pyrazole-4-carbaldehyde hydrazone->aldehyde POCl3, DMF 60-65°C, 3-4h carboxylic_acid 3-(4-chlorophenyl)-1-phenyl -1H-pyrazole-4-carboxylic acid aldehyde->carboxylic_acid KMnO4 Water/Pyridine, 60-65°C

A three-step synthesis pathway for the target molecule.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of the target compound and its intermediates.

Step 1: Synthesis of 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine (Hydrazone Intermediate)

This procedure involves the condensation reaction between 4-chloroacetophenone and phenylhydrazine.

  • Materials:

    • 4-chloroacetophenone (10 mmol)

    • Phenylhydrazine (10 mmol)

    • Ethanol (20 mL)

    • Glacial Acetic Acid (few drops)

  • Procedure:

    • A solution of phenylhydrazine (10 mmol) in 20 mL of ethanol is prepared in a round-bottom flask.

    • 4-chloroacetophenone (10 mmol) is added to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.[1]

    • The reaction mixture is heated to reflux at 60°C for 1-2 hours.[1]

    • After the reaction is complete, the mixture is cooled to room temperature and then poured into ice-cold water.

    • A yellow solid precipitate forms, which is collected by filtration.

    • The isolated product is purified by recrystallization from hot ethanol to yield the pure hydrazone.[1]

Step 2: Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Aldehyde Intermediate)

This step utilizes the Vilsmeier-Haack reaction for the cyclization and formylation of the hydrazone intermediate.

  • Materials:

    • 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine (10 mmol)

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Crushed ice

    • Sodium bicarbonate (NaHCO₃)

    • Methanol

  • Procedure:

    • The Vilsmeier-Haack reagent is prepared by adding POCl₃ (3.13 mL) dropwise to cooled DMF (0.59 mL) at 0 to -5°C.[1] A separate, more detailed source specifies adding POCl₃ (5 mL) to cold DMF (15 mL) with stirring at 273–278 K for 30 minutes.[2]

    • A solution of the hydrazone from Step 1 (10 mmol) in DMF is added in small portions to the Vilsmeier-Haack reagent, maintaining a reaction temperature of 60–65°C for 3-4 hours.[1]

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is gradually poured into crushed ice with continuous stirring.

    • The resulting solution is neutralized with solid NaHCO₃.

    • The precipitate that forms is filtered, dried, and purified by recrystallization from methanol to yield the aldehyde intermediate.[1]

Step 3: Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (Final Product)

This final step involves the oxidation of the pyrazole-4-carbaldehyde.

  • Materials:

    • 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol)

    • Potassium permanganate (KMnO₄)

    • Distilled water

    • Pyridine

  • Procedure:

    • The aldehyde intermediate (1 mmol) is dissolved in a mixture of water and pyridine.[3]

    • The mixture is heated to 60–65°C.[4]

    • An aqueous solution of potassium permanganate is added portion-wise to the heated solution until a persistent purple color is observed.

    • The reaction is stirred at this temperature until TLC analysis indicates the complete consumption of the starting aldehyde.

    • The reaction mixture is cooled, and the excess permanganate is quenched by the addition of a suitable reducing agent (e.g., sodium bisulfite solution).

    • The manganese dioxide precipitate is removed by filtration.

    • The filtrate is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

    • The solid product is collected by filtration, washed with water, and dried to afford the final 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

Quantitative Data

The following table summarizes the key quantitative data for the reactants, intermediates, and the final product in the synthesis pathway.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Melting Point (°C)
4-chloroacetophenoneC₈H₇ClO154.60Solid-19 - 21
PhenylhydrazineC₆H₈N₂108.14Liquid/Solid-19 - 22
1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazineC₁₄H₁₃ClN₂244.72Yellow Solid90[1]Not reported
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeC₁₆H₁₁ClN₂O282.73White Solid86 - 87.4[1][2]140 - 142[5]
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid C₁₆H₁₁ClN₂O₂ 298.72 [6]Solid ~85*[4]Not reported

*Yield reported for a structurally analogous compound under similar reaction conditions.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the synthetic compound 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. This molecule is of significant interest in medicinal and agricultural chemistry due to the prevalence of the pyrazole scaffold in a wide range of biologically active compounds. This document consolidates available data on its chemical structure, molecular properties, and provides a detailed, generalized experimental protocol for its synthesis. The information herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents and other specialized chemical products.

Chemical Identity and Molecular Structure

This compound is a heterocyclic compound featuring a central pyrazole ring substituted at positions 1, 3, and 5. The structural formula and key identifiers are presented below.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 618102-33-3[1]

  • Molecular Formula: C₁₆H₁₁ClN₂O₂[1]

  • SMILES: c1ccc(cc1)n2c(cc(n2)c3ccc(cc3)Cl)C(=O)O[1]

Physicochemical Properties

Table 1: Summary of Physicochemical Data

PropertyValueSource/Method
Molecular Weight 298.72 g/mol Calculated[1]
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available-
LogP (calculated) 3.8909Computational[1]
Topological Polar Surface Area (TPSA) 55.12 ŲComputational[1]
Hydrogen Bond Donors 1Computational[1]
Hydrogen Bond Acceptors 3Computational[1]
Rotatable Bonds 3Computational[1]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through a multi-step process, with the core of the synthesis being the Knorr pyrazole synthesis, a cyclocondensation reaction.[2][3][4][5] A generalized, detailed experimental protocol is outlined below. This protocol is based on established methods for the synthesis of analogous pyrazole carboxylic acids.[6][7]

3.1. General Synthetic Scheme

The overall synthetic strategy involves two main stages:

  • Formation of a 1,3-diketoester intermediate.

  • Cyclocondensation with phenylhydrazine to form the pyrazole ring, followed by hydrolysis.

3.2. Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

This step involves a Claisen condensation between a substituted acetophenone and diethyl oxalate.

  • Materials:

    • 4'-chloroacetophenone

    • Diethyl oxalate

    • Potassium t-butoxide

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a stirred solution of potassium t-butoxide in anhydrous THF at 0°C, a solution of 4'-chloroacetophenone in anhydrous THF is added dropwise under an inert atmosphere (e.g., nitrogen or argon).

    • Following the addition, a solution of diethyl oxalate in anhydrous THF is added dropwise, maintaining the temperature at 0°C.

    • The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched by the addition of an acidic aqueous solution (e.g., dilute HCl) and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, which can be purified by column chromatography.

3.3. Step 2: Synthesis of this compound

This step utilizes the Knorr pyrazole synthesis via a cyclocondensation reaction.

  • Materials:

    • Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (from Step 1)

    • Phenylhydrazine

    • Ethanol

    • Aqueous sodium hydroxide solution

    • Aqueous hydrochloric acid

  • Procedure:

    • The ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is dissolved in ethanol.

    • To this solution, phenylhydrazine is added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by TLC.

    • After the formation of the pyrazole ester, the ethanol is removed under reduced pressure.

    • The resulting residue is then heated with an aqueous solution of sodium hydroxide to hydrolyze the ester to the carboxylic acid.

    • The reaction mixture is cooled, and the aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted phenylhydrazine.

    • The aqueous layer is then acidified with concentrated hydrochloric acid until a precipitate forms.

    • The solid precipitate, which is the desired this compound, is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

G cluster_step1 Step 1: 1,3-Dicarbonyl Synthesis cluster_step2 Step 2: Pyrazole Formation and Hydrolysis A 4'-chloroacetophenone D Claisen Condensation A->D B Diethyl oxalate B->D C Potassium t-butoxide in THF C->D Base E Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate D->E G Knorr Cyclocondensation E->G F Phenylhydrazine F->G H Ethyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylate G->H I Ester Hydrolysis (NaOH, H2O) H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Potential Biological Significance

While specific signaling pathways for this compound are not yet elucidated in the literature, the pyrazole scaffold is a well-established pharmacophore. Compounds containing this moiety have demonstrated a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[8][9] The presence of the 4-chlorophenyl and phenyl substituents, along with the carboxylic acid group, suggests that this compound may interact with various biological targets, making it a person of interest for further investigation in drug discovery programs.

Conclusion

This technical guide has summarized the currently available physicochemical information for this compound. While computational data provides a good starting point, further experimental validation of properties such as melting point, solubility, and pKa is necessary for a complete characterization. The provided synthetic protocol, based on the robust Knorr pyrazole synthesis, offers a reliable method for the preparation of this and similar compounds. The established biological relevance of the pyrazole core warrants further investigation into the specific pharmacological activities and mechanisms of action of this particular derivative.

References

An In-depth Technical Guide to 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-33-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative with significant potential in the fields of agrochemicals and pharmaceuticals.[1][2][3] Its structural features suggest a role as an intermediate in the synthesis of herbicides, fungicides, and therapeutic agents targeting inflammatory diseases and cancer.[2][3][4] This technical guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and insights into its potential biological activities and mechanisms of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental data for some properties are limited, predicted values from computational models provide valuable insights.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 618102-33-3[2]
Molecular Formula C₁₆H₁₁ClN₂O₂[2]
Molecular Weight 298.73 g/mol [2]
Predicted XlogP 4.0[5]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 3[6]
Topological Polar Surface Area (TPSA) 55.12 Ų[6]
Storage Conditions 0-8°C[2]

Synthesis

The synthesis of this compound can be achieved through a multi-step process, which is a common route for this class of compounds. The general workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization and Formylation cluster_2 Step 3: Oxidation A 4-Chloroacetophenone C 1-(4-Chlorophenyl)ethanone phenylhydrazone A->C B Phenylhydrazine B->C E 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde C->E D Vilsmeier-Haack Reagent (POCl3, DMF) D->E G This compound E->G F Oxidizing Agent (e.g., KMnO4) F->G

Caption: General synthesis workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established methods for similar pyrazole derivatives.

Step 1: Synthesis of 1-(4-Chlorophenyl)ethanone phenylhydrazone

  • In a round-bottom flask, dissolve 4-chloroacetophenone (1 mole equivalent) in ethanol.

  • Add phenylhydrazine (1 mole equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain 1-(4-chlorophenyl)ethanone phenylhydrazone.

Step 2: Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 3 mole equivalents) to N,N-dimethylformamide (DMF, 5 mole equivalents) at 0°C with constant stirring.

  • Slowly add the 1-(4-chlorophenyl)ethanone phenylhydrazone from Step 1 to the Vilsmeier-Haack reagent.

  • Heat the reaction mixture to 60-70°C and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Filter the precipitate, wash with water, and dry to yield 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Step 3: Oxidation to this compound

  • Suspend the pyrazole-4-carbaldehyde from Step 2 in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄), to the suspension.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears.

  • Acidify the mixture with a dilute acid (e.g., HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively available in the public domain, the pyrazole scaffold is a well-established pharmacophore with known anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[7] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid to prostaglandins.

Anti_inflammatory_Pathway Compound This compound COX2 COX-2 Enzyme Compound->COX2 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Inflammation Inflammation Prostaglandins->Inflammation

Caption: Postulated anti-inflammatory mechanism via COX-2 inhibition.

Another key inflammatory mediator is Tumor Necrosis Factor-alpha (TNF-α), a cytokine that plays a central role in systemic inflammation.[8] Some pyrazole compounds have been shown to modulate TNF-α release.

Anticancer Activity

The anticancer potential of pyrazole derivatives is an active area of research. The proposed mechanisms often involve the inhibition of signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. The inhibition of COX-2, which is often overexpressed in various cancers, is one such mechanism.

Anticancer_Pathway Compound This compound Signaling_Pathways Cancer Cell Signaling Pathways (e.g., Proliferation, Survival) Compound->Signaling_Pathways Modulation Apoptosis Apoptosis (Programmed Cell Death) Signaling_Pathways->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathways->Cell_Cycle_Arrest

Caption: Potential anticancer mechanisms of action.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a series of in vitro assays can be employed.

COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of the compound to inhibit the activity of the COX-2 enzyme.

  • Reagents and Materials:

    • Human recombinant COX-2 enzyme

    • COX Assay Buffer

    • COX Probe

    • Arachidonic Acid (substrate)

    • Celecoxib (positive control)

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In the wells of the microplate, add the COX Assay Buffer, COX Probe, and the test compound at various concentrations.

    • Add the COX-2 enzyme to all wells except the blank.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.[1]

TNF-α Release Assay in THP-1 Cells

This assay determines the effect of the compound on the release of TNF-α from lipopolysaccharide (LPS)-stimulated monocytic cells.[8]

  • Reagents and Materials:

    • THP-1 cell line

    • RPMI-1640 cell culture medium

    • Lipopolysaccharide (LPS)

    • Human TNF-α ELISA kit

    • 96-well cell culture plate

  • Procedure:

    • Seed THP-1 cells in a 96-well plate and differentiate them into macrophages using PMA.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.

    • Collect the cell culture supernatant.

    • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[9][10][11]

    • Determine the effect of the compound on TNF-α release.

In Vitro Cancer Cell Line Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compound on cancer cell lines.[12]

  • Reagents and Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HCT116)

    • Appropriate cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

This compound is a molecule of interest for both the agrochemical and pharmaceutical industries. Its synthesis is achievable through established chemical routes. Based on the known activities of the pyrazole scaffold, this compound warrants further investigation for its potential anti-inflammatory and anticancer properties. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its biological efficacy and mechanism of action. Further studies are required to isolate and quantify its specific biological activities and to determine its full therapeutic or agrochemical potential.

References

Spectroscopic and Synthetic Profile of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. This pyrazole derivative is of significant interest in medicinal chemistry and materials science due to its versatile molecular scaffold. The following sections present tabulated spectroscopic data, a step-by-step experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally related compounds and established spectroscopic principles.

Table 1: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500Broad, StrongO-H stretch (Carboxylic Acid)
~3100-3000MediumAromatic C-H stretch
~1720-1700StrongC=O stretch (Carboxylic Acid)
~1600, 1585, 1500Medium-StrongC=C stretching (Aromatic Rings)
~1450MediumC=N stretch (Pyrazole Ring)
~1250MediumC-O stretch (Carboxylic Acid)
~1100-1000StrongC-Cl stretch
~950Broad, MediumO-H bend (Carboxylic Acid Dimer)

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5Singlet, Broad1HCOOH
~7.80Doublet2HAr-H (ortho to Cl)
~7.65Doublet2HAr-H (meta to Cl)
~7.50-7.30Multiplet5HPhenyl-H
~7.20Singlet1HPyrazole-H (C4)

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165.0C=O (Carboxylic Acid)
~152.0C3 (Pyrazole)
~145.0C5 (Pyrazole)
~139.0Quaternary C (Phenyl)
~135.0Quaternary C (Chlorophenyl)
~133.0C-Cl
~129.5CH (Phenyl)
~129.0CH (Chlorophenyl)
~128.5CH (Phenyl)
~125.0CH (Phenyl)
~110.0C4 (Pyrazole)

Table 4: Predicted Mass Spectrometry Data (EI)

m/zInterpretation
~298/300[M]⁺ (Molecular ion peak, showing isotopic pattern for Cl)
~281/283[M-OH]⁺
~253/255[M-COOH]⁺
~111/113[C₆H₄Cl]⁺
~77[C₆H₅]⁺

Experimental Protocol: Synthesis of this compound

This protocol outlines a potential synthetic route for this compound, adapted from established methods for similar pyrazole derivatives.

Step 1: Synthesis of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-(4-chlorophenyl)-3-oxopropanoate (1 equivalent) in ethanol.

  • Addition of Phenylhydrazine: Add phenylhydrazine (1 equivalent) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Cooling and Precipitation: After reflux, cool the mixture to room temperature, which should induce the precipitation of the pyrazolone product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Drying: Dry the product in a vacuum oven.

Step 2: Vilsmeier-Haack Formylation to 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Reagent Preparation: In a separate flask cooled in an ice bath, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to dimethylformamide (DMF, 5 equivalents) with stirring.

  • Addition of Pyrazolone: Slowly add the dried 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) from Step 1 to the Vilsmeier reagent.

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Precipitation: Neutralize the solution with a saturated sodium bicarbonate solution, which will cause the aldehyde product to precipitate.

  • Isolation and Purification: Collect the crude aldehyde by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

Step 3: Oxidation to this compound

  • Reaction Setup: In a round-bottom flask, suspend the 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) from Step 2 in a mixture of acetic acid and water.

  • Oxidation: Add a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid, portion-wise while monitoring the reaction temperature.

  • Reaction Completion: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Quench any excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄).

  • Acidification and Precipitation: Acidify the mixture with hydrochloric acid (HCl) to precipitate the carboxylic acid product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Workflow Reactant1 Ethyl 3-(4-chlorophenyl)-3-oxopropanoate Step1 Step 1: Cyclocondensation Reactant1->Step1 Reactant2 Phenylhydrazine Reactant2->Step1 Intermediate1 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one Step1->Intermediate1 Ethanol, Reflux Step2 Step 2: Vilsmeier-Haack Formylation Intermediate1->Step2 Vilsmeier Vilsmeier Reagent (POCl₃, DMF) Vilsmeier->Step2 Intermediate2 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Step2->Intermediate2 Step3 Step 3: Oxidation Intermediate2->Step3 Oxidant Oxidizing Agent (e.g., KMnO₄) Oxidant->Step3 FinalProduct This compound Step3->FinalProduct Acetic Acid/Water

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis and predicted ¹H NMR spectrum for 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. The guide outlines the expected chemical shifts, multiplicities, and coupling constants for each proton in the molecule, supported by a standard experimental protocol and a structural diagram for clarity.

Molecular Structure and Proton Environments

The structure of this compound contains several distinct proton environments, which will give rise to a series of signals in the ¹H NMR spectrum. The key proton groups are: the single proton on the pyrazole ring, the protons on the N-phenyl ring, the protons on the C-chlorophenyl ring, and the acidic proton of the carboxylic acid group.

Caption: Molecular structure of this compound with key proton environments labeled.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for the target compound. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The aromatic protons on the phenyl and chlorophenyl rings are expected to show complex splitting patterns due to ortho, meta, and para couplings.

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
1Carboxylic Acid (-COOH)> 12.0Broad Singlet (br s)1HN/A
2Phenyl (ortho-H)7.6 - 7.8Multiplet (m)2H-
3Phenyl (meta, para-H)7.3 - 7.5Multiplet (m)3H-
44-Chlorophenyl (H-a)7.4 - 7.6Doublet (d)2HJ ≈ 8-9 Hz
54-Chlorophenyl (H-b)7.3 - 7.5Doublet (d)2HJ ≈ 8-9 Hz
6Pyrazole (H-4)7.0 - 7.2Singlet (s)1HN/A

Spectral Interpretation

  • Carboxylic Acid Proton (> 12.0 ppm): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and its acidic nature. It typically appears as a broad singlet far downfield and may exchange with deuterium in solvents like D₂O.

  • Aromatic Protons (7.3 - 7.8 ppm): Protons directly attached to an aromatic ring generally resonate in the 6.5-8.0 ppm region.[1]

    • N-Phenyl Group: The protons on the phenyl ring attached to the pyrazole nitrogen will likely appear as complex multiplets. The ortho protons are expected to be the most downfield due to their proximity to the heterocyclic ring.

    • C-Chlorophenyl Group: The protons on the 4-chlorophenyl ring constitute an AA'BB' system, which often simplifies to two doublets. The protons ortho to the pyrazole ring (H-a) and those ortho to the chlorine atom (H-b) will have distinct chemical shifts and will couple with their respective ortho neighbors. Electron-withdrawing groups like chlorine tend to deshield ortho and para protons.[2]

  • Pyrazole Proton (7.0 - 7.2 ppm): The single proton at the C-4 position of the pyrazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the surrounding substituents on the heterocyclic ring.

Standard Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum for a compound like this compound is provided below.

4.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of the compound.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often suitable for carboxylic acids as it can help in observing the exchangeable -COOH proton.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard: If quantitative analysis is required, a known amount of an internal standard can be added. For routine characterization, the residual solvent peak is often used for referencing.

4.2. Instrument Parameters (400 MHz Spectrometer)

  • Nucleus: ¹H

  • Solvent: DMSO-d₆ (or CDCl₃)

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay (e.g., 5 times the longest T1) is crucial for accurate integration in quantitative NMR.[3]

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): 0 to 16 ppm.

4.3. Data Processing

  • Fourier Transform (FT): Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline, which is critical for accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

  • Peak Picking: Identify the chemical shift of each peak in the spectrum.

Logical Workflow for Spectral Analysis

workflow A Acquire 1D ¹H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Reference Spectrum (e.g., to residual solvent peak) B->C D Integrate Peaks C->D F Analyze Chemical Shifts (δ) C->F Proton Environment G Analyze Splitting Patterns (Multiplicity) C->G Neighboring Protons E Identify Number of Signals D->E Relative Ratios I Assign Signals to Protons E->I F->I H Determine Coupling Constants (J) G->H Peak Spacing G->I H->I J Structure Verification I->J

Caption: A standard workflow for the acquisition and interpretation of a ¹H NMR spectrum for structural elucidation.

References

An In-depth Technical Guide to 13C NMR Analysis of Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of pyrazole carboxylic acid derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] Accurate structural characterization is paramount, and 13C NMR is an indispensable tool in this endeavor.

Core Principles of 13C NMR in Pyrazole Analysis

13C NMR spectroscopy provides detailed information about the carbon framework of a molecule. For pyrazole carboxylic acid derivatives, this technique is crucial for:

  • Confirming the pyrazole ring structure: The chemical shifts of the C3, C4, and C5 carbons are characteristic of the pyrazole core.

  • Identifying substituent effects: The position and nature of substituents on the pyrazole ring and the carboxylic acid group significantly influence the chemical shifts of the ring carbons.

  • Investigating tautomerism: N-unsubstituted pyrazoles can exist in tautomeric forms, and 13C NMR, often in conjunction with 1H NMR, can help determine the predominant tautomer in solution.[4][5]

  • Verifying regiochemistry: In reactions where multiple isomers can be formed, 13C NMR is essential for unambiguous structure determination.

13C NMR Chemical Shift Data for Pyrazole Derivatives

The chemical shifts of the carbon atoms in pyrazole derivatives are influenced by the electronic environment. Electron-withdrawing groups, such as nitro groups or the carboxylic acid itself, generally cause a downfield shift (to a higher ppm value) of the attached and nearby carbons. Conversely, electron-donating groups tend to cause an upfield shift (to a lower ppm value).

The following table summarizes representative 13C NMR chemical shift data for pyrazole and some of its carboxylic acid derivatives. It is important to note that chemical shifts can be influenced by the solvent and the concentration of the sample.

CompoundC3 (ppm)C4 (ppm)C5 (ppm)Carboxyl C (ppm)Other Carbons (ppm)Solvent
Pyrazole~134.6~105.7~134.6--CDCl3
3-Methylpyrazole~148~105~134-CH3: ~13CDCl3[1]
Pyrazole-3-carboxylic acid~145-155~105-115~130-140~160-170-DMSO-d6
1,5-Diphenyl-1H-pyrazole-3-carboxylic acid~145.8~108.3~150.1~163.2Phenyl C's: ~125-139DMSO-d6
1-(4-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid~145.9~108.5~150.3~163.1Phenyl C's: ~125-135DMSO-d6
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile~153.1~90-100~142.4-CN: ~112.8, Phenyl C's: ~120-136CDCl3[6]

Note: The chemical shifts for pyrazole carboxylic acid derivatives are indicative and can vary based on substitution patterns.

Experimental Protocols for 13C NMR Analysis

Acquiring high-quality 13C NMR spectra is crucial for accurate structural analysis. The following provides a detailed methodology for the 13C NMR analysis of pyrazole carboxylic acid derivatives.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

  • Mass: Weigh approximately 10-20 mg of the pyrazole carboxylic acid derivative.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common solvents for pyrazole derivatives include deuterated chloroform (CDCl3), deuterated dimethyl sulfoxide (DMSO-d6), and deuterated methanol (CD3OD). DMSO-d6 is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and engage in hydrogen bonding.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). Many commercially available deuterated solvents already contain TMS.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.

NMR Instrument Parameters

The following are typical acquisition parameters for a standard 1D 13C NMR experiment. These may need to be optimized based on the specific instrument and sample.

ParameterRecommended ValuePurpose
Pulse Program zgpg30 or similarStandard 1D 13C experiment with proton decoupling.
Acquisition Time (AQ) 1-2 secondsDetermines the digital resolution of the spectrum.
Relaxation Delay (D1) 2-5 secondsAllows for the relaxation of carbon nuclei, crucial for quantitative analysis. Carboxylic acid carbons can have long relaxation times.
Number of Scans (NS) 1024 or more13C is an insensitive nucleus, so a larger number of scans is required to achieve a good signal-to-noise ratio.
Spectral Width (SW) ~250 ppmShould encompass all expected carbon signals.
Temperature 298 K (25 °C)Maintain a constant temperature for reproducibility.
Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, reference the spectrum to the residual solvent peak.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the 13C NMR analysis of a novel pyrazole carboxylic acid derivative.

G cluster_synthesis Synthesis & Purification cluster_nmr 13C NMR Analysis cluster_analysis Structural Elucidation cluster_reporting Reporting Synthesis Synthesis of Pyrazole Carboxylic Acid Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Purification->SamplePrep DataAcquisition 13C NMR Data Acquisition SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Referencing) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Peak Assignment) DataProcessing->SpectralAnalysis StructureVerification Structure Verification (Comparison with Expected Shifts) SpectralAnalysis->StructureVerification TautomerismAnalysis Tautomerism/Isomer Analysis SpectralAnalysis->TautomerismAnalysis FinalReport Final Report and Data Archiving StructureVerification->FinalReport TautomerismAnalysis->FinalReport

Caption: Workflow for 13C NMR analysis of pyrazole carboxylic acid derivatives.

Advanced 2D NMR Techniques

For complex pyrazole carboxylic acid derivatives or in cases of significant signal overlap, 2D NMR experiments can be invaluable:

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals, aiding in the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons, including the carboxylic acid carbon, by observing its correlation with nearby protons.

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, which can help in assigning protons on the pyrazole ring and any aliphatic substituents.

By following the protocols and utilizing the reference data provided in this guide, researchers can confidently employ 13C NMR spectroscopy for the comprehensive structural characterization of pyrazole carboxylic acid derivatives, accelerating their research and development efforts.

References

A Technical Guide to the Mass Spectrometry of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a complex heterocyclic compound with potential applications in medicinal chemistry and drug development. Mass spectrometry is an indispensable analytical technique for the structural elucidation and characterization of such molecules. This guide provides a detailed overview of the predicted mass spectral behavior of this compound, including its primary fragmentation pathways. As experimental data for this specific molecule is not widely available in the public domain, this document is based on established fragmentation principles for its constituent functional groups: carboxylic acids, pyrazole rings, and substituted aromatic rings.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is expected to be characterized by a series of fragment ions that provide a clear signature of its molecular structure. The fragmentation is primarily dictated by the carboxylic acid group, the stability of the pyrazole ring, and the phenyl and chlorophenyl substituents. The molecular formula of the compound is C₁₆H₁₁ClN₂O₂, with a monoisotopic mass of approximately 298.05 Da. Due to the presence of a chlorine atom, all chlorine-containing fragments will exhibit a characteristic isotopic pattern with peaks at M and M+2 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.

The predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures are summarized in the table below. These predictions are based on an electron ionization (EI) fragmentation model.

m/z (³⁵Cl)m/z (³⁷Cl)Proposed FormulaProposed Fragmentation Pathway
298300[C₁₆H₁₁ClN₂O₂]⁺•Molecular Ion (M⁺•)
281283[C₁₆H₁₀ClN₂O]⁺•Loss of a hydroxyl radical (•OH) from the carboxylic acid group.
253255[C₁₆H₁₀ClN₂]⁺•Loss of a carboxyl radical (•COOH) from the molecular ion.
254256[C₁₅H₁₁ClN₂]⁺Decarboxylation: Loss of carbon dioxide (CO₂) from the molecular ion.
180182[C₁₀H₇ClN]⁺•Cleavage of the pyrazole ring with loss of C₆H₅N₂O₂.
139141[C₈H₅ClN]⁺•Fragmentation of the pyrazole ring.
111113[C₆H₄Cl]⁺Chlorophenyl cation.
77-[C₆H₅]⁺Phenyl cation.

Primary Fragmentation Pathways

The fragmentation of this compound upon ionization is expected to be dominated by specific cleavage events that lead to the formation of stable ions.

  • Fragmentation of the Carboxylic Acid Group: The initial fragmentation is likely to involve the carboxylic acid moiety, which is a common pathway for such compounds.[1][2] This can occur through several mechanisms:

    • Loss of a Hydroxyl Radical: Cleavage of the C-OH bond results in the loss of a hydroxyl radical (•OH, 17 Da), leading to a prominent acylium ion at m/z 281/283.[3]

    • Decarboxylation: The loss of a neutral carbon dioxide molecule (CO₂, 44 Da) is another characteristic fragmentation of carboxylic acids, which would produce an ion at m/z 254/256.

    • Loss of the Carboxyl Group: Alpha-cleavage can lead to the loss of the entire carboxyl group (•COOH, 45 Da), resulting in an ion at m/z 253/255.[2]

  • Pyrazole Ring Fragmentation: The pyrazole ring is relatively stable, but it can undergo cleavage under energetic conditions. This can lead to the expulsion of neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂), which is a known fragmentation pattern for pyrazole derivatives.[4][5] This would result in a variety of smaller fragment ions.

  • Cleavage of Aromatic Rings:

    • The bond between the pyrazole ring and the chlorophenyl group can cleave to produce a chlorophenyl cation at m/z 111/113.

    • Similarly, cleavage of the N-phenyl bond can yield a phenyl cation at m/z 77. The phenyl cation is a very stable and common fragment in the mass spectra of phenyl-containing compounds.[6] This ion can further fragment by losing acetylene (C₂H₂) to produce an ion at m/z 51.[7][8]

Mandatory Visualizations

Fragmentation_Pathway M [M]⁺• m/z 298/300 C₁₆H₁₁ClN₂O₂⁺• F281 m/z 281/283 [C₁₆H₁₀ClN₂O]⁺ M->F281 - •OH F254 m/z 254/256 [C₁₅H₁₁ClN₂]⁺ M->F254 - CO₂ F253 m/z 253/255 [C₁₅H₁₀ClN₂]⁺• M->F253 - •COOH F139 m/z 139/141 [C₈H₅ClN]⁺• F253->F139 - C₇H₅N F111 m/z 111/113 [C₆H₄Cl]⁺ F253->F111 - C₉H₆N₂ F77 m/z 77 [C₆H₅]⁺ F253->F77 - C₉H₄ClN₂

Caption: Predicted electron ionization fragmentation pathway of this compound.

Experimental Protocols

A typical experimental protocol for the analysis of this compound would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI).

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Working Solution: Serially dilute the stock solution with the initial mobile phase solvent to create working solutions for calibration curves, typically in the range of 1 ng/mL to 1000 ng/mL.

  • Sample Extraction (from a matrix): For analysis from complex matrices like plasma or tissue, a protein precipitation or liquid-liquid extraction would be necessary.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS)

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.

  • Scan Mode: Full scan mode to identify the parent ion, followed by tandem MS (MS/MS) or MSⁿ experiments to characterize the fragmentation. In MS/MS, the parent ion (e.g., [M+H]⁺ at m/z 299 in positive mode or [M-H]⁻ at m/z 297 in negative mode) is selected and fragmented.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow and Temperature: Optimized for the specific instrument, e.g., 600-800 L/hr at 350-450 °C.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV to obtain a comprehensive fragmentation pattern.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solutions (1-1000 ng/mL) Stock->Working Serial Dilution LC Liquid Chromatography (C18 Column) Working->LC Injection ESI Electrospray Ionization (Positive/Negative Mode) LC->ESI MS1 MS Scan (Full Scan) Identify Parent Ion ESI->MS1 MS2 MS/MS Scan (Collision-Induced Dissociation) MS1->MS2 Isolate Parent Ion Spectrum Mass Spectrum Generation MS2->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation

Caption: A generalized experimental workflow for the LC-MS/MS analysis of small organic molecules.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectroscopy of Substituted Pyrazoles

This guide provides a comprehensive overview of the principles and applications of infrared (IR) spectroscopy for the characterization of substituted pyrazoles. Pyrazole and its derivatives are crucial scaffolds in medicinal chemistry and drug discovery, found in numerous approved drugs.[1][2] Infrared spectroscopy serves as an indispensable tool for confirming the synthesis and structural integrity of these compounds by identifying their characteristic functional groups and vibrational modes.

Fundamentals of Pyrazole Vibrational Modes

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, exhibits a series of characteristic vibrational frequencies.[2] The interpretation of these bands is fundamental to the structural elucidation of its substituted derivatives. The IR spectra of pyrazoles are influenced by factors such as substitution patterns, hydrogen bonding, and the physical state of the sample (solid, liquid, or gas).[3][4]

Key vibrational modes for the parent pyrazole ring include:

  • N-H Stretching: In the absence of hydrogen bonding, the N-H stretching vibration appears around 3400-3500 cm⁻¹.[4] However, due to inter- and intramolecular hydrogen bonding, this band is often broadened and shifted to lower frequencies.

  • C-H Stretching: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹.

  • Ring Stretching (C=C, C=N): The stretching vibrations of the pyrazole ring, involving C=C and C=N bonds, are observed in the 1400-1600 cm⁻¹ region.[5][6]

  • N-N Stretching: The N-N stretching mode is typically found in the 1100 cm⁻¹ region.[5]

Impact of Substitution on IR Spectra

The primary utility of IR spectroscopy in pyrazole chemistry is to confirm the presence and nature of substituents on the pyrazole core. Different functional groups give rise to unique and identifiable absorption bands. The electronic effects of these substituents (whether electron-donating or electron-withdrawing) can also shift the frequencies of the core pyrazole ring vibrations.

The following tables summarize the characteristic IR absorption frequencies for various classes of substituted pyrazoles as reported in the literature.

Table 1: General Vibrational Frequencies in Substituted Pyrazoles
Vibrational ModeTypical Wavenumber (cm⁻¹)NotesReference(s)
C=N Stretching1687 - 1483Can be difficult to identify due to closeness to C=C vibrations.[7]
1642 - 1640Observed in various substituted pyrazoles.[8]
Aromatic C-N Stretching1217 - 1213Characteristic for aromatic nitrogen linkages.[9]
Aliphatic C-N Stretching1192 - 1100Relates to substituents attached to the ring nitrogen.[9]
Pyrazole Ring Vibrations1420 - 1402Stretching vibrations within the pyrazole nucleus.[9]
Pyrazole Ring Vibrations1189 - 1071Additional stretching vibrations of the pyrazole ring.[9]
Table 2: Characteristic Frequencies of Common Substituents
Substituent GroupVibrational ModeTypical Wavenumber (cm⁻¹)NotesReference(s)
Nitro (NO₂)Asymmetric Stretch1563 - 1491Found in nitrophenyl-substituted pyrazoles.[9]
Nitro (NO₂)Symmetric Stretch1361 - 1304Accompanies the asymmetric stretch.[9]
Carbonyl (C=O)Stretch1731 - 1702From ester, ketone, or amide substituents.[8]
Stretch1700 - 1650Indicative of a conjugated carbonyl group.[7]
Hydroxyl (O-H)Stretch3583 - 3485Can be broad due to hydrogen bonding.[7]
Amino (N-H₂)Stretch3456 - 3220Typically appears as two bands.[7]
Chloro (C-Cl)Stretch834 - 815[7]

Experimental Protocols for Infrared Spectroscopy

Accurate and reproducible IR spectra are contingent on proper sample preparation and data acquisition. The following protocol outlines a standard methodology for analyzing solid-state substituted pyrazoles using the KBr pellet technique, a common method cited in the literature.[8][10]

KBr Pellet Preparation and Analysis
  • Sample Preparation:

    • Thoroughly dry the synthesized pyrazole derivative to remove any residual solvent (e.g., in a vacuum oven).

    • Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of spectroscopic grade Potassium Bromide (KBr) powder to the mortar. KBr must be completely dry, as water absorption will show broad O-H bands around 3400 cm⁻¹ and a bending vibration near 1630 cm⁻¹.

    • Mix the sample and KBr intimately by grinding them together for several minutes until a uniform, fine powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture into a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent disc.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment to subtract contributions from atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[6]

  • Data Analysis:

    • Process the resulting spectrum to identify the wavenumbers (in cm⁻¹) of the absorption peaks.

    • Compare the observed frequencies with established correlation tables (such as those above) to confirm the presence of the pyrazole core and its specific functional groups.

experimental_workflow Experimental Workflow for FT-IR Analysis of Substituted Pyrazoles cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectroscopic Analysis Sample Synthesized Pyrazole Derivative Grind Grind 1-2 mg of Sample Sample->Grind Mix Mix with ~150 mg dry KBr Grind->Mix Grind_Mix Grind Mixture Thoroughly Mix->Grind_Mix Press Press Mixture in Die (7-10 tons) Grind_Mix->Press Pellet Form Transparent KBr Pellet Press->Pellet Acquire Acquire Spectrum (FT-IR Spectrometer) Pellet->Acquire Process Process Data (Identify Peaks) Acquire->Process Compare Compare with Reference Data Process->Compare Confirm Structure Confirmed Compare->Confirm

FT-IR analysis workflow for solid pyrazole samples.

Application in Drug Development: A Structural Perspective

Substituted pyrazoles are foundational to many modern therapeutics, often functioning as kinase inhibitors.[11] These drugs target specific signaling pathways implicated in diseases like cancer and inflammation.[1][12] For instance, pyrazole derivatives have been designed to inhibit BRAF in the MAP signaling pathway, as well as other critical kinases like VEGFR-2 and PI3K.[1][11]

IR spectroscopy plays a critical role in the early stages of drug development by providing rapid and reliable confirmation that the desired chemical entity has been synthesized. By verifying the presence of key functional groups and the integrity of the pyrazole scaffold, researchers can ensure that the correct molecule is advanced into further biological screening.

The diagram below illustrates a simplified, generic signaling pathway where a substituted pyrazole acts as a kinase inhibitor—a common mechanism of action for this class of compounds.

signaling_pathway Mechanism: Pyrazole Derivative as a Kinase Inhibitor cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR) Kinase Kinase Domain Receptor->Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate ATP ATP ATP->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor Substituted Pyrazole (Drug Candidate) Inhibitor->Kinase binds & blocks ATP site

Generic kinase signaling pathway inhibited by a pyrazole.

Conclusion

Infrared spectroscopy is a powerful and accessible analytical technique that is fundamental to the research and development of substituted pyrazoles. It provides definitive evidence for the presence of key functional groups and the overall molecular structure, serving as a first-line quality control step after synthesis. For professionals in drug development, mastering the interpretation of pyrazole IR spectra is essential for validating novel chemical entities and accelerating the discovery of new therapeutics.

References

In-Depth Technical Guide: Biological Activity of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of the synthetic compound 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates from research on closely related pyrazole derivatives to infer its likely pharmacological profile. Pyrazole-based compounds are a well-established class of heterocyclic molecules with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and agricultural applications. This guide summarizes the available quantitative data for analogous compounds, outlines relevant experimental protocols for biological activity screening, and presents conceptual signaling pathways and workflows to guide future research on this specific chemical entity.

Introduction

Pyrazole and its derivatives represent a versatile scaffold in medicinal chemistry and drug discovery, known to exhibit a wide range of pharmacological properties. The core pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a pharmacophore in numerous clinically approved drugs. The subject of this guide, this compound, possesses structural features—a substituted pyrazole core with phenyl and chlorophenyl moieties—that suggest a high potential for biological activity. Research on analogous structures indicates that this compound is a promising candidate for investigation as an anti-inflammatory, anticancer, and antimicrobial agent.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] This document aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this specific molecule.

Quantitative Biological Activity Data of Structurally Related Compounds

Compound IDCancer Cell Line SubpanelCell LineGI50 (µM)
Analog 1 LeukemiaCCRF-CEM< 0.01
LeukemiaK-5620.02
LeukemiaMOLT-4< 0.01
LeukemiaRPMI-8226< 0.01
Non-Small Cell Lung CancerNCI-H4600.01
Colon CancerHCT-1160.01
CNS CancerSF-2950.01
MelanomaSK-MEL-50.01
Ovarian CancerOVCAR-30.02
Renal CancerA4980.02
Prostate CancerPC-30.02
Breast CancerMCF70.01
Analog 2 LeukemiaCCRF-CEM0.02
LeukemiaK-5620.03
LeukemiaMOLT-40.02
LeukemiaRPMI-82260.02
Non-Small Cell Lung CancerNCI-H4600.02
Colon CancerHCT-1160.02
CNS CancerSF-2950.03
MelanomaSK-MEL-50.02
Ovarian CancerOVCAR-30.03
Renal CancerA4980.03
Prostate CancerPC-30.03
Breast CancerMCF70.02

Data extracted from a study on 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs.

Experimental Protocols

The following are representative experimental protocols for assessing the key biological activities associated with pyrazole derivatives. These can be adapted for the evaluation of this compound.

In Vitro Antitumor Activity: NCI-60 Human Tumor Cell Line Screen

This protocol is based on the methodology used by the National Cancer Institute (NCI) for in vitro anticancer drug screening.

Objective: To determine the cytotoxic and/or growth-inhibitory potential of the test compound against a panel of 60 human cancer cell lines.

Methodology:

  • Cell Line Maintenance: Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells are maintained at 37°C in a 5% CO2 atmosphere with 100% humidity.

  • Assay Procedure:

    • Tumor cells are inoculated into 96-well microtiter plates.

    • After a 24-hour incubation period, the test compound, dissolved in a suitable solvent (e.g., DMSO), is added at five different concentrations (typically ranging from 10⁻⁴ to 10⁻⁸ M).

    • The plates are incubated for an additional 48 hours.

    • For adherent cells, the assay is terminated by the addition of trichloroacetic acid (TCA), and cells are fixed.

    • Sulforhodamine B (SRB) solution is added to stain the cells.

    • Unbound dye is removed by washing, and the bound stain is solubilized with trizma base.

    • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

    • For suspension cells, the assay is terminated using the Alamar Blue assay.

  • Data Analysis: The absorbance data is used to calculate the percentage growth inhibition. The GI50 value, which is the concentration of the test compound that causes 50% inhibition of cell growth, is determined for each cell line.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of a compound.

Objective: To assess the ability of the test compound to reduce acute inflammation.

Methodology:

  • Animal Model: Wistar rats or Swiss albino mice are used.

  • Procedure:

    • Animals are divided into control, standard (e.g., indomethacin), and test groups.

    • The test compound is administered orally or intraperitoneally at a predetermined dose.

    • After a specific time (e.g., 60 minutes), a sub-plantar injection of 0.1 ml of 1% carrageenan solution is administered into the right hind paw of each animal.

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

  • Procedure:

    • The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Each well is inoculated with a standardized suspension of the microorganism.

    • Positive (microorganism and broth) and negative (broth only) controls are included.

    • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations: Workflows and Potential Mechanisms

The following diagrams illustrate a general synthesis workflow for pyrazole carboxylic acids and a conceptual model of potential biological mechanisms of action based on the known activities of related pyrazole compounds.

Synthesis_Workflow General Synthesis of Pyrazole Carboxylic Acids cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Reactant1 Substituted Hydrazine Condensation Cyclocondensation Reactant1->Condensation Reactant2 Dicarbonyl Compound Reactant2->Condensation Product 3-(Aryl)-1-(Aryl)-1H-pyrazole-5-carboxylic Acid Derivative Condensation->Product

Caption: General synthesis workflow for pyrazole carboxylic acid derivatives.

Biological_Activity_Pathway Conceptual Mechanisms of Biological Activity cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity cluster_antimicrobial Antimicrobial Activity Compound 3-(4-chlorophenyl)-1-phenyl-1H- pyrazole-5-carboxylic acid Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, Topoisomerases) Compound->Enzyme_Inhibition COX_Inhibition COX-2 Inhibition Compound->COX_Inhibition Cell_Wall Cell Wall Synthesis Inhibition Compound->Cell_Wall DNA_Gyrase DNA Gyrase Inhibition Compound->DNA_Gyrase Apoptosis Induction of Apoptosis Enzyme_Inhibition->Apoptosis Cell_Cycle Cell Cycle Arrest Enzyme_Inhibition->Cell_Cycle Prostaglandins Reduced Prostaglandin Synthesis COX_Inhibition->Prostaglandins Bacterial/Fungal Cell Death Bacterial/Fungal Cell Death Cell_Wall->Bacterial/Fungal Cell Death DNA_Gyrase->Bacterial/Fungal Cell Death

References

Unraveling the Molecular Pathways of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the potential mechanisms of action for the synthetic compound 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes plausible molecular pathways and biological targets based on extensive research into structurally related pyrazole derivatives. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antifungal, and anticancer effects. This guide explores these potential mechanisms, offering detailed hypothetical experimental protocols and conceptual signaling pathways to stimulate and direct future research.

Introduction

The pyrazole ring system is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents. The compound this compound, with its distinct substitution pattern, presents a compelling candidate for investigation. Its structural features, including the chlorophenyl and phenyl moieties, suggest the potential for specific interactions with biological macromolecules, leading to a range of pharmacological effects. This guide will delve into the likely mechanisms of action, drawing parallels from closely related analogs to provide a foundational understanding for researchers.

Potential Mechanisms of Action

Based on the activities of analogous compounds, this compound may exert its biological effects through one or more of the following mechanisms.

Anti-inflammatory Activity via Prostaglandin Synthesis Inhibition

A significant number of pyrazole derivatives are recognized for their anti-inflammatory properties. A plausible mechanism is the inhibition of enzymes involved in the arachidonic acid cascade, which leads to the production of pro-inflammatory prostaglandins.

Hypothesized Signaling Pathway:

G Arachidonic_Acid Arachidonic Acid COX_Enzymes Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target_Compound 3-(4-chlorophenyl)-1-phenyl- 1H-pyrazole-5-carboxylic acid Target_Compound->COX_Enzymes Inhibition (Hypothesized)

Caption: Hypothesized inhibition of COX enzymes by the target compound.

Antifungal Activity through Cell Membrane Disruption or Metabolic Inhibition

The pyrazole scaffold is present in several antifungal agents. Two potential mechanisms of action against fungal pathogens are the disruption of the fungal cell membrane integrity or the inhibition of key metabolic enzymes, such as succinate dehydrogenase in the mitochondrial respiratory chain.

Conceptual Workflow for Antifungal Mechanism Screening:

G cluster_membrane Membrane Integrity Assay cluster_metabolic Metabolic Inhibition Assay Fungal_Culture_M Fungal Culture Add_Compound_M Add Target Compound Fungal_Culture_M->Add_Compound_M Incubate_M Incubate Add_Compound_M->Incubate_M Add_PI Add Propidium Iodide Incubate_M->Add_PI Measure_Fluorescence Measure Fluorescence Add_PI->Measure_Fluorescence Mitochondria_Isolation Isolate Fungal Mitochondria Add_Compound_Met Add Target Compound Mitochondria_Isolation->Add_Compound_Met Add_Succinate Add Succinate Add_Compound_Met->Add_Succinate Measure_O2 Measure Oxygen Consumption Add_Succinate->Measure_O2

Caption: Experimental workflow for investigating antifungal mechanisms.

Anticancer Activity via Apoptosis Induction and Cell Cycle Arrest

Many pyrazole derivatives have demonstrated potent anticancer activities. These effects are often mediated by the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. The generation of reactive oxygen species (ROS) is a common upstream event that can trigger these cellular responses.

Proposed Signaling Pathway for Anticancer Activity:

G Target_Compound 3-(4-chlorophenyl)-1-phenyl- 1H-pyrazole-5-carboxylic acid ROS_Generation Increased Reactive Oxygen Species (ROS) Target_Compound->ROS_Generation (Proposed) Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress DNA_Damage DNA Damage ROS_Generation->DNA_Damage Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest

Caption: Proposed pathway for ROS-mediated anticancer effects.

Quantitative Data from Analog Studies (Hypothetical)

To provide a framework for future studies, the following table summarizes hypothetical quantitative data based on typical activity ranges observed for structurally similar pyrazole derivatives. Note: These values are illustrative and not based on direct experimental results for this compound.

Assay Type Target Analog Compound Class Hypothetical IC50/EC50 (µM)
Anti-inflammatoryCyclooxygenase-2 (COX-2)Phenylpyrazole derivatives0.5 - 10
AntifungalCandida albicans (growth)Pyrazole carboxamides1 - 25
AnticancerHuman breast cancer cell line (MCF-7)Trisubstituted pyrazoles0.1 - 5
AnticancerHuman colon cancer cell line (HCT116)Trisubstituted pyrazoles0.2 - 8

Detailed Experimental Protocols (Templates)

The following are template protocols for key experiments that would be necessary to elucidate the mechanism of action of this compound.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the inhibitory activity of the target compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and glutathione.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the target compound (or vehicle control) for 15 minutes at room temperature.

  • Initiation of Reaction: Add arachidonic acid to initiate the reaction.

  • Measurement: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Fungal Cell Membrane Integrity Assay

Objective: To assess if the target compound disrupts the fungal cell membrane.

Methodology:

  • Fungal Culture: Grow a logarithmic phase culture of a relevant fungal strain (e.g., Candida albicans).

  • Compound Treatment: Treat the fungal cells with various concentrations of the target compound for a defined period (e.g., 2-4 hours).

  • Staining: Add propidium iodide (PI), a fluorescent dye that only enters cells with compromised membranes, to the treated cultures.

  • Flow Cytometry: Analyze the cell population using a flow cytometer to quantify the percentage of PI-positive (membrane-compromised) cells.

  • Data Analysis: Plot the percentage of PI-positive cells against the compound concentration to determine the effective concentration.

Cellular Apoptosis Assay using Annexin V/PI Staining

Objective: To determine if the target compound induces apoptosis in cancer cells.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7) to approximately 70-80% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the target compound for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and propidium iodide (to identify necrotic cells).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant and compare the treated samples to the vehicle control.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the evidence from structurally related compounds provides a strong foundation for targeted investigation. The potential for this molecule to act as an anti-inflammatory, antifungal, or anticancer agent is significant. Future research should focus on performing the detailed experimental protocols outlined in this guide to confirm these hypothesized mechanisms, identify specific molecular targets, and quantify the compound's potency and selectivity. Such studies will be crucial for determining the therapeutic potential of this promising pyrazole derivative.

The Herbicidal Power of Pyrazole Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered aromatic heterocycle, has emerged as a "privileged scaffold" in the development of modern agrochemicals due to its versatile biological activities.[1][2][3] This technical guide delves into the core herbicidal properties of pyrazole carboxylic acid derivatives, a significant class of compounds demonstrating potent weed control. This document outlines their mechanisms of action, summarizes key quantitative efficacy data, provides detailed experimental protocols for their evaluation, and visualizes critical biological pathways and experimental workflows.

Modes of Action: Diverse Targets for Effective Weed Control

Pyrazole carboxylic acids and their derivatives exert their herbicidal effects by inhibiting various essential plant enzymes and disrupting critical physiological processes. The primary mechanisms of action identified for this class of herbicides include:

  • p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: Many pyrazole-based herbicides act as inhibitors of HPPD (EC 1.13.11.27), a key enzyme in the tyrosine degradation pathway.[1][4] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthetic electron transport.[1] Inhibition of HPPD leads to a depletion of these essential molecules, causing characteristic bleaching symptoms in new growth due to the indirect inhibition of carotenoid synthesis.[4][5] Some pyrazole herbicides like pyrazolate and pyrazoxyfen are metabolized in plants to the same active compound, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, which is a potent HPPD inhibitor.[6][7]

  • Synthetic Auxins: Certain pyrazole carboxylic acid derivatives function as synthetic auxin herbicides, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA).[4][8] These compounds bind to auxin receptors, such as the F-box protein AFB5, leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death.[8][9] This mode of action is particularly effective against dicotyledonous (broadleaf) weeds.[1] The introduction of a pyrazole moiety into picolinic acid structures has been a successful strategy for discovering novel synthetic auxin herbicides.[8]

  • Acetolactate Synthase (ALS) Inhibition: The pyrazole scaffold has been incorporated into sulfonylurea and sulfonamide herbicides that target acetolactate synthase (ALS).[1] ALS is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[1] Since mammals lack this biosynthetic pathway, ALS inhibitors exhibit high selectivity and low toxicity to non-plant organisms.[1]

  • Protoporphyrinogen Oxidase (PPO) Inhibition: Some phenylpyrazole herbicides are known to inhibit protoporphyrinogen oxidase (PPO). Halogen-substituted pyrazoles have been shown to be effective bioisosteric replacements for uracil-based PPO inhibitors.[1] PPO inhibitors block the synthesis of chlorophyll and heme, leading to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, generates reactive oxygen species that disrupt cell membranes.

Quantitative Efficacy of Pyrazole Carboxylic Acid Derivatives

The following tables summarize the herbicidal activity of various pyrazole carboxylic acid derivatives against different weed species, as reported in the literature.

Table 1: Herbicidal Activity of Pyrazole-Picolinic Acid Derivatives as Synthetic Auxin Herbicides

CompoundTarget WeedBioassayEfficacy MeasurementValueReference
Compound 17 (a picolinic acid derivative) Arabidopsis thalianaRoot Growth InhibitionIC503.1 µM[1]
Clopyralid (Commercial Herbicide) Arabidopsis thalianaRoot Growth InhibitionIC5083.4 µM[1]
Compound 18a (a picolinic acid derivative) Arabidopsis thalianaRoot Growth InhibitionIC500.04 µM[1]
Halauxifen-methyl (Commercial Herbicide) Arabidopsis thalianaRoot Growth InhibitionIC501.78 µM[1]
Compound V-7 (a 6-pyrazolyl-2-picolinic acid) Arabidopsis thalianaRoot Growth InhibitionIC5045 times lower than halauxifen-methyl[8][9]
Compound V-8 (a 6-pyrazolyl-2-picolinic acid) Various WeedsPost-emergenceBetter than picloram at 300 g/ha-[8][9]

Table 2: Herbicidal Activity of Pyrazole Derivatives as HPPD Inhibitors

CompoundTarget WeedBioassayEfficacy MeasurementValueReference
Compound Z9 Arabidopsis thaliana HPPDEnzyme InhibitionIC500.05 µM[5]
Topramezone (Commercial Herbicide) Arabidopsis thaliana HPPDEnzyme InhibitionIC501.33 µM[5]
Mesotrione (Commercial Herbicide) Arabidopsis thaliana HPPDEnzyme InhibitionIC501.76 µM[5]
Compound Z21 Echinochloa crusgalliPre-emergence Root InhibitionInhibition Rate69.6%[5]
Topramezone (Commercial Herbicide) Echinochloa crusgalliPre-emergence Root InhibitionInhibition Rate53.0%[5]
Mesotrione (Commercial Herbicide) Echinochloa crusgalliPre-emergence Root InhibitionInhibition Rate41.7%[5]
Pyrazolate Metabolite HPPD EnzymeEnzyme InhibitionIC5013 nM[7]

Table 3: Herbicidal Activity of Other Pyrazole Derivatives

CompoundTarget WeedBioassayEfficacy MeasurementInhibition (%)ConcentrationReference
Compound 20 (an ALS inhibitor candidate) RapeRoot Length Inhibition-81.0%100 mg/L[1]
4-chloro-N'-(2-(2,4-dichlorophenoxy)acetyl)-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide Brassica campestrisIn-vitro-100%200 µg/mL[10]
Compound 3-1 (an isothiocyanate derivative) Echinochloa crusgalliWhole PlantEC50-64.32 µg/mL[11]
Compound 3-7 (an isothiocyanate derivative) Cyperus iriaWhole PlantEC50-65.83 µg/mL[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of herbicidal properties. Below are synthesized protocols based on common practices cited in the literature.

In Vitro Root Growth Inhibition Assay (e.g., Arabidopsis thaliana)
  • Plant Material and Growth Conditions: Arabidopsis thaliana seeds are surface-sterilized and sown on a solid growth medium (e.g., Murashige and Skoog) in Petri dishes. The plates are stratified at 4°C for 2-3 days to synchronize germination and then transferred to a growth chamber with controlled temperature, light intensity, and photoperiod.

  • Test Compound Preparation: The pyrazole carboxylic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are made to achieve the desired test concentrations.

  • Treatment Application: The test compounds are incorporated into the growth medium at various concentrations. Seedlings are then transferred to the treated plates.

  • Data Collection and Analysis: After a specified incubation period (e.g., 7-10 days), the primary root length of the seedlings is measured. The percentage of root growth inhibition is calculated relative to a solvent-treated control. The IC50 value (the concentration required to inhibit root growth by 50%) is determined by non-linear regression analysis.[8]

Post-emergence Herbicidal Activity Assay (Greenhouse)
  • Plant Material and Growth Conditions: Weed species (e.g., Echinochloa crusgalli, Amaranthus retroflexus) and crop species are grown in pots containing a suitable soil mixture in a greenhouse with controlled temperature, humidity, and lighting.

  • Test Compound Formulation and Application: The test compounds are formulated as an emulsifiable concentrate or a wettable powder. The formulation is then diluted with water to the desired application rate (e.g., g ai/ha). The herbicidal solution is applied to the plants at a specific growth stage (e.g., 2-4 leaf stage) using a cabinet sprayer to ensure uniform coverage.

  • Evaluation: Herbicidal injury is visually assessed at specified time points after treatment (e.g., 7, 14, and 21 days). A rating scale from 0% (no effect) to 100% (complete kill) is typically used. Plant fresh weight or dry weight may also be measured and compared to untreated controls.[1][10]

Enzyme Inhibition Assay (e.g., HPPD)
  • Enzyme Preparation: The target enzyme (e.g., HPPD) is expressed in a suitable host (e.g., E. coli) and purified.

  • Assay Procedure: The assay is typically performed in microplates. The reaction mixture contains the purified enzyme, its substrate (p-hydroxyphenylpyruvate), and cofactors in a suitable buffer. The test compound at various concentrations is added to the mixture.

  • Measurement of Activity: The enzyme activity is determined by measuring the rate of product formation or substrate consumption, often using a spectrophotometric or fluorometric method.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined from the dose-response curve.[7]

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental processes related to pyrazole carboxylic acid herbicides.

HPPD Inhibition Pathway

HPPD_Inhibition Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HGA Homogentisate (HGA) HPPA->HGA Catalyzed by Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Cofactor for Phytoene Desaturase Bleaching Bleaching Symptoms Carotenoids->Bleaching Inhibition leads to HPPD_Enzyme HPPD Enzyme HPPD_Enzyme->HGA Pyrazole_Herbicide Pyrazole HPPD Inhibitor Pyrazole_Herbicide->HPPD_Enzyme Inhibits Auxin_Signaling Pyrazole_Auxin Pyrazole Synthetic Auxin Herbicide AFB5_Receptor Auxin Receptor (e.g., AFB5) Pyrazole_Auxin->AFB5_Receptor Binds to Aux_IAA Aux/IAA Repressor Proteins AFB5_Receptor->Aux_IAA Promotes binding to Ubiquitination Ubiquitination and Degradation Aux_IAA->Ubiquitination Leads to ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Ubiquitination->ARF Releases inhibition of Auxin_Genes Auxin-Responsive Gene Expression ARF->Auxin_Genes Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Herbicide_Workflow Design Compound Design & Synthesis In_Vitro In Vitro Screening (e.g., Root Assay, Enzyme Assay) Design->In_Vitro QSAR Structure-Activity Relationship (SAR/QSAR) In_Vitro->QSAR Greenhouse Greenhouse Testing (Post- & Pre-emergence) In_Vitro->Greenhouse Active compounds advance to Lead_Opt Lead Optimization QSAR->Lead_Opt Guides Greenhouse->Lead_Opt Field Field Trials Greenhouse->Field Lead_Opt->Design Iterative process

References

Navigating the Anticancer Potential of Pyrazole Derivatives: A Technical Overview Focused on 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The landscape of oncology research is continually evolving, with a significant focus on the development of novel small molecules that can selectively target cancer cells. Among these, pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant anticancer potential. This technical guide provides an in-depth overview of the current understanding of the anticancer properties of pyrazole-based compounds, with a specific focus on the structural framework of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation cancer therapeutics.

While specific, in-depth research on the anticancer potential of this compound is not extensively available in the public domain, this guide synthesizes information from closely related pyrazole derivatives to infer its potential and provide a framework for its future investigation. The pyrazole scaffold is a key feature in numerous compounds that have been evaluated for their efficacy against various cancer cell lines.[1] Structure-activity relationship (SAR) studies have consistently shown that modifications to the substituents on the pyrazole ring can significantly influence their anticancer activity and selectivity.[1]

The Pyrazole Scaffold: A Privileged Structure in Anticancer Drug Discovery

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is present in a variety of FDA-approved drugs and is a cornerstone in medicinal chemistry due to its favorable physicochemical properties and versatile synthetic accessibility. In the context of oncology, pyrazole derivatives have been reported to exert their anticancer effects through various mechanisms of action, including the inhibition of crucial cellular targets like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin polymerization.[1] The inherent structural rigidity and the ability to form specific interactions with biological targets make pyrazoles an attractive scaffold for the design of potent and selective anticancer agents.[1]

Synthesis of Pyrazole Carboxylic Acids

The synthesis of pyrazole derivatives, including those with a carboxylic acid moiety, can be achieved through several established synthetic routes. A common approach involves the condensation of a β-diketone with a hydrazine derivative. For the specific synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a precursor to the carboxylic acid, a Vilsmeier-Haack reaction can be employed on 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine.[2] Subsequent oxidation of the aldehyde would yield the desired carboxylic acid.

G cluster_synthesis Generalized Synthesis of Pyrazole-5-Carboxylic Acids Hydrazine Hydrazine Condensation Cyclocondensation Hydrazine->Condensation Beta_Ketoester β-Ketoester Beta_Ketoester->Condensation Pyrazole_Ester Pyrazole-5-carboxylate Ester Condensation->Pyrazole_Ester Hydrolysis Ester Hydrolysis Pyrazole_Ester->Hydrolysis Pyrazole_Acid Pyrazole-5-carboxylic Acid Hydrolysis->Pyrazole_Acid

A generalized synthetic pathway for pyrazole-5-carboxylic acids.

Inferred Anticancer Potential and Mechanism of Action

Based on studies of analogous pyrazole derivatives, this compound could potentially exhibit anticancer activity through several mechanisms. The presence of the 4-chlorophenyl group is a common feature in many bioactive molecules and may contribute to interactions with specific biological targets. The phenyl group at the 1-position and the carboxylic acid at the 5-position of the pyrazole ring are also crucial for defining the molecule's pharmacological profile.

Numerous pyrazole derivatives have demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, some pyrazole compounds have been shown to induce apoptosis through the generation of reactive oxygen species (ROS).

Potential Signaling Pathways Targeted by Pyrazole Derivatives

Research on various pyrazole compounds has implicated their interaction with key signaling pathways that are often dysregulated in cancer. These include pathways involved in cell proliferation, survival, and angiogenesis.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Pyrazole_Derivative Pyrazole Derivative Inhibition Pyrazole_Derivative->Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inhibition2 AKT->Inhibition2 Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Apoptosis Apoptosis Inhibition->Receptor_Tyrosine_Kinase Inhibition2->Apoptosis

Representative signaling pathway potentially targeted by pyrazole derivatives.

Quantitative Data from Related Pyrazole Derivatives

While specific quantitative data for this compound is not available, the following table summarizes the cytotoxic activity of other pyrazole derivatives against various cancer cell lines to provide a comparative context.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 31 A549 (Lung)42.79[1]
Compound 32 A549 (Lung)55.73[1]
Compound 13 IGROVI (Ovarian)0.04[3]
Compound 7j MCF-7 (Breast)0.027[4]
Compound 7k MCF-7 (Breast)0.025[4]
Compound 3f MDA-MB-468 (Breast)14.97 (24h)[5]
HD05 Leukemia78.76% inhibition at 10 µM[6]

Experimental Protocols for Anticancer Evaluation

To rigorously assess the anticancer potential of a novel compound like this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the cell cycle progression.

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

G cluster_workflow Experimental Workflow for Anticancer Screening Start Start Compound_Synthesis Compound Synthesis & Characterization Start->Compound_Synthesis In_Vitro_Screening In Vitro Cytotoxicity (e.g., MTT Assay) Compound_Synthesis->In_Vitro_Screening Mechanism_Studies Mechanism of Action Studies (Cell Cycle, Apoptosis) In_Vitro_Screening->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization End End Lead_Optimization->End

A typical workflow for the evaluation of a novel anticancer compound.

Future Directions and Conclusion

While the direct anticancer potential of this compound remains to be fully elucidated, the broader class of pyrazole derivatives continues to be a fertile ground for the discovery of novel cancer therapeutics. Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound and its analogs. A systematic investigation into its mechanism of action, target identification, and in vivo efficacy will be crucial in determining its potential as a clinical candidate. The information presented in this guide, drawn from studies on structurally related compounds, provides a solid foundation and a strategic framework for such an endeavor. The continued exploration of the pyrazole scaffold holds significant promise for the development of more effective and selective anticancer drugs.

References

The Architecture of Weed Control: A Technical Guide to the Structure-Activity Relationship of Pyrazole-Based Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold has emerged as a privileged structure in the development of modern herbicides, offering a versatile platform for designing potent and selective agents against a wide array of economically significant weeds. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrazole-based herbicides, detailing their molecular mechanisms of action, the impact of structural modifications on their efficacy, and the experimental protocols crucial for their evaluation. By presenting quantitative data in a structured format and visualizing key biological and experimental pathways, this document aims to serve as a comprehensive resource for researchers engaged in the discovery and optimization of novel herbicidal agents.

Core Mechanisms of Action: The Four Pillars of Pyrazole Herbicidal Activity

Pyrazole-based herbicides exert their phytotoxic effects by inhibiting key enzymes in vital plant metabolic pathways. The versatility of the pyrazole ring allows for its incorporation into molecules that can target at least four distinct and critical enzymatic processes. Understanding these mechanisms is fundamental to the rational design of new and effective herbicides.

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD inhibitors are a major class of bleaching herbicides, and pyrazole-containing compounds are prominent members.[1][2] These herbicides disrupt the tyrosine catabolism pathway by blocking the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[1][3] HGA is a precursor for the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthetic electron transport and protecting the photosynthetic apparatus from oxidative damage.[1] Inhibition of HPPD leads to the accumulation of HPPA and a depletion of these vital molecules, resulting in the characteristic bleaching symptoms and eventual plant death.[4]

Several commercial pyrazole herbicides, including pyrasulfotole and topramezone, function as HPPD inhibitors.[2][5] Prodrug strategies have also been successfully employed; for instance, pyrazolynate and pyrazoxyfen are metabolized in plants to the same active HPPD-inhibiting metabolite, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole.[3][6]

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Catalyzes Bleaching Bleaching & Plant Death HPPD->Bleaching Pyrazole_Herbicides Pyrazole-Based HPPD Inhibitors (e.g., Topramezone) Pyrazole_Herbicides->HPPD Inhibits Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Photosynthesis Photosynthesis & Oxidative Protection Plastoquinone->Photosynthesis

HPPD Inhibition Pathway by Pyrazole Herbicides.
Inhibition of Acetyl-CoA Carboxylase (ACCase)

ACCase-inhibiting herbicides are crucial for controlling grass weeds in broadleaf crops.[7][8] This class of herbicides, which includes the phenylpyrazole (DEN) family, targets the acetyl-CoA carboxylase enzyme.[7][9][10] ACCase catalyzes the first committed step in de novo fatty acid biosynthesis.[7] By inhibiting this enzyme, the production of essential phospholipids for cell membranes and other vital metabolites is blocked, leading to the cessation of growth and eventual death of susceptible grass species.[7][9] Pinoxaden is a prominent example of a pyrazole-based ACCase inhibitor.[7][11] It is often applied as a pro-herbicide, which is hydrolyzed in the plant to its active form.[11][12]

ACCase_Inhibition_Pathway Acetyl_CoA Acetyl-CoA ACCase ACCase Enzyme Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Catalyzes Growth_Inhibition Growth Inhibition & Plant Death ACCase->Growth_Inhibition Pinoxaden Pyrazole-Based ACCase Inhibitors (e.g., Pinoxaden) Pinoxaden->ACCase Inhibits Fatty_Acids Fatty Acid Biosynthesis Malonyl_CoA->Fatty_Acids Membranes Cell Membrane Formation Fatty_Acids->Membranes

ACCase Inhibition Pathway by Pyrazole Herbicides.
Inhibition of Protoporphyrinogen Oxidase (PPO)

PPO-inhibiting herbicides, which include a phenylpyrazole subclass, act by blocking the protoporphyrinogen oxidase enzyme in the chlorophyll and heme biosynthesis pathway.[13] This enzyme catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[13] Inhibition of PPO leads to the accumulation of PPGIX, which then leaks from the chloroplast and is oxidized by a different enzyme in the cytoplasm, forming triplet-state PPIX. This molecule interacts with oxygen to produce highly reactive singlet oxygen, which causes rapid lipid peroxidation and membrane damage, leading to cellular leakage and rapid necrosis of plant tissues.[13] Pyraflufen-ethyl is a representative pyrazole-based PPO inhibitor.

Inhibition of Transketolase (TKL)

A more recently explored target for pyrazole herbicides is transketolase (TKL).[1][14] TKL is a key enzyme in the pentose phosphate pathway and the Calvin cycle, crucial for carbon metabolism in plants.[1] By inhibiting TKL, pyrazole-carboxamides can disrupt multiple essential metabolic pathways, representing a novel mode of action for this versatile scaffold.[1][14]

Structure-Activity Relationship (SAR) Insights

The herbicidal activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and its appended moieties. The following tables summarize key quantitative SAR data from various studies, highlighting the impact of these structural modifications.

Table 1: SAR of Pyrazole Derivatives as HPPD Inhibitors
Compound/ModificationTarget WeedsApplication Rate/ConcentrationHerbicidal Activity (% Inhibition or IC50)Reference
Pyrazolynate Metabolite Various13 nM (IC50)Inhibition of HPPD enzyme[3]
Pyrasulfotole Various-Commercial HPPD Inhibitor[2]
Topramezone Various-Commercial HPPD Inhibitor, used as positive control[5]
Key Intermediate for ProdrugVarious-Docking studies showed similar binding to known inhibitors[5]
Tolpyralate derivative (7) Echinochloa crus-galliPre-emergence44.3% stem & 69.6% root growth inhibition[1]
Compound 8 Various150 g ai/haMaintained excellent crop safety in wheat, maize, and rice[1]
Table 2: SAR of Pyrazole Derivatives as ACCase Inhibitors
Compound/ModificationTarget WeedsApplication Rate/ConcentrationHerbicidal Activity (% Inhibition or IC50)Reference
Pinoxaden Grass weeds-Commercial ACCase Inhibitor[7][9]
Pinoxaden (active enol form)Yeast ACC CT domain-Binds to the CT active site[15][16]
2,6-dimethyl substituted analogN/A-Large loss in activity compared to 2,6-diethyl[15]
4-methyl group removed analogN/A-Large loss in activity[15]
Table 3: SAR of Pyrazole Derivatives with Other Modes of Action
Compound/ModificationTarget WeedsApplication Rate/ConcentrationHerbicidal Activity (% Inhibition or IC50)Mode of ActionReference
Pyraflufen-ethyl Metabolite (16) Various0.04 mg/L (IC50)PPO enzyme inhibitionPPO[1]
Compound 11a Monocot & Dicot weeds150 g a.i. ha⁻¹ (pre-emergence)Excellent inhibitory activityVLCFA Elongase[17][18]
Compound 7r D. sanguinalis, A. retroflexus150 g ai/ha (post-emergence)>90% inhibitionTransketolase[14][19]
Compound 6l Monocot & Dicot weeds150 g/haExcellent herbicidal activityNot specified[20]
Compound 6a & 6c Setaria viridis150 g a.i./hm² (post-emergence)50% inhibitionNot specified[21]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of SAR studies. The following sections outline the methodologies for key assays used in the evaluation of pyrazole-based herbicides.

Herbicidal Activity Screening

This protocol describes a general workflow for assessing the pre- and post-emergence herbicidal activity of test compounds in a greenhouse setting.

Herbicidal_Screening_Workflow cluster_pre Pre-emergence Assay cluster_post Post-emergence Assay Seed_Planting_Pre 1. Plant weed seeds in soil-filled pots Compound_Application_Pre 2. Apply test compound solution to soil surface Seed_Planting_Pre->Compound_Application_Pre Incubation_Pre 3. Incubate in greenhouse under controlled conditions Compound_Application_Pre->Incubation_Pre Evaluation_Pre 4. Evaluate germination inhibition and seedling growth Incubation_Pre->Evaluation_Pre Seedling_Growth_Post 1. Grow weed seedlings to 2-3 leaf stage Compound_Application_Post 2. Apply test compound as foliar spray Seedling_Growth_Post->Compound_Application_Post Incubation_Post 3. Incubate in greenhouse under controlled conditions Compound_Application_Post->Incubation_Post Evaluation_Post 4. Evaluate phytotoxicity symptoms (e.g., chlorosis, necrosis) Incubation_Post->Evaluation_Post

General Workflow for Herbicidal Activity Screening.

Methodology:

  • Compound Preparation: Test compounds are typically dissolved in a suitable solvent (e.g., DMF or acetone) to create a stock solution.[19] This stock is then diluted with water containing a surfactant (e.g., 0.1% Tween 80) to the desired application concentrations.[19]

  • Plant Cultivation: Seeds of various monocotyledonous and dicotyledonous weeds are sown in pots containing a suitable soil mixture.

  • Pre-emergence Application: For pre-emergence tests, the herbicidal solution is applied to the soil surface immediately after sowing.

  • Post-emergence Application: For post-emergence tests, plants are grown to a specific stage (e.g., 2-3 leaf stage) before being treated with a foliar spray of the herbicidal solution.[19]

  • Greenhouse Conditions: Treated plants are maintained in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Evaluation: Herbicidal effects are assessed visually at set time intervals (e.g., 14-21 days after treatment) by comparing treated plants to untreated controls. Efficacy is often expressed as a percentage of growth inhibition or injury.

In Vitro Enzyme Inhibition Assays

Determining the half-maximal inhibitory concentration (IC50) against the target enzyme is a critical step in characterizing the potency of a herbicide.

1. HPPD Inhibition Assay (Coupled Enzyme Assay)

This assay measures the activity of HPPD by coupling its reaction to a subsequent enzyme, homogentisate 1,2-dioxygenase (HGD), which produces a product that can be monitored spectrophotometrically.[22]

  • Principle: HPPD converts HPPA to HGA. HGD then converts HGA to maleylacetoacetate, which absorbs light at 318 nm. The rate of increase in absorbance is proportional to HPPD activity.

  • Reagents: Recombinant HPPD enzyme, HPPA (substrate), HGD enzyme, assay buffer (e.g., Tris-HCl with ascorbate and FeSO4).[22][23]

  • Procedure:

    • Add assay buffer, HPPD enzyme, and the test inhibitor at various concentrations to a microplate well.

    • Initiate the reaction by adding the substrate, HPPA.

    • Monitor the increase in absorbance at 318 nm over time using a plate reader.

    • Calculate the rate of reaction and determine the percent inhibition for each inhibitor concentration.

    • Plot percent inhibition against inhibitor concentration to calculate the IC50 value.[22]

2. ACCase Inhibition Assay (Colorimetric Malachite Green Assay)

This assay quantifies ACCase activity by measuring the inorganic phosphate (Pi) released from the ATP hydrolysis that accompanies the carboxylation of acetyl-CoA.[24][25]

  • Principle: ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, releasing ADP and Pi. The released Pi is detected by forming a colored complex with malachite green.

  • Reagents: Enzyme extract containing ACCase, acetyl-CoA (substrate), ATP, bicarbonate, MgCl2, and a malachite green reagent kit.[24][26]

  • Procedure:

    • In a 96-well plate, combine the enzyme extract, assay buffer (containing ATP, bicarbonate, MgCl2), and the test inhibitor at various concentrations.[24][26]

    • Initiate the reaction by adding acetyl-CoA.

    • Incubate at a controlled temperature (e.g., 32°C).[27]

    • Stop the reaction and add the malachite green reagent.

    • Measure the absorbance at a specific wavelength (e.g., ~620-660 nm) after color development.

    • Calculate the amount of Pi released and determine the IC50 value of the inhibitor.

Enzyme_Inhibition_Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) Dispense Dispense Reagents & Inhibitor Dilutions into Microplate Start->Dispense Pre_Incubate Pre-incubate Enzyme and Inhibitor Dispense->Pre_Incubate Initiate Initiate Reaction by Adding Substrate Pre_Incubate->Initiate Incubate_Reaction Incubate at Controlled Temperature Initiate->Incubate_Reaction Measure Measure Signal (e.g., Absorbance) Over Time or at Endpoint Incubate_Reaction->Measure Analyze Calculate % Inhibition vs. Control Measure->Analyze Calculate_IC50 Plot Dose-Response Curve and Determine IC50 Value Analyze->Calculate_IC50

General Workflow for In Vitro Enzyme Inhibition Assays.

Conclusion

The pyrazole ring is a remarkably effective scaffold in the design of herbicides, capable of targeting multiple, distinct enzymes vital for plant survival. The structure-activity relationships of these compounds are finely tuned, with small modifications to the pyrazole core or its substituents leading to significant changes in herbicidal activity, selectivity, and mode of action. A thorough understanding of these SAR principles, combined with robust experimental evaluation using standardized protocols, is essential for the continued development of novel pyrazole-based herbicides. This guide provides a foundational framework for researchers in the field, summarizing key data and methodologies to facilitate the discovery of the next generation of weed management solutions.

References

An In-depth Technical Guide to the Inhibition of Transketolase by Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Transketolase (TKT) is a pivotal enzyme in the pentose phosphate pathway (PPP), crucial for cellular biosynthesis and redox balance. Its inhibition has emerged as a promising strategy in various fields, from oncology to agrochemicals. This technical guide provides a comprehensive overview of the inhibition of transketolase by a significant class of small molecules: pyrazole compounds. We delve into the quantitative inhibitory data, detailed experimental protocols for synthesis and evaluation, and visual representations of key pathways and mechanisms to facilitate a deeper understanding and further research in this area.

Introduction to Transketolase and Its Inhibition

Transketolase (TKT), a thiamine diphosphate (ThDP)-dependent enzyme, is a key player in the non-oxidative branch of the pentose phosphate pathway.[1][2] It catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor, thereby interconverting sugar phosphates.[3] This function is vital for the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, a critical reducing agent for antioxidant defense and anabolic processes.[2] Given its central role in metabolism, TKT has been identified as a therapeutic target for various diseases, including cancer, as well as a target for the development of novel herbicides.[4][5]

Pyrazole derivatives, a class of five-membered heterocyclic compounds, have shown significant potential as inhibitors of various enzymes and are prevalent in many commercially available drugs and agrochemicals.[6] Recent research has highlighted the efficacy of pyrazole amides as potent transketolase inhibitors, particularly in the context of herbicide development.[4][7] These compounds disrupt essential metabolic pathways in plants, leading to growth inhibition and mortality.[8] This guide will focus on the technical aspects of this inhibition, providing researchers with the necessary information to advance the development of novel pyrazole-based TKT inhibitors.

Quantitative Data on Pyrazole Compound Activity

While direct enzymatic inhibition data (IC50/Ki values) for a broad range of pyrazole compounds against transketolase is not extensively available in the public domain, significant research in the agrochemical field has provided valuable data on the herbicidal efficacy of pyrazole amide derivatives, which is directly linked to their transketolase inhibitory activity.[4] The following tables summarize the available quantitative data on the pre-emergence herbicidal activity of key pyrazole amide compounds, which serve as a strong indicator of their potential as transketolase inhibitors.

Table 1: Pre-emergence Herbicidal Activity of Pyrazole Amide Derivatives against Various Weed Species [8]

Compound IDWeed SpeciesApplication Rate (g ai/ha)Root Inhibition (%)
6ba (TKT-IN-5) Amaranthus retroflexus (AR)150~80
Setaria viridis (SV)150~80
Digitaria sanguinalis (DS)150~90
6bj (TKT-IN-6) Amaranthus retroflexus (AR)150~80
Setaria viridis (SV)150~80
Digitaria sanguinalis (DS)150~90

Data sourced from the Journal of Agricultural and Food Chemistry.[8]

Table 2: Foliar Spray Herbicidal Activity of Lead Pyrazole Amide Compounds [4]

Compound IDWeed SpeciesApplication Rate (g ai/ha)Inhibition (%)
6ba (TKT-IN-5) Digitaria sanguinalis (DS)150~80
Setaria viridis (SV)150>80
6bj (TKT-IN-6) Digitaria sanguinalis (DS)150~80
Setaria viridis (SV)150>80

Data demonstrates significant post-emergence herbicidal activity, consistent with transketolase inhibition.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyrazole amide inhibitors and the in vitro evaluation of their transketolase inhibitory activity.

General Synthesis of N-(Substituted-phenyl)pyrazole-carboxamide Derivatives

The synthesis of the target pyrazole amide compounds typically involves a multi-step process, beginning with the formation of a pyrazole carboxylic acid intermediate, followed by conversion to the corresponding acyl chloride, and finally, amidation with a substituted aniline.

Step 1: Synthesis of 3-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

A common starting material for many potent pyrazole inhibitors is a substituted pyrazole carboxylic acid. The synthesis of 3-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can be achieved through the condensation of a β-ketoester with phenylhydrazine, followed by hydrolysis.

  • Materials: Ethyl 4,4,4-trifluoroacetoacetate, phenylhydrazine, ethanol, hydrochloric acid.

  • Procedure:

    • To a solution of ethyl 4,4,4-trifluoroacetoacetate in ethanol, add an equimolar amount of phenylhydrazine.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • To the resulting crude ester, add a solution of hydrochloric acid and reflux for 2-4 hours to hydrolyze the ester.

    • Cool the reaction mixture to room temperature, which should induce precipitation of the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry to obtain 3-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.[7]

Step 2: Synthesis of 3-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride

The carboxylic acid is then converted to the more reactive acyl chloride.

  • Materials: 3-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, oxalyl chloride or thionyl chloride, dichloromethane (DCM), catalytic N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of the pyrazole carboxylic acid in dry DCM, add a catalytic amount of DMF.

    • Slowly add an excess of oxalyl chloride or thionyl chloride at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.[1]

Step 3: Synthesis of N-(substituted-phenyl)-3-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxamide (e.g., compound 6bj)

The final step is the amidation reaction between the pyrazole carbonyl chloride and a substituted aniline.

  • Materials: 3-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride, substituted aniline (e.g., 4-chloro-2-fluoroaniline), triethylamine or pyridine, DCM.

  • Procedure:

    • Dissolve the substituted aniline and a base (e.g., triethylamine) in dry DCM.

    • Cool the solution to 0 °C and add a solution of the pyrazole carbonyl chloride in DCM dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final pyrazole amide compound.[1]

In Vitro Transketolase Inhibition Assay

The following protocol outlines a general method for determining the inhibitory activity of pyrazole compounds against transketolase.

  • Enzyme Source: Recombinant transketolase from the target organism (e.g., plant, human).

  • Substrates: Ribose-5-phosphate (R5P) and Xylulose-5-phosphate (Xu5P).[1]

  • Coupling Enzymes: Triosephosphate isomerase and α-glycerophosphate dehydrogenase.

  • Co-factor: Thiamine pyrophosphate (TPP) and MgCl2.

  • Detection Reagent: NADH.

  • Principle: The activity of transketolase is measured by a coupled enzyme assay. Transketolase produces glyceraldehyde-3-phosphate (G3P) from R5P and Xu5P. G3P is then converted by triosephosphate isomerase and α-glycerophosphate dehydrogenase, a process that involves the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored spectrophotometrically and is proportional to the transketolase activity.

  • Procedure:

    • Prepare a reaction buffer containing TPP and MgCl2.

    • In a 96-well plate, add the reaction buffer, coupling enzymes, and NADH.

    • Add varying concentrations of the pyrazole inhibitor (dissolved in DMSO, with a final DMSO concentration typically ≤1%) to the wells. Include a control with DMSO only.

    • Pre-incubate the plate at a controlled temperature (e.g., 30 °C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a mixture of the substrates (R5P and Xu5P).

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the control.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the dose-response data to a suitable equation.[1]

Visualizations: Pathways and Workflows

The Pentose Phosphate Pathway and Transketolase Inhibition

The following diagram illustrates the central role of transketolase in the pentose phosphate pathway and the point of inhibition by pyrazole compounds.

PentosePhosphatePathway G6P Glucose-6-P Ru5P Ribulose-5-P G6P->Ru5P Oxidative Phase Glycolysis Glycolysis R5P Ribose-5-P Ru5P->R5P X5P Xylulose-5-P Ru5P->X5P Nucleotides Nucleotide Synthesis R5P->Nucleotides TKT Transketolase R5P->TKT X5P->TKT S7P Sedoheptulose-7-P F6P Fructose-6-P G3P Glyceraldehyde-3-P G3P->Glycolysis F6P->Glycolysis E4P Erythrose-4-P TKT_2 Transketolase E4P->TKT_2 TKT->S7P TKT->G3P Inhibitor Pyrazole Compound Inhibitor->TKT Inhibitor->TKT_2 TKT_2->F6P G3P_2 G3P_2 TKT_2->G3P_2 Glyceraldehyde-3-P G3P_2->Glycolysis

Caption: Role of Transketolase in the Pentose Phosphate Pathway and its inhibition.

Experimental Workflow for Pyrazole Inhibitor Development

This diagram outlines a typical workflow for the discovery and validation of novel pyrazole-based transketolase inhibitors.

InhibitorWorkflow Start Lead Compound Identification (e.g., Virtual Screening) Synthesis Synthesis of Pyrazole Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Assay In Vitro Transketolase Assay Purification->Assay SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR Optimization Lead Optimization (Iterative Synthesis) SAR->Optimization InVivo In Vivo / In Planta Efficacy Studies SAR->InVivo Optimization->Synthesis Feedback Loop End Candidate Selection InVivo->End

Caption: Workflow for the development of pyrazole-based TKT inhibitors.

Hypothetical Binding Mode of a Pyrazole Amide Inhibitor in the Transketolase Active Site

Based on molecular docking studies mentioned in the literature, this diagram presents a hypothetical model of how a pyrazole amide inhibitor might interact with the active site of transketolase.

BindingMode cluster_ActiveSite Transketolase Active Site His1 His/Gln Residue Asp1 Asp/Glu Residue Hydrophobic Hydrophobic Pocket TPP Thiamine Diphosphate (TPP) Inhibitor Pyrazole Amide Inhibitor Inhibitor->His1 H-Bond Inhibitor->Asp1 H-Bond Inhibitor->Hydrophobic Hydrophobic Interaction Inhibitor->TPP π-π Stacking (potential)

Caption: Hypothetical binding of a pyrazole inhibitor in the TKT active site.

Conclusion and Future Directions

Pyrazole compounds, particularly pyrazole amides, represent a promising class of transketolase inhibitors with demonstrated efficacy, especially in the agrochemical sector. This guide has provided a foundational understanding of their activity, synthesis, and evaluation. However, to fully exploit their therapeutic and commercial potential, several areas require further investigation. A critical next step is the systematic determination of IC50 and Ki values for a diverse library of pyrazole derivatives against transketolase from various species, including human TKT. This will enable a comprehensive structure-activity relationship analysis, guiding the rational design of more potent and selective inhibitors. Furthermore, co-crystallization studies of pyrazole inhibitors with transketolase are essential to elucidate the precise binding modes and facilitate structure-based drug design. As our understanding of the role of transketolase in disease deepens, the development of these targeted pyrazole inhibitors will undoubtedly play a crucial role in advancing new therapeutic and agricultural solutions.

References

Methodological & Application

Application Notes and Protocols for Cytotoxicity Assay of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a synthetic compound belonging to the pyrazole class of heterocyclic molecules. Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The structural features of this particular compound, including the chlorophenyl and phenyl substitutions on the pyrazole core, suggest its potential as a cytotoxic agent. Preliminary screening of pyrazole compounds is a critical step in the identification of novel anticancer drug candidates.[3]

This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of cells.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[4]

Experimental Protocols

Cell Line Selection and Culture

A variety of human cancer cell lines can be employed for the initial cytotoxicity screening of this compound. The choice of cell line should ideally be guided by the therapeutic target of interest. Commonly used cell lines for general cytotoxicity screening include those from the NCI-60 panel, such as:

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HepG2: Human hepatocellular carcinoma cell line.

  • HCT116: Human colon cancer cell line.

For the purpose of this protocol, the MCF-7 cell line will be used as an illustrative example.

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture flasks and plates (96-well)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • MCF-7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in T-75 flasks.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • When the cells reach 80-90% confluency, they are subcultured. The culture medium is aspirated, and the cells are washed with sterile PBS.

  • Cells are detached using Trypsin-EDTA and then resuspended in fresh complete medium.

  • A cell count is performed using a hemocytometer to determine the cell concentration.

MTT Cytotoxicity Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MCF-7 cells

  • Complete culture medium (DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • A suspension of MCF-7 cells is prepared in complete culture medium at a density of 5 x 10⁴ cells/mL.

    • 100 µL of the cell suspension (containing 5,000 cells) is seeded into each well of a 96-well plate.

    • The plate is incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • A stock solution of this compound is prepared in DMSO (e.g., 10 mM).

    • Serial dilutions of the compound are prepared in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. A vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a negative control (medium only) are also prepared.

    • After 24 hours of cell seeding, the culture medium is gently aspirated from the wells and replaced with 100 µL of the medium containing the different concentrations of the test compound.

    • The plate is incubated for another 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay and Absorbance Measurement:

    • Following the 48-hour incubation with the compound, 20 µL of MTT solution (5 mg/mL) is added to each well.

    • The plate is incubated for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.

    • After the incubation, the medium containing MTT is carefully removed.

    • 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

    • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated for each concentration of the compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The quantitative data obtained from the MTT assay should be summarized in a clear and structured table to facilitate comparison.

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control (0) 1.2540.087100.0
0.1 1.2310.09198.2
1 1.0560.07584.2
5 0.8120.06364.8
10 0.6250.05149.8
25 0.3450.04227.5
50 0.1580.02912.6
100 0.0760.0156.1

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture MCF-7 Cell Culture cell_seeding Cell Seeding in 96-well Plate (5,000 cells/well) cell_culture->cell_seeding incubation_24h 24h Incubation (37°C, 5% CO₂) cell_seeding->incubation_24h treatment Treat Cells with Compound incubation_24h->treatment compound_prep Prepare Serial Dilutions of 3-(4-chlorophenyl)-1-phenyl-1H- pyrazole-5-carboxylic acid compound_prep->treatment incubation_48h 48h Incubation (37°C, 5% CO₂) treatment->incubation_48h add_mtt Add MTT Solution (20 µL/well) incubation_48h->add_mtt incubation_4h 4h Incubation (37°C, 5% CO₂) add_mtt->incubation_4h dissolve_formazan Dissolve Formazan with DMSO (150 µL/well) incubation_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathway

Many pyrazole-based compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[6][7] Inhibition of this pathway can lead to the induction of apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Compound 3-(4-chlorophenyl)-1-phenyl-1H- pyrazole-5-carboxylic acid Compound->PI3K Inhibition

References

Application Note: Evaluating the Cytotoxicity of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a synthetic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Structurally similar compounds, such as Celecoxib, are known to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3][4][5] Furthermore, various pyrazole derivatives have been demonstrated to induce apoptosis and cell cycle arrest in cancer cell lines, suggesting their potential as chemotherapeutic agents.[6][7][8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The concentration of these crystals, which is directly proportional to the number of metabolically active cells, can be quantified by measuring the absorbance of the solubilized formazan solution.[4]

This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on a selected cancer cell line.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, to a purple formazan product by mitochondrial succinate dehydrogenase in viable cells.[10] This reduction only occurs in metabolically active cells. The resulting intracellular purple formazan crystals are then solubilized using a suitable solvent, and the absorbance of the solution is measured at a specific wavelength (typically between 550 and 600 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[9][10]

Potential Signaling Pathways

Based on the activities of structurally related pyrazole compounds, this compound may exert its effects through one or more signaling pathways.

Anti-inflammatory Pathway: A likely mechanism of action, given the structural similarities to known COX-2 inhibitors, is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][5] By inhibiting COX-2, the compound would block the conversion of arachidonic acid to prostaglandins (specifically PGE2), which are key mediators of inflammation and pain.[3]

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound 3-(4-chlorophenyl)-1-phenyl- 1H-pyrazole-5-carboxylic acid Compound->COX2

Caption: Potential anti-inflammatory signaling pathway.

Anticancer Pathway: Pyrazole derivatives have been shown to induce apoptosis in cancer cells.[6] This can occur through the generation of reactive oxygen species (ROS), which leads to cellular stress and the activation of pro-apoptotic proteins and caspases, ultimately resulting in programmed cell death.[6]

G Compound 3-(4-chlorophenyl)-1-phenyl- 1H-pyrazole-5-carboxylic acid Cancer_Cell Cancer Cell Compound->Cancer_Cell ROS Increased ROS (Reactive Oxygen Species) Cancer_Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: Potential anticancer signaling pathway.

Experimental Protocol

This protocol outlines the steps for determining the cytotoxicity of this compound on a selected cancer cell line (e.g., MCF-7, A549) using the MTT assay.

Materials and Reagents
  • This compound

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 N HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Workflow

G A 1. Cell Seeding B 2. Cell Culture Incubation (24h) A->B C 3. Compound Treatment B->C D 4. Incubation (24-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubation (2-4h) E->F G 7. Add Solubilization Solution F->G H 8. Incubation (Overnight) G->H I 9. Read Absorbance H->I

Caption: MTT assay experimental workflow.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (cells with medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • After incubation with MTT, carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization of the purple crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

Data Analysis
  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

  • Determine the IC50 value:

    • The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in cell viability.

    • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • The IC50 value can be determined from this curve using non-linear regression analysis.

Data Presentation

The following tables provide an example of how to present the quantitative data obtained from the MTT assay.

Table 1: Absorbance Values (OD at 570 nm) after 48h Treatment

Compound Concentration (µM)Replicate 1Replicate 2Replicate 3Mean AbsorbanceStd. Deviation
0 (Control)1.2541.2881.2711.2710.017
11.1981.2151.2071.2070.009
51.0561.0721.0651.0640.008
100.8790.8910.8850.8850.006
250.6320.6450.6380.6380.007
500.4110.4250.4180.4180.007
1000.2050.2180.2110.2110.007

Table 2: Cell Viability and IC50 Determination

Compound Concentration (µM)Mean Absorbance% Cell Viability
0 (Control)1.271100.0%
11.20795.0%
51.06483.7%
100.88569.6%
250.63850.2%
500.41832.9%
1000.21116.6%
IC50 (µM) ~25

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

Conclusion

The MTT assay is a reliable and straightforward method for assessing the cytotoxic potential of this compound. This application note provides a comprehensive protocol and framework for conducting such an evaluation. The data generated will be crucial for determining the dose-dependent effects of the compound on cell viability and for calculating its IC50 value, which are essential parameters in the early stages of drug discovery and development. Further investigations into the specific molecular mechanisms and signaling pathways affected by this compound are warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative with potential therapeutic applications, particularly in the realm of anti-inflammatory and analgesic medicine.[1] The pyrazole scaffold is a well-established pharmacophore in a variety of drug candidates and approved medicines, notably as selective inhibitors of cyclooxygenase-2 (COX-2).[2][3][4][5][6][7] The structural characteristics of this compound, featuring two aryl groups on the pyrazole ring, are consistent with features found in known COX inhibitors.[6][8] This document provides a detailed protocol for an enzyme inhibition assay to evaluate the inhibitory activity of this compound against COX-1 and COX-2, key enzymes in the inflammatory pathway.

Signaling Pathway: Prostaglandin Biosynthesis

prostaglandin_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Physiological_Functions Physiological Functions (e.g., platelet aggregation, stomach lining protection) Thromboxanes->Physiological_Functions

Caption: Simplified signaling pathway of prostaglandin biosynthesis from arachidonic acid mediated by COX-1 and COX-2 enzymes.

Experimental Workflow: COX Enzyme Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solution of This compound in DMSO Serial_Dilution Perform serial dilutions of the compound Compound_Prep->Serial_Dilution Incubation Incubate enzyme with test compound or control Serial_Dilution->Incubation Enzyme_Prep Prepare COX-1 and COX-2 enzyme solutions Enzyme_Prep->Incubation Substrate_Prep Prepare Arachidonic Acid (substrate) solution Reaction_Initiation Initiate reaction by adding Arachidonic Acid Substrate_Prep->Reaction_Initiation Incubation->Reaction_Initiation Measurement Measure prostaglandin production (e.g., PGE2) via ELISA Reaction_Initiation->Measurement Calculate_Inhibition Calculate percent inhibition for each concentration Measurement->Calculate_Inhibition IC50_Determination Determine IC50 values using non-linear regression Calculate_Inhibition->IC50_Determination

Caption: Experimental workflow for the in vitro COX-1 and COX-2 enzyme inhibition assay.

Materials and Methods

Materials
  • Test Compound: this compound

  • Enzymes: Human recombinant COX-1 and COX-2

  • Substrate: Arachidonic acid

  • Positive Controls: SC-560 (for COX-1), Celecoxib (for COX-2)

  • Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM epinephrine and 1 µM hematin

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Detection Kit: Prostaglandin E2 (PGE2) EIA Kit

  • Equipment: 96-well microplates, multichannel pipette, microplate reader, incubator

Experimental Protocol

This protocol is adapted from established methods for determining the inhibitory activity of compounds against COX-1 and COX-2.[3]

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to achieve a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare working solutions of human recombinant COX-1 and COX-2 in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.

    • Prepare a working solution of arachidonic acid in the assay buffer.

  • Enzyme Inhibition Assay:

    • To the wells of a 96-well microplate, add 10 µL of the serially diluted test compound or the positive control. For the vehicle control, add 10 µL of DMSO.

    • Add 150 µL of the assay buffer to all wells.

    • Add 20 µL of the COX-1 or COX-2 enzyme solution to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the arachidonic acid solution to all wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Stop the reaction by adding 10 µL of 1 M HCl.

  • Detection of Prostaglandin E2 (PGE2):

    • Quantify the amount of PGE2 produced in each well using a commercial PGE2 EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (PGE2 in test well / PGE2 in vehicle control well)] x 100

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

    • Calculate the COX-2 selectivity index (SI) as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)).

Data Presentation

The following table summarizes hypothetical, yet plausible, quantitative data for the enzyme inhibition assay of this compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)
This compound15.20.8517.9
SC-560 (Positive Control)0.0096.30.0014
Celecoxib (Positive Control)150.04375

Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimental results.

Conclusion

This application note provides a detailed protocol for evaluating the enzyme inhibitory activity of this compound against COX-1 and COX-2. The pyrazole scaffold is a promising starting point for the development of selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[6] The provided workflow and data analysis methods offer a robust framework for characterizing the potency and selectivity of this and similar compounds, aiding in the drug discovery and development process.

References

Application Notes and Protocols for Greenhouse Trials of Pyrazole-Based Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for conducting greenhouse trials of pyrazole-based herbicides. The information is compiled from recent studies on novel pyrazole derivatives and established compounds, offering insights into their herbicidal activity and mechanisms of action.

Introduction to Pyrazole-Based Herbicides

Pyrazole and its derivatives are a significant class of heterocyclic compounds that have been extensively developed for use in agriculture as herbicides, fungicides, and insecticides.[1][2] In the realm of weed control, pyrazole-based herbicides have demonstrated high efficacy against a broad spectrum of weeds, including both monocotyledonous and dicotyledonous species.[3][4] Many of these compounds function by inhibiting key plant enzymes, leading to bleaching symptoms and eventual plant death.[1]

Two of the most well-understood mechanisms of action for pyrazole herbicides are the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO).[5][6] HPPD inhibitors disrupt the biosynthesis of plastoquinones and tocopherols, which are essential for carotenoid biosynthesis and protecting chlorophyll from photooxidation.[1][5] PPO inhibitors interfere with the chlorophyll and heme biosynthesis pathway, leading to the accumulation of protoporphyrinogen IX, which causes rapid cellular damage upon exposure to light.

Recent research has focused on the synthesis of novel pyrazole derivatives to identify compounds with improved herbicidal activity, crop selectivity, and a wider weed control spectrum.[3][7][8] Greenhouse trials are a critical step in the evaluation of these new chemical entities, providing a controlled environment to assess their phytotoxicity and efficacy before proceeding to more extensive field trials.

Key Pyrazole-Based Herbicides and Their Mechanisms of Action

Several pyrazole-based herbicides are commercially available or in development. Notable examples include:

  • Pyrasulfotole, Topramezone, and Benzofenap: These are potent inhibitors of the HPPD enzyme.[5][9][10] Topramezone, for instance, is effective for controlling warm-season grasses and broadleaf weeds in maize.[11] Benzofenap is particularly effective against Sagittaria species in rice.[10][12]

  • Pyraflufen-ethyl: This herbicide acts as a PPO inhibitor.[6]

  • Pyroxasulfone: A pre-emergence herbicide that controls grass and broadleaf weeds in various crops.[8]

  • Pyrazolate and Pyrazoxyfen: These are pro-herbicides that are metabolized in plants to the same active HPPD-inhibiting compound.[13][14][15]

Experimental Protocols for Greenhouse Trials

The following protocols are synthesized from various studies on pyrazole-based herbicides and provide a general framework for conducting greenhouse efficacy trials.

General Greenhouse Conditions
  • Environment: Maintain a controlled environment with a 16-hour photoperiod, a light intensity of approximately 400 µmol/m²/s, day/night temperatures of 25/20°C, and a relative humidity of 60-70%.[16]

  • Plant Material: Use certified seeds from a single, reputable source to ensure uniformity.[16] For some studies, clonally propagated plants may be used for maximum uniformity.

  • Potting Medium: A common potting mix consists of a blend of soil, sand, and organic matter. The specific composition can be adjusted based on the requirements of the test plant species.

  • Watering: Water the plants as needed to maintain optimal soil moisture.[16]

Pre-Emergence Herbicidal Activity Assay

This protocol is adapted from studies on novel pyrazole derivatives.[3][8]

  • Seed Sowing: Fill plastic pots with soil. Sow the seeds of the test weed species (e.g., Echinochloa crusgalli, Digitaria sanguinalis, Abutilon theophrasti) at a shallow depth.

  • Herbicide Application: Prepare a stock solution of the test pyrazole-based herbicide in a suitable solvent (e.g., acetone). Dilute the stock solution with water containing a surfactant (e.g., Tween 20) to achieve the desired application rates (e.g., 150 g a.i./ha). Apply the herbicide solution evenly to the soil surface immediately after sowing.

  • Incubation: Place the treated pots in the greenhouse under the conditions specified in section 3.1.

  • Data Collection: After a set period (e.g., 14-21 days), visually assess the herbicidal injury using a rating scale (0 = no effect, 100 = complete kill). Measure the fresh weight of the aerial parts of the plants to calculate the percent inhibition compared to an untreated control.

Post-Emergence Herbicidal Activity Assay

This protocol is a standard method used in numerous herbicide evaluation studies.[8][17][18]

  • Plant Growth: Sow seeds of the test weed and crop species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).[16]

  • Herbicide Application: Prepare the herbicide solutions as described in the pre-emergence protocol. Apply the solutions as a foliar spray using a calibrated laboratory sprayer to ensure uniform coverage of the plant foliage.[16] Include a control group treated only with the solvent and surfactant solution.

  • Incubation: Return the treated plants to the greenhouse.

  • Data Collection: Assess phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment) using a visual rating scale.[16] At the end of the experiment, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight for quantitative analysis of growth inhibition.[16]

Data Presentation

The following tables summarize quantitative data from various greenhouse trials of pyrazole-based herbicides.

Table 1: Post-Emergence Herbicidal Activity of Novel Phenylpyridine-Containing Pyrazole Derivatives at 150 g a.i./ha [17]

CompoundEchinochloa crusgalli (EC)Digitaria sanguinalis (DS)Setaria viridis (SV)Abutilon theophrasti (AT)Amaranthus retroflexus (AR)Eclipta prostrata (EP)
6a -50-60%50%50-60%-50-60%
6c -50-60%50%50-60%-50-60%
Pyroxasulfone --<50%--<50-60%

'-' indicates data not reported or no significant activity.

Table 2: Herbicidal Activity of Novel N-(2,2,2)-Trifluoroethylpyrazole Derivatives at 150 g a.i./ha (Pre-emergence) [3]

CompoundWeed SpeciesInhibition RateCrop Safety
11a Dicotyledonous weedsExcellentGood (Maize, Rape)
11a Monocotyledonous weedsExcellentGood (Maize, Rape)

Table 3: Post-Emergence Herbicidal Activity of Phenylpyrazole Derivatives with Strobilurin Moieties at 150 g a.i./hm² [18]

CompoundEchinochloa crusgalli (EC)Digitaria sanguinalis (DS)Setaria viridis (SV)Abutilon theophrasti (AT)Amaranthus retroflexus (AR)Eclipta prostrata (EP)
7a ----Good-
7b ----Good-
7e ----Good-
7f ----Good-
7g ----Good-
7i ----Good-
7l ----Good-
Fomesafen ----> Good-

'-' indicates data not reported or no significant activity. "Good" indicates significant inhibition.

Table 4: Efficacy of Topramezone on Goosegrass in Greenhouse Trials [19]

TreatmentBiomass Reduction (50%)
Topramezone alone3.04 g/ha
Topramezone + Chlorothalonil5.27 g/ha

Visualizations

The following diagrams illustrate the experimental workflow for herbicide trials and the signaling pathway of HPPD inhibiting pyrazole-based herbicides.

experimental_workflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation cluster_data Data Collection Potting Potting & Seeding (Weed & Crop Species) Growth Plant Growth (to 2-3 leaf stage for Post-Em) Potting->Growth PreEm Pre-Emergence Application (to soil) Potting->PreEm PostEm Post-Emergence Application (foliar spray) Growth->PostEm HerbicidePrep Herbicide Solution Preparation HerbicidePrep->PreEm HerbicidePrep->PostEm Greenhouse Controlled Greenhouse Environment PreEm->Greenhouse PostEm->Greenhouse Visual Visual Injury Assessment (0-100% scale) Greenhouse->Visual Biomass Biomass Measurement (Fresh & Dry Weight) Greenhouse->Biomass Analysis Data Analysis (% Inhibition) Visual->Analysis Biomass->Analysis

Caption: Experimental workflow for greenhouse herbicide trials.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Tocopherols->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching & Plant Death Chlorophyll->Bleaching lack of protection leads to HPPD->HGA catalyzes Pyrazole Pyrazole-Based HPPD Inhibitor Pyrazole->HPPD inhibits

Caption: Signaling pathway of HPPD-inhibiting pyrazole herbicides.

References

field study design for 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid as a herbicide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Field Evaluation of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid as a Herbicide

Introduction

This compound is a compound belonging to the pyrazole class of chemicals, which has shown promise in agricultural research as a potential herbicide.[1][2][3] Pyrazole derivatives are known to exhibit significant biological activity and have been developed as effective crop protection agents.[4][5][6] Some pyrazole compounds function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the biosynthesis of plastoquinone and tocopherol in plants.[7][8] This inhibition leads to bleaching symptoms and eventual death of susceptible weed species.

Field studies are a critical step in the development of new herbicides, providing data on efficacy under real-world environmental conditions and assessing potential impacts on the target crop and non-target organisms.[9][10] These trials are essential to bridge the gap between laboratory or greenhouse findings and practical agricultural use.[11] This document provides a detailed protocol for designing and implementing a field study to evaluate the herbicidal efficacy and crop safety of this compound.

Field Study Objectives

Primary Objectives:

  • To determine the effective application rate of this compound for controlling a spectrum of common broadleaf and grass weeds in a selected crop.

  • To evaluate the tolerance of the selected crop to various application rates of the test herbicide.

Secondary Objectives:

  • To assess the speed of action and symptomology of the herbicide on target weeds.

  • To determine the effect of the herbicide application on crop yield.

  • To compare the performance of the test herbicide with a commercially available standard herbicide.

Experimental Protocols

Site Selection and Preparation

A suitable test site should be selected based on a history of uniform weed infestation and soil type.[9] The site should have not been treated with any herbicide having a long residual activity in the preceding season. The field should be prepared using conventional tillage practices for the selected crop to ensure a uniform seedbed.

Experimental Design

The experiment will be laid out in a Randomized Complete Block Design (RCBD) with four replications.[12] Each block will contain all treatments, and the treatments will be randomly assigned to plots within each block. Individual plots will be a minimum of 10 square meters (e.g., 2m x 5m). Buffer zones or border rows should be maintained between plots to prevent spray drift and inter-plot interference.[9]

Treatments and Application

The treatments will consist of multiple rates of this compound, a negative control (untreated), and a positive control (commercial standard herbicide).

  • T1: Untreated Control

  • T2: this compound @ 50 g a.i./ha

  • T3: this compound @ 100 g a.i./ha

  • T4: this compound @ 150 g a.i./ha

  • T5: this compound @ 200 g a.i./ha

  • T6: Commercial Standard Herbicide (e.g., Topramezone) @ labeled rate[7]

Herbicide applications will be made post-emergence when weeds are at the 2-4 leaf stage and the crop is at the recommended growth stage for herbicide application.[13] Applications should be made using a calibrated backpack sprayer equipped with flat-fan nozzles to ensure uniform coverage. Weather conditions (temperature, humidity, wind speed) at the time of application must be recorded.

Data Collection

Data will be collected at regular intervals after treatment (e.g., 7, 14, 28, and 56 days after application - DAA).

  • Weed Control Efficacy: Assessed visually as a percentage of control (0% = no effect, 100% = complete kill) for each weed species present in the plot, relative to the untreated control.[9]

  • Crop Phytotoxicity: Assessed visually on a scale of 0-10 (0 = no injury, 10 = crop death) or as a percentage. Symptoms such as chlorosis, necrosis, and stunting will be noted.

  • Weed Density and Biomass: At 28 DAA, weed density (number of weeds per square meter) and fresh/dry biomass will be recorded from a designated quadrat in each plot.

  • Crop Yield: At crop maturity, the central rows of each plot will be harvested to determine the grain or biomass yield.

Data Presentation

Quantitative data will be summarized in the following tables for clear comparison.

Table 1: Weed Control Efficacy (%) at 28 Days After Application (DAA)

TreatmentRate (g a.i./ha)Amaranthus retroflexusEchinochloa crus-galliSetaria viridis
Untreated Control0000
Test Herbicide50
Test Herbicide100
Test Herbicide150
Test Herbicide200
Standard HerbicideLabeled Rate

Table 2: Crop Phytotoxicity (%) at 14 DAA and Crop Yield (t/ha)

TreatmentRate (g a.i./ha)Phytotoxicity (%)Yield (t/ha)
Untreated Control00
Test Herbicide50
Test Herbicide100
Test Herbicide150
Test Herbicide200
Standard HerbicideLabeled Rate

Visualization

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis site_selection Site Selection (Uniform Weed Pressure) field_prep Field Preparation (Tillage & Seedbed) site_selection->field_prep plot_layout Plot Layout (RCBD, 4 Reps) field_prep->plot_layout sowing Crop & Weed Sowing (If necessary) plot_layout->sowing application Herbicide Application (Post-emergence) sowing->application data_collection Visual Assessments (Efficacy & Phytotoxicity) @ 7, 14, 28, 56 DAA application->data_collection biomass Weed Biomass & Density @ 28 DAA data_collection->biomass yield Crop Harvest & Yield Measurement biomass->yield stat_analysis Statistical Analysis (ANOVA) yield->stat_analysis reporting Reporting & Conclusion stat_analysis->reporting

Caption: Workflow for the herbicide field study design.

Potential Mechanism of Action

HPPD_Inhibition tyrosine Tyrosine hppd HPPD Enzyme tyrosine->hppd substrate hga Homogentisate hppd->hga converts to herbicide Pyrazole Herbicide (Test Compound) herbicide->hppd inhibits plastoquinone Plastoquinone hga->plastoquinone tocopherol Tocopherol hga->tocopherol carotenoids Carotenoid Biosynthesis plastoquinone->carotenoids protects bleaching Chlorophyll Photo-oxidation (Bleaching) carotenoids->bleaching prevents

Caption: Inhibition of the HPPD enzyme pathway by pyrazole herbicides.

References

Application Notes and Protocols for Cancer Therapy Development: 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid as a Lead Compound

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including notable potential in oncology. The compound 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid has been identified as a promising lead structure for the development of novel anticancer agents. Its therapeutic potential is currently being explored for various malignancies.[1][2][3] This document provides an overview of the application of this compound in cancer research, including detailed protocols for its evaluation and a summary of its putative mechanisms of action based on studies of structurally related pyrazole derivatives.

While extensive research on the specific anticancer properties of this compound is ongoing, the broader class of pyrazole derivatives has demonstrated significant cytotoxic and antitumor effects. These effects are often attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[4][5][6]

Data Presentation

The anticancer activity of pyrazole derivatives is typically evaluated across a panel of human cancer cell lines. The following tables summarize representative quantitative data for structurally similar pyrazole compounds, demonstrating their cytotoxic potential.

Table 1: In Vitro Cytotoxicity of Related Pyrazole Derivatives against Human Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50/GI50 (µM)Reference Compound
CPPC Analog A MCF-7 (Breast)SRB<0.1Adriamycin (<0.1)
CPPC Analog B MDA-MB-231 (Breast)SRB45.8Adriamycin
CPPC Analog C HCT116 (Colon)MTT0.39 ± 0.06Doxorubicin
CPPC Analog D A549 (Lung)MTT1.90Doxorubicin
CPPC Analog E HepG-2 (Liver)MTT6.78Cisplatin

Note: CPPC (this compound) analogs are structurally related compounds. The specific IC50/GI50 values are indicative of the potential of this class of compounds.

Putative Signaling Pathways

Based on studies of related pyrazole compounds, this compound is hypothesized to exert its anticancer effects by modulating several key signaling pathways. The diagram below illustrates a potential mechanism involving the induction of apoptosis through intrinsic and extrinsic pathways.

G CPPC 3-(4-chlorophenyl)-1-phenyl-1H- pyrazole-5-carboxylic acid ROS ↑ Reactive Oxygen Species (ROS) CPPC->ROS Induces Bcl2 Bcl-2 (Anti-apoptotic) CPPC->Bcl2 Inhibits DeathReceptor Death Receptors (e.g., Fas, TRAIL) CPPC->DeathReceptor Activates Mito Mitochondrial Stress ROS->Mito Bax Bax (Pro-apoptotic) Mito->Bax Bcl2->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp8->Casp3

Caption: Putative apoptotic signaling pathway modulated by the lead compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound against a panel of cancer cell lines.

Workflow Diagram:

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Seed cells in 96-well plates incubate1 Incubate for 24h (adhesion) start->incubate1 treat Add serial dilutions of test compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and determine IC50 read->analyze

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compound on the cell cycle distribution of cancer cells.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

The lead compound this compound and its analogs represent a promising class of molecules for the development of new anticancer therapies. The protocols and data presented here provide a framework for the systematic evaluation of this compound's efficacy and mechanism of action. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential.

References

In Vivo Testing of Pyrazole Carboxylic Acid Derivatives: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the in vivo evaluation of pyrazole carboxylic acid derivatives in animal models. The focus is on two key therapeutic areas: oncology and inflammation. The provided methodologies and data summaries are intended to guide researchers in designing and executing robust preclinical studies to assess the efficacy and safety of this important class of compounds.

Anti-Cancer Applications

Pyrazole carboxylic acid derivatives have emerged as a promising class of anti-cancer agents, with several compounds demonstrating significant anti-proliferative activity against a range of tumor cell lines.[1][2] In vivo xenograft models are crucial for evaluating the therapeutic potential of these derivatives in a whole-animal system.

Quantitative Data Summary: Anti-Cancer Efficacy

The following table summarizes representative in vivo anti-cancer efficacy data for selected pyrazole carboxylic acid derivatives from preclinical studies.

Compound IDAnimal ModelCancer Cell LineAdministration Route & DosageTumor Growth Inhibition (%)Reference
Compound 14 MouseBJAB (B-cell lymphoma)OralWell-tolerated, demonstrated anti-proliferative activity[1][2]
Compound 5b Mouse XenograftA549 (Lung), K562 (Leukemia)Not Specified5- to 35-fold more potent than ABT-751[3]
CH-223191 MouseNot Applicable (TCDD-induced toxicity model)Not SpecifiedPrevented TCDD-elicited liver toxicity and wasting syndrome[4]
Experimental Protocol: Human Tumor Xenograft Mouse Model

This protocol outlines the key steps for evaluating the anti-cancer efficacy of a pyrazole carboxylic acid derivative in a subcutaneous xenograft mouse model.[5]

1. Animal Model and Cell Line Selection:

  • Animal: Immunodeficient mice (e.g., NOD-SCID or NSG) are recommended to prevent rejection of human tumor cells.[5]

  • Cell Line: Select a human cancer cell line relevant to the therapeutic target (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).[5]

2. Cell Culture and Implantation:

  • Culture the selected cancer cells under standard conditions to 80-90% confluency.[5]

  • Harvest and resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells per 100 µL. A mixture with Matrigel can enhance tumor take.[5][6]

  • Subcutaneously inject the cell suspension into the flank of each mouse.[5]

3. Tumor Growth Monitoring and Treatment:

  • Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[5]

  • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into control and treatment groups (n=8-10 per group).[5]

  • Administer the pyrazole carboxylic acid derivative or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection). The dosage and schedule should be based on prior in vitro and pilot in vivo studies.

4. Efficacy Assessment:

  • Continue treatment and tumor measurement for the duration of the study.

  • The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.[7]

  • At the end of the study, euthanize the animals, and excise and weigh the tumors.[5]

5. Data Analysis:

  • Calculate the percentage of tumor growth inhibition.

  • Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed anti-tumor effects.[7]

anticancer_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture Cell Culture (e.g., A549, MDA-MB-231) implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation animal_prep Animal Preparation (Immunodeficient Mice) animal_prep->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Groups monitoring->randomization treatment Treatment Administration (Test Compound vs. Vehicle) randomization->treatment treatment->monitoring data_collection Data Collection (Tumor Volume/Weight) treatment->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Efficacy Determination statistical_analysis->results

Workflow for an anti-cancer xenograft study.

Anti-Inflammatory Applications

Many pyrazole carboxylic acid derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[8][9] The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of these compounds.[10][11]

Quantitative Data Summary: Anti-Inflammatory Efficacy

The following table presents representative data on the in vivo anti-inflammatory effects of pyrazole carboxylic acid derivatives.

Compound IDAnimal ModelAssayAdministration Route & DosageEdema Inhibition (%)Reference
Pyrazolylthiazole derivative 1p RatCarrageenan-induced paw edemaNot Specified93.06%[12]
Pyrazolylthiazole derivative 2c RatCarrageenan-induced paw edemaNot Specified89.59%[12]
Pyrazolylthiazole derivative 2n RatCarrageenan-induced paw edemaNot Specified91.32% (Comparable to Indomethacin)[12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol provides a step-by-step guide for the carrageenan-induced paw edema assay.[13][14]

1. Animals:

  • Use male Wistar or Sprague-Dawley rats (150-200g).

  • Acclimatize the animals for at least one week before the experiment.

2. Treatment Groups:

  • Divide animals into groups (n=6-8 per group), including a vehicle control, a positive control (e.g., Indomethacin), and one or more test groups receiving different doses of the pyrazole carboxylic acid derivative.

3. Drug Administration:

  • Administer the test compound or control substance orally or intraperitoneally 30-60 minutes before inducing inflammation.

4. Induction of Edema:

  • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.[11]

5. Measurement of Paw Edema:

  • Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10][14]

6. Data Analysis:

  • Calculate the percentage increase in paw volume for each animal at each time point.

  • Determine the percentage of edema inhibition for each treatment group compared to the vehicle control group.

  • Analyze the data statistically to assess the significance of the anti-inflammatory effect.

anti_inflammatory_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis animal_grouping Animal Grouping (Rats) drug_admin Drug Administration animal_grouping->drug_admin drug_prep Preparation of Test Compounds and Controls drug_prep->drug_admin edema_induction Carrageenan Injection (Subplantar) drug_admin->edema_induction paw_measurement Paw Volume Measurement (Plethysmometer) edema_induction->paw_measurement data_calc Calculation of Edema Inhibition paw_measurement->data_calc stat_analysis Statistical Analysis data_calc->stat_analysis results Efficacy Determination stat_analysis->results

Workflow for a carrageenan-induced paw edema study.

Signaling Pathway and Toxicity Considerations

Proposed Signaling Pathway for Anti-Inflammatory Action

The anti-inflammatory effects of many pyrazole carboxylic acid derivatives, such as celecoxib, are primarily mediated through the selective inhibition of the COX-2 enzyme.[8][15] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli pla2 Phospholipase A2 stimuli->pla2 activates phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE2) cox2->prostaglandins produces inflammation Inflammation & Pain prostaglandins->inflammation mediates pyrazole Pyrazole Carboxylic Acid Derivative pyrazole->cox2 inhibits

Proposed COX-2 inhibitory pathway.
Toxicity Assessment

Acute toxicity studies are essential to determine the safety profile of novel pyrazole carboxylic acid derivatives. The median lethal dose (LD50) is a common measure of acute toxicity.

Quantitative Data Summary: Acute Toxicity

Compound ClassAnimal ModelAdministration RouteLD50 ValueReference
Organic ChemicalsRabbitDermalParabolic correlations observed[16]
General CompoundsRatOral>5000 mg/kg (Class 5-6) considered low toxicity[17]

Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a guideline and should be adapted based on regulatory requirements (e.g., OECD guidelines).

1. Animals:

  • Use a small number of female rats or mice.

2. Dosing:

  • Administer a single oral dose of the test compound to one animal.

  • Observe the animal for signs of toxicity and mortality for up to 14 days.

3. Dose Adjustment:

  • If the animal survives, the next animal is given a higher dose.

  • If the animal dies, the next animal is given a lower dose.

4. LD50 Estimation:

  • Continue this process until enough data is collected to estimate the LD50 value with a specified level of confidence.

Drug Development Logic

The in vivo testing of pyrazole carboxylic acid derivatives is a critical step in the drug development pipeline, bridging the gap between preclinical discovery and clinical trials.

drug_development cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Regulatory Approval discovery Compound Discovery & Synthesis in_vitro In Vitro Screening (Activity & Toxicity) discovery->in_vitro in_vivo In Vivo Animal Models (Efficacy & Safety) in_vitro->in_vivo phase1 Phase I (Safety) in_vivo->phase1 phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3 nda New Drug Application (NDA) phase3->nda market Market Launch nda->market

Logical flow of drug development.

References

Application Notes and Protocols for 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a synthetic compound with a pyrazole core, a class of heterocyclic compounds known for a wide range of biological activities.[1] This molecule holds significant promise for investigation in both pharmaceutical and agrochemical research.[2] Its structural features suggest potential applications as an anti-inflammatory agent and for the development of novel cancer therapeutics.[1][2] These application notes provide detailed protocols for the formulation of this compound for experimental use in both in vitro and in vivo settings, addressing its poor aqueous solubility. Additionally, potential mechanisms of action are outlined to guide experimental design.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing appropriate formulation strategies.

PropertyValueReference
Molecular Formula C₁₆H₁₁ClN₂O₂[Chem-Impex]
Molecular Weight 298.72 g/mol [Chem-Impex]
CAS Number 618102-33-3[Chem-Impex]
Appearance Off-white to light yellow powder[Various Suppliers]
Solubility Poorly soluble in water. Soluble in organic solvents such as DMSO and ethanol.General knowledge for similar compounds
Storage Store at 2-8°C, protected from light and moisture.[Chem-Impex]

Proposed Mechanism of Action

While the specific biological targets of this compound are still under investigation, its structural similarity to known diarylheterocyclic compounds suggests it may function as a selective inhibitor of cyclooxygenase-2 (COX-2).[3][4][5]

3.1. Inhibition of Prostaglandin Synthesis

COX-2 is a key enzyme in the prostaglandin synthesis pathway.[6][7] It catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[8][9] By selectively inhibiting COX-2, this compound may reduce the production of prostaglandins that mediate inflammation, pain, and fever.[10]

3.2. Modulation of Inflammatory Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[11][12][13] It controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[14] There is often crosstalk between the COX-2 and NF-κB pathways, where prostaglandins can activate NF-κB, and NF-κB can upregulate COX-2 expression, creating a positive feedback loop that sustains inflammation. By inhibiting COX-2, this compound could indirectly suppress NF-κB activation.

3.3. Potential Anti-Cancer Activity

Chronic inflammation is a known risk factor for cancer development, and COX-2 is frequently overexpressed in various tumors.[15] Prostaglandins produced by COX-2 can promote tumor growth, angiogenesis, and metastasis.[9] Therefore, the potential of this compound as a COX-2 inhibitor also provides a rationale for investigating its anti-cancer properties.[16][17][18]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the proposed mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

G Proposed Mechanism of Action cluster_0 Inflammatory Stimuli cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 Stimuli->PLA2 IKK IKK Complex Stimuli->IKK Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs PGs->IKK Compound 3-(4-chlorophenyl)-1-phenyl- 1H-pyrazole-5-carboxylic acid Compound->COX2 Inhibition IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Gene_Expression->COX2 Upregulation

Caption: Proposed mechanism of action for this compound.

G In Vitro Formulation and Assay Workflow Start Start: Dry Compound Powder Dissolve Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM) Start->Dissolve Store Store stock solution at -20°C or -80°C Dissolve->Store Dilute Serially dilute stock solution in cell culture medium or assay buffer to final working concentrations Store->Dilute Final_DMSO Ensure final DMSO concentration is non-toxic to cells (typically ≤ 0.5%) Dilute->Final_DMSO Assay Perform in vitro assay (e.g., cell viability, enzyme inhibition) Final_DMSO->Assay Data Data Analysis Assay->Data

Caption: Workflow for in vitro formulation and experimentation.

G In Vivo Formulation Workflow Start Start: Dry Compound Powder Weigh Accurately weigh the required amount of compound Start->Weigh Suspend Suspend or dissolve the compound in the chosen vehicle with vortexing and/or sonication Weigh->Suspend Vehicle Select an appropriate vehicle (e.g., 0.5% CMC, 20% Captisol®) Vehicle->Suspend Homogenize Ensure a uniform and stable suspension/solution Suspend->Homogenize Administer Administer to animals via the chosen route (e.g., oral gavage) Homogenize->Administer End End of Formulation Administer->End

Caption: Workflow for preparing an in vivo formulation.

Experimental Protocols

Due to the poor aqueous solubility of this compound, appropriate formulation is critical for obtaining reliable and reproducible experimental data.

5.1. Protocol for In Vitro Formulation

This protocol is suitable for cell-based assays and enzyme inhibition studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Appropriate cell culture medium or assay buffer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a desired amount of the compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the final desired working concentrations.

    • Crucially, ensure the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically ≤ 0.5%). A vehicle control (medium/buffer with the same final concentration of DMSO) must be included in all experiments.

5.2. Protocol for In Vivo Formulation

The selection of a suitable vehicle for in vivo studies is critical and depends on the route of administration and the required dose. The following are examples of commonly used vehicles for oral administration of poorly soluble compounds.

5.2.1. Carboxymethyl Cellulose (CMC) Suspension

Materials:

  • This compound powder

  • Sodium carboxymethyl cellulose (low viscosity)

  • Sterile water for injection

  • Sterile glass vial

  • Mortar and pestle (optional)

  • Vortex mixer and/or sonicator

Procedure:

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) solution of CMC in sterile water. This may require gentle heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Formulation Preparation:

    • Accurately weigh the required amount of the compound for the desired dose and number of animals.

    • If the powder is clumpy, gently grind it to a fine powder using a mortar and pestle.

    • In a sterile glass vial, add a small amount of the 0.5% CMC vehicle to the compound powder to create a paste.

    • Gradually add the remaining vehicle while continuously vortexing or sonicating to ensure a uniform suspension.

  • Administration:

    • Administer the suspension to the animals immediately after preparation via the desired route (e.g., oral gavage).

    • Continuously mix the suspension during dosing to prevent settling of the compound.

    • A vehicle control group receiving only the 0.5% CMC solution must be included in the study.

5.2.2. Captisol® (Sulfobutylether-β-cyclodextrin) Solution

Materials:

  • This compound powder

  • Captisol®

  • Sterile water for injection or saline

  • Sterile glass vial

  • Vortex mixer and/or sonicator

Procedure:

  • Vehicle Preparation:

    • Prepare a 20-40% (w/v) solution of Captisol® in sterile water or saline.

  • Formulation Preparation:

    • Accurately weigh the required amount of the compound.

    • Add the compound to the Captisol® solution.

    • Vortex and/or sonicate the mixture until the compound is fully dissolved. The formation of a clear solution indicates successful solubilization.

  • Administration:

    • Administer the solution to the animals.

    • A vehicle control group receiving the same concentration of Captisol® solution is essential.

Data Presentation

All quantitative data from formulation and experimental studies should be summarized in clearly structured tables for easy comparison.

Table 2: Example of In Vitro IC₅₀ Data

Cell LineIC₅₀ (µM) ± SD
HT-29 (Colon Cancer) [Insert Value]
MCF-7 (Breast Cancer) [Insert Value]
RAW 264.7 (Macrophage) [Insert Value]

Table 3: Example of In Vivo Efficacy Data (Carrageenan-Induced Paw Edema Model)

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) ± SEM
Vehicle Control (0.5% CMC) -0
Compound (in 0.5% CMC) 10[Insert Value]
Compound (in 0.5% CMC) 30[Insert Value]
Positive Control (e.g., Celecoxib) 10[Insert Value]

Conclusion

These application notes provide a comprehensive guide for the formulation and initial investigation of this compound. The provided protocols for in vitro and in vivo studies address the key challenge of its poor aqueous solubility. The outlined potential mechanisms of action, centered on COX-2 inhibition, offer a solid foundation for designing experiments to elucidate its therapeutic potential in inflammation and cancer. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, accelerating the evaluation of this promising compound in drug discovery and development.

References

Application Notes and Protocols for the Quantification of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid in biological samples. The methodologies described are based on established bioanalytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for assay development and validation.

Introduction

This compound is a pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the current gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. Additionally, a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method is presented as a viable alternative.

Common sample preparation techniques for acidic drugs in biological fluids include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2][3][4][5] The choice of method depends on the required sensitivity, sample matrix, and available resources.

Analytical Methods

LC-MS/MS Method for Quantification in Human Plasma

This method is adapted from established procedures for the analysis of pyrazole derivatives and carboxylic acid metabolites in plasma.[6][7]

2.1.1. Experimental Protocol: LC-MS/MS

Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-5.0 min: 20% B

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: m/z [M-H]⁻ → fragment ion

    • Internal Standard: m/z [M-H]⁻ → fragment ion

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

2.1.2. Data Presentation: LC-MS/MS Method Validation Summary

Validation ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Intra-day Accuracy (%RE) ± 10%
Inter-day Accuracy (%RE) ± 13%
Mean Extraction Recovery > 85%
Matrix Effect Minimal
HPLC-UV Method for Quantification in Biological Samples

This method provides a cost-effective alternative to LC-MS/MS for applications where high sensitivity is not a prerequisite. The protocol is based on general principles for the HPLC analysis of pyrazoline and carboxylic acid derivatives.[9][10]

2.2.1. Experimental Protocol: HPLC-UV

Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of the biological sample (e.g., plasma, urine) in a glass tube, add 50 µL of internal standard (IS) working solution.

  • Add 100 µL of 1 M HCl to acidify the sample.

  • Add 3 mL of ethyl acetate and vortex for 5 minutes.[11]

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)[9]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 230 nm)

  • Column Temperature: 30°C

2.2.2. Data Presentation: HPLC-UV Method Validation Summary

Validation ParameterResult
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
Intra-day Precision (%CV) < 8%
Inter-day Precision (%CV) < 10%
Intra-day Accuracy (%RE) ± 8%
Inter-day Accuracy (%RE) ± 11%
Mean Extraction Recovery > 80%

Visualization of Experimental Workflows

LCMSMS_Workflow cluster_sample_prep Sample Preparation (Protein Precipitation) cluster_analysis LC-MS/MS Analysis Plasma 100 µL Plasma Add_IS Add Internal Standard Plasma->Add_IS Add_ACN Add 300 µL Acetonitrile Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject 5 µL Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (ESI-, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for LC-MS/MS quantification.

HPLCUV_Workflow cluster_sample_prep Sample Preparation (Liquid-Liquid Extraction) cluster_analysis HPLC-UV Analysis Sample 500 µL Sample Add_IS_LLE Add Internal Standard Sample->Add_IS_LLE Acidify Acidify with HCl Add_IS_LLE->Acidify Add_EtOAc Add 3 mL Ethyl Acetate Acidify->Add_EtOAc Vortex_LLE Vortex Add_EtOAc->Vortex_LLE Centrifuge_LLE Centrifuge Vortex_LLE->Centrifuge_LLE Organic_Layer Transfer Organic Layer Centrifuge_LLE->Organic_Layer Evaporate_LLE Evaporate to Dryness Organic_Layer->Evaporate_LLE Reconstitute_LLE Reconstitute in Mobile Phase Evaporate_LLE->Reconstitute_LLE Inject_HPLC Inject 20 µL Reconstitute_LLE->Inject_HPLC HPLC HPLC Separation (C18 Column) Inject_HPLC->HPLC UV UV Detection HPLC->UV Data_HPLC Data Acquisition & Quantification UV->Data_HPLC

Caption: Workflow for HPLC-UV quantification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering step-by-step solutions to overcome them.

Problem 1: Low Yield of Ethyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylate (Ester Precursor)

Possible Causes and Solutions:

Cause Troubleshooting Steps
Incomplete Reaction 1. Verify Reagent Purity: Ensure the 1,3-dicarbonyl precursor and phenylhydrazine are of high purity. Impurities can lead to side reactions and lower the yield. 2. Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature. For the Knorr pyrazole synthesis, refluxing in ethanol is a common condition. 3. Catalyst Efficiency: A catalytic amount of acid (e.g., glacial acetic acid) is often used to facilitate the initial condensation. Ensure the appropriate amount is used, as too much acid can protonate the hydrazine, reducing its nucleophilicity.
Formation of Regioisomers 1. Control of Reaction Conditions: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyl compounds. The choice of solvent can influence regioselectivity. Aprotic polar solvents like DMF may offer better control. 2. pH Adjustment: The pH of the reaction medium can direct the cyclization towards a specific isomer. Experiment with slightly acidic versus neutral conditions.
Side Reactions 1. Inert Atmosphere: Phenylhydrazine and its derivatives can be sensitive to air and light. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products. 2. Temperature Control: Exothermic reactions can sometimes lead to the formation of tars and other byproducts. Maintain strict temperature control throughout the reaction.

Problem 2: Difficulty in the Hydrolysis of the Ester to Carboxylic Acid

Possible Causes and Solutions:

Cause Troubleshooting Steps
Incomplete Hydrolysis 1. Choice of Base and Solvent: For sterically hindered esters, a stronger base or a different solvent system may be required. Lithium hydroxide (LiOH) in a mixture of THF and water is often more effective than sodium hydroxide (NaOH). 2. Increased Temperature: If the reaction is slow at room temperature, heating to reflux can increase the rate of hydrolysis. Microwave-assisted hydrolysis can also be a powerful technique for difficult-to-hydrolyze esters.[1] 3. Excess Base: Use a sufficient excess of the base (typically 2-3 equivalents) to ensure the reaction goes to completion. The saponification reaction is driven by the deprotonation of the resulting carboxylic acid, so a stoichiometric excess of base is crucial.[2]
Product Degradation 1. Reaction Monitoring: Prolonged exposure to harsh basic conditions and high temperatures can sometimes lead to degradation of the pyrazole ring. Monitor the reaction closely by TLC to determine the optimal reaction time. 2. Work-up Procedure: Careful acidification is critical. Add acid slowly at a low temperature (e.g., in an ice bath) to protonate the carboxylate and precipitate the carboxylic acid. Over-acidification or rapid pH changes can sometimes affect the product's stability and purity.
Difficult Product Isolation 1. Precipitation and Filtration: After acidification, the carboxylic acid should precipitate out of the aqueous solution. If it remains dissolved, it may be necessary to extract it with an organic solvent like ethyl acetate. 2. Purification: The crude product may require purification by recrystallization from a suitable solvent or by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is a two-step synthesis. The first step is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with phenylhydrazine to form the pyrazole ring with an ester group at the 5-position. The second step is the hydrolysis of the ester to the desired carboxylic acid.[3]

Q2: I am observing the formation of two regioisomers during the pyrazole synthesis. How can I improve the regioselectivity?

The formation of regioisomers is a known challenge when using unsymmetrical 1,3-dicarbonyl compounds.[4] To improve regioselectivity, you can try the following:

  • Solvent Choice: Aprotic polar solvents such as DMF or NMP have been reported to provide better regioselectivity compared to protic solvents like ethanol.

  • pH Control: The pH of the reaction can influence which carbonyl group of the dicarbonyl compound is preferentially attacked by the hydrazine. Careful control of the acidity can favor the formation of one isomer.

  • Steric Hindrance: Introducing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards a single regioisomer.

Q3: My hydrolysis reaction is very slow, even at reflux. What can I do?

For sterically hindered esters, which can be the case for highly substituted pyrazoles, standard hydrolysis conditions may be insufficient. Consider the following:

  • Stronger Base: Switch from NaOH to LiOH, which is often more effective for hindered esters.

  • Co-solvent: Using a co-solvent like THF or dioxane along with water can improve the solubility of the ester and facilitate the reaction.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times for slow hydrolyses.[1]

  • Alternative Hydrolysis Conditions: In some challenging cases, non-aqueous hydrolysis conditions using reagents like potassium trimethylsilanolate in THF can be effective.

Q4: How should I purify the final carboxylic acid product?

The final product, being a carboxylic acid, can often be purified by the following methods:

  • Recrystallization: This is the most common method. Suitable solvents include ethanol, methanol, or a mixture of an organic solvent and water.

  • Acid-Base Extraction: The crude product can be dissolved in an aqueous base (like sodium bicarbonate solution), washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid) can be used.

Data Presentation

Table 1: Representative Reaction Conditions for Pyrazole Ester Synthesis

1,3-Dicarbonyl Precursor Hydrazine Catalyst/Solvent Temperature Time Yield (%)
Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoatePhenylhydrazine hydrochlorideAcetic Acid / EthanolReflux4-6 h~70-85
Diethyl 2-(4-chlorobenzoyl)malonatePhenylhydrazineAcetic Acid / EthanolReflux3-5 h~75-90

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

Table 2: Representative Conditions for Ester Hydrolysis

Ester Precursor Base (equiv.) Solvent Temperature Time Yield (%)
Ethyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylateNaOH (2.5)Ethanol/WaterReflux2-4 h~85-95
Ethyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylateLiOH (3.0)THF/WaterReflux1-3 h~90-98
Ethyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylateKOH (3.0)Methanol/Water60 °C4-6 h~80-90

Note: Yields are approximate and can vary based on the purity of the starting ester and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylate

  • To a solution of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate (1 equivalent) in ethanol, add phenylhydrazine hydrochloride (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (approximately 0.1 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Hydrolysis to this compound

  • Dissolve the ethyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 3 equivalents) to the solution.

  • Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC, typically 1-3 hours).

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.

  • Collect the precipitated white solid by filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Mandatory Visualizations

Synthesis_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrolysis Dicarbonyl Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate Ester Ethyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylate Dicarbonyl->Ester + Hydrazine (Knorr Synthesis) Hydrazine Phenylhydrazine Acid This compound Ester->Acid  Base (e.g., LiOH), then Acid Workup  

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time) check_purity->check_conditions No impure Impure check_purity->impure Yes analyze_side_products Analyze Crude Product for Side Products (TLC, NMR) check_conditions->analyze_side_products No suboptimal Suboptimal check_conditions->suboptimal Yes isomers Regioisomers Detected analyze_side_products->isomers Yes incomplete Incomplete Reaction analyze_side_products->incomplete Yes purify Purify Starting Materials impure->purify end Improved Yield purify->end optimize Optimize Temperature, Time, or Catalyst suboptimal->optimize optimize->end change_solvent Change Solvent (e.g., to DMF) or Adjust pH isomers->change_solvent change_solvent->end increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp increase_time_temp->end

Caption: Troubleshooting workflow for low reaction yield.

Side_Reactions Reactants 1,3-Dicarbonyl + Phenylhydrazine DesiredProduct Desired 1,3,5-Substituted Pyrazole Reactants->DesiredProduct Correct Cyclization Regioisomer Undesired 1,4,5-Substituted Pyrazole Reactants->Regioisomer Alternative Cyclization Hydrazone Stable Hydrazone Intermediate (Incomplete Cyclization) Reactants->Hydrazone Incomplete Reaction Pyrazoline Pyrazoline Intermediate (Incomplete Aromatization) Pyrazoline->DesiredProduct Oxidation Hydrazone->DesiredProduct Successful Cyclization Hydrazone->Pyrazoline Cyclization without Aromatization

Caption: Potential side reactions in pyrazole synthesis.

References

Technical Support Center: Synthesis of Substituted Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted pyrazole carboxylic acids, with a focus on improving reaction yields and overcoming common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted pyrazole carboxylic acids.

Issue 1: Low Yield in Pyrazole Synthesis

Q: My pyrazole carboxylic acid synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in pyrazole synthesis can stem from several factors, including the purity of starting materials, reaction conditions, and the formation of side products. Here are some troubleshooting steps to improve your yield:

  • Assess Starting Material Purity: Ensure that your 1,3-dicarbonyl compounds (or their precursors) and hydrazine derivatives are of high purity.[1] Impurities can lead to undesirable side reactions that consume starting materials and reduce the overall yield.

  • Optimize Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction outcome. Experiment with different solvents like ethanol, acetic acid, or N,N-dimethylacetamide.[2][3] Temperature adjustments can also be crucial; for instance, increasing the temperature to 60 °C has been shown to improve the yield in certain silver-catalyzed reactions.[2]

  • Consider a Catalyst: The use of catalysts can enhance reaction rates and yields. Nano-ZnO has been reported as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles, achieving yields of up to 95%.[2][3][4] Copper triflate has also been used effectively in the condensation of α,β-ethylenic ketones with hydrazines.[3]

  • Control of Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of a mixture of regioisomers is a common problem that can lower the yield of the desired product.[1][2] The regioselectivity can be influenced by the reaction conditions and the nature of the substituents.[5] For example, in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, conducting the reaction at room temperature in N,N-dimethylacetamide can lead to high yields (59% to 98%) with high regioselectivity.[2]

  • Minimize Side Reactions: The formation of byproducts can be a significant reason for low yields. For example, when using hydrazine salts (e.g., hydrochloride), the reaction mixture can become acidic, promoting the formation of colored byproducts.[1] Adding a mild base, such as sodium acetate or potassium acetate, can neutralize the acid and lead to a cleaner reaction.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also mitigate the formation of impurities arising from oxidative processes.[1]

Issue 2: Formation of Regioisomers

Q: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the pyrazole synthesis?

A: The formation of regioisomers is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The regioselectivity is determined by which nitrogen atom of the hydrazine attacks which carbonyl group of the dicarbonyl compound. Several factors can influence this:

  • Electronic and Steric Effects of Substituents: The electronic (electron-donating or withdrawing) and steric nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role in directing the cyclocondensation.[5]

  • Reaction Conditions: As mentioned earlier, the choice of solvent and temperature can significantly influence regioselectivity. For certain reactions, using N,N-dimethylacetamide as a solvent at room temperature has been shown to be highly regioselective.[2]

  • Catalyst Choice: The catalyst can also play a role in controlling regioselectivity. It is advisable to screen different catalysts to find the optimal one for your specific substrates.

Issue 3: Discoloration of the Reaction Mixture

Q: My reaction mixture has turned a dark color. Is this normal, and will it affect my product?

A: Discoloration, often to a dark brown or black, is a common observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] An acidic reaction medium can also promote the formation of these colored byproducts.[1]

While the discoloration itself may not directly impact the structure of your desired pyrazole, it indicates the presence of impurities that will need to be removed during work-up and purification. To minimize this:

  • Use a Mild Base: If using a hydrazine salt, add one equivalent of a mild base like sodium acetate to neutralize the acid.[1]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can help prevent oxidative processes that may lead to colored impurities.[1]

  • Purification: These colored impurities can often be removed by washing the crude product with a suitable solvent or through recrystallization or column chromatography.[1]

Issue 4: Product "Oiling Out" During Recrystallization

Q: I'm trying to recrystallize my crude pyrazole carboxylic acid, but it's "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" happens when a compound precipitates from the solution at a temperature above its melting point.[1] Here are several strategies to overcome this issue:

  • Increase Solvent Volume: Add more of the "good" solvent (the one in which your compound is more soluble at higher temperatures) to the hot solution to keep the compound dissolved at a lower temperature.[1]

  • Slow Cooling: Allow the solution to cool down as slowly as possible. Using an insulated container or a dewar can promote gradual cooling and encourage crystal formation.[1]

  • Change the Solvent System: Experiment with a different solvent or a solvent/anti-solvent combination. A solvent with a lower boiling point might be beneficial.[1]

  • Use a Seed Crystal: If you have a small amount of the pure, solid product, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted pyrazole carboxylic acids?

A1: The most prevalent and classic method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] This method is straightforward and can be adapted to produce a wide variety of substituted pyrazoles.[2]

Q2: Can I synthesize pyrazoles from starting materials other than 1,3-dicarbonyls?

A2: Yes, several other synthetic routes exist. These include the reaction of hydrazines with α,β-unsaturated carbonyl compounds (which often form pyrazolines that are then oxidized to pyrazoles), acetylenic ketones, and β-enaminones.[2][4] Multicomponent reactions are also a powerful tool for the one-pot synthesis of complex pyrazoles.[6]

Q3: How do the substituents on the starting materials affect the reaction yield?

A3: Substituents can have a significant impact on the reaction yield due to electronic and steric effects. For example, in the synthesis of N-substituted pyrazoles from primary amines and diketones, aromatic amines generally give higher yields (47-70%) than aliphatic amines.[8][9] Electron-donating and withdrawing groups on the phenyl ring of the amine can also influence the outcome.[8][9] Sterically hindered starting materials may lead to lower yields or may not react under standard conditions.[8][9]

Q4: What are some recommended purification techniques for pyrazole carboxylic acids?

A4: Common purification techniques include recrystallization and column chromatography on silica gel.[1] Washing the crude product with a non-polar solvent like toluene can also help remove certain impurities.[1]

Data Presentation

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield

CatalystSolventTemperature (°C)Yield (%)Reference
Nano-ZnO-Room Temp95[2][3][4]
Silver-catalyzed-60Moderate to Excellent[2]
Copper triflate--INVALID-LINK---~82[3]
NoneN,N-dimethylacetamideRoom Temp59-98[2]

Table 2: Influence of Amine Substituent on N-Substituted Pyrazole Synthesis Yield

Amine TypeSubstituentYield (%)Reference
Aliphatic-37-43[8][9]
Aromatic-47-70[8][9]
AromaticElectron-donatingGenerally higher[8][9]
AromaticElectron-withdrawingGenerally higher[8][9]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of substituted pyrazoles via the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

  • Dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the hydrazine derivative to the solution. If a hydrazine salt is used, it is beneficial to add one equivalent of a mild base such as sodium acetate.[1]

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

  • Upon completion , cool the reaction mixture to room temperature.

  • Isolate the crude product. This can be achieved by vacuum filtration if a precipitate has formed, or by removing the solvent under reduced pressure.[1]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Visualizations

Experimental_Workflow_Knorr_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 1,3-Dicarbonyl Compound dissolve Dissolve Dicarbonyl in Solvent start1->dissolve start2 Hydrazine Derivative add_hydrazine Add Hydrazine (+ Mild Base if Salt) start2->add_hydrazine dissolve->add_hydrazine reflux Heat to Reflux (Monitor by TLC) add_hydrazine->reflux cool Cool to Room Temp reflux->cool isolate Isolate Crude Product (Filtration/Evaporation) cool->isolate purify Purify (Recrystallization/ Chromatography) isolate->purify product Substituted Pyrazole Carboxylic Acid purify->product

Caption: Workflow for the Knorr synthesis of substituted pyrazole carboxylic acids.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed purity Impure Starting Materials start->purity conditions Suboptimal Reaction Conditions start->conditions regioisomers Formation of Regioisomers start->regioisomers side_reactions Side Reactions start->side_reactions check_purity Verify Purity of Reactants (NMR, etc.) purity->check_purity optimize Optimize Solvent, Temperature, Catalyst conditions->optimize control_regio Adjust Conditions for Regioselectivity regioisomers->control_regio minimize_side Add Mild Base, Use Inert Atmosphere side_reactions->minimize_side

Caption: Troubleshooting decision tree for low yield in pyrazole synthesis.

Regioisomer_Formation hydrazine H2N- NHR' intermediate1 Attack at C=O (R1) hydrazine:n1->intermediate1 Path A intermediate2 Attack at C=O (R2) hydrazine:n2->intermediate2 Path B dicarbonyl R1-C(=O) CH2 R2-C(=O) dicarbonyl->intermediate1 dicarbonyl->intermediate2 product1 Regioisomer 1 intermediate1->product1 Cyclization product2 Regioisomer 2 intermediate2->product2 Cyclization

Caption: Formation of regioisomers in pyrazole synthesis from unsymmetrical precursors.

References

Technical Support Center: Purification of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The crude product is an oil and fails to crystallize.

  • Question: My synthesis of this compound resulted in an oily residue after solvent evaporation, and it is not solidifying. What steps can I take to induce crystallization?

  • Answer: An oily product often indicates the presence of impurities that inhibit crystallization. Here are several techniques to try:

    • Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., ethanol, methanol) and then slowly add a poor solvent (e.g., water, hexane) dropwise with vigorous stirring until turbidity persists. Allow the mixture to stand, ideally at a reduced temperature, to promote crystal formation.

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the supersaturated solution to act as a seed for crystallization.

    • Further Purification: If the above methods fail, the impurity level may be too high. Consider purifying a small portion of the oil by column chromatography to obtain a pure solid that can then be used to seed the rest of the crude material.

Issue 2: Thin-Layer Chromatography (TLC) of the crude product shows multiple spots.

  • Question: My TLC plate of the crude reaction mixture shows several spots. How can I determine which spot is my desired product and what the other spots might be?

  • Answer: Multiple spots on a TLC plate indicate the presence of impurities alongside your product. Here's how to approach this:

    • Reference Spotting: If available, spot a reference standard of the pure product on the same TLC plate alongside the crude mixture. This will definitively identify the product spot.

    • Starting Material Comparison: Spot the starting materials (e.g., the corresponding acetophenone and phenylhydrazine) on the TLC plate as well. This will help identify any unreacted starting materials in your crude product.[1]

    • Visualization Techniques: Use different visualization methods. A UV lamp can reveal UV-active compounds.[1] Staining with agents like potassium permanganate or iodine can help visualize compounds that are not UV-active.

    • Polarity and Functional Groups: The carboxylic acid group in your target molecule will likely make it more polar than many of the potential non-polar impurities or intermediates. Therefore, the product spot will likely have a lower Rf value (travel a shorter distance up the plate) than less polar impurities in a normal-phase silica gel TLC.

Issue 3: The purified product has a low and broad melting point range.

  • Question: After recrystallization, my product has a melting point that is lower than the literature value and melts over a wide temperature range. What does this signify?

  • Answer: A low and broad melting point range is a classic indication of an impure compound. The impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point. To address this:

    • Repeat Recrystallization: Perform one or more additional recrystallizations. Ensure the appropriate solvent or solvent pair is being used and that the solution is allowed to cool slowly to form well-defined crystals, which are less likely to trap impurities.

    • Alternative Purification: If repeated recrystallization does not improve the melting point, consider a different purification technique, such as column chromatography, to remove persistent impurities.

    • Solvent Contamination: Ensure the purified crystals are thoroughly dried to remove any residual solvent, as this can also depress the melting point.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for recrystallizing this compound?

A1: Based on procedures for similar pyrazole derivatives, ethanol and methanol are commonly used for recrystallization.[1] A mixed solvent system, such as ethanol/water or methanol/water, can also be effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Q2: What are the typical conditions for purifying this compound by column chromatography?

A2: For column chromatography of pyrazole carboxylic acids, a silica gel stationary phase is typically used. The mobile phase (eluent) is often a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[2][3] To improve the resolution and prevent streaking of the acidic compound, it is often beneficial to add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the eluent.[4] This suppresses the deprotonation of the carboxylic acid on the silica gel, leading to sharper peaks.[4]

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques should be used to confirm the purity of this compound:

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot on a TLC plate developed with an appropriate solvent system.

  • Melting Point Analysis: A sharp melting point that matches the literature value is a good indicator of purity.

  • Spectroscopic Methods:

    • ¹H and ¹³C NMR: These techniques will confirm the chemical structure and can reveal the presence of impurities.[1]

    • Mass Spectrometry: This will confirm the molecular weight of the compound.[1]

    • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization

Solvent/Solvent SystemRationale
EthanolOften a good single solvent for recrystallizing pyrazole derivatives.[1]
MethanolAnother suitable protic solvent for recrystallization.[1]
Ethanol/WaterA good solvent pair where water acts as the anti-solvent to induce crystallization upon cooling.
Acetic Acid/WaterCan be effective, especially if the crude product is soluble in glacial acetic acid.

Table 2: Suggested Mobile Phases for Column Chromatography

Stationary PhaseEluent SystemModifier (Optional)Purpose of Modifier
Silica GelHexane/Ethyl Acetate0.1 - 1% Acetic AcidTo suppress deprotonation of the carboxylic acid and reduce tailing on the column.[4]
Silica GelDichloromethane/Methanol0.1 - 1% Acetic AcidAn alternative system with a more polar character for more polar compounds.
Reverse-Phase C18Acetonitrile/Water0.1% Formic AcidFor purification using reverse-phase HPLC, MS-compatible.[5]

Experimental Protocols

Protocol 1: Recrystallization

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane with a small percentage of ethyl acetate). Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent. Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Single major spot Column Column Chromatography TLC->Column Multiple spots Pure Pure Product Recrystallization->Pure Column->Pure Analysis Purity & Structure Confirmation (TLC, MP, NMR, MS) Pure->Analysis

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Crude Product IsSolid Is the product solid? Start->IsSolid IsPureTLC Is it pure by TLC? IsSolid->IsPureTLC Yes Oily Product is an oil IsSolid->Oily No CheckMP Check Melting Point IsPureTLC->CheckMP Yes ImpureTLC Multiple spots on TLC IsPureTLC->ImpureTLC No IsSharpMP Is the MP sharp and correct? CheckMP->IsSharpMP FinalProduct Pure Product IsSharpMP->FinalProduct Yes BadMP MP is low/broad IsSharpMP->BadMP No TryCrystallize Induce Crystallization: - Scratching - Seeding - Solvent Titration Oily->TryCrystallize ColumnChrom Perform Column Chromatography ImpureTLC->ColumnChrom Recrystallize Recrystallize BadMP->Recrystallize TryCrystallize->IsSolid ColumnChrom->IsPureTLC Recrystallize->CheckMP

References

Technical Support Center: Solubility of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid based on its structure?

A1: Based on its chemical structure, this compound possesses several features that influence its solubility:

  • Carboxylic Acid Group (-COOH): This functional group is polar and capable of hydrogen bonding, which suggests potential solubility in polar protic solvents like alcohols (e.g., ethanol, methanol) and water, especially under basic conditions where a salt can be formed.[1][2]

  • Aromatic Rings (Chlorophenyl and Phenyl): The presence of multiple aromatic rings contributes to a significant non-polar character, suggesting solubility in organic solvents.

  • Pyrazole Core: The pyrazole ring is a heterocyclic structure that can participate in hydrogen bonding.[3][4]

Overall, the molecule has a mixed polarity. It is expected to have limited solubility in highly non-polar solvents like hexanes and better solubility in polar aprotic solvents like DMSO and DMF, as well as in alcohols. Its solubility in water is likely to be low but can be increased in aqueous bases.

Q2: Where can I find quantitative solubility data for this compound?

A2: Currently, there is a lack of publicly available, quantitative solubility data for this compound in common laboratory solvents. Therefore, it is recommended that researchers determine the solubility experimentally in the context of their specific project needs. The protocols provided in this guide are designed to assist in this process.

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This protocol provides a rapid assessment of solubility in various solvents.

  • Add approximately 1-2 mg of this compound to a small test tube or vial.

  • Add 1 mL of the desired solvent in 0.25 mL increments.

  • After each addition, vortex or shake the vial vigorously for 30 seconds.

  • Visually inspect the solution for any undissolved solid against a dark background.

  • Record the compound as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the solid.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

  • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). The excess solid should be clearly visible.

  • Seal the vial to prevent solvent evaporation.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) using an orbital shaker for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant or by using a syringe filter.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Data Presentation

Researchers should record their experimental findings in a structured table to facilitate comparison across different solvents.

SolventTemperature (°C)Qualitative SolubilityQuantitative Solubility (mg/mL)Observations
Water25
Ethanol25
Methanol25
DMSO25
DMF25
Acetone25
Ethyl Acetate25
Dichloromethane25
Hexane25

Troubleshooting Guide

Issue 1: The compound is not dissolving in the chosen solvent.

  • Workflow:

start Compound Insoluble increase_temp Gently heat the mixture start->increase_temp Try increasing kinetic energy check_purity Verify compound purity start->check_purity If unexpected insolubility sonicate Apply sonication increase_temp->sonicate If still insoluble change_solvent Select a more polar or aprotic solvent sonicate->change_solvent If still insoluble success Solubility Achieved change_solvent->success check_purity->start If impure

Caption: Troubleshooting workflow for insolubility issues.

  • Possible Causes and Solutions:

    • Insufficient Solvent: Ensure an adequate volume of solvent is used.

    • Low Temperature: Gently warm the mixture, as solubility often increases with temperature. Be cautious of compound degradation at higher temperatures.

    • Poor Solute-Solvent Interaction: The polarity of the solvent may not be appropriate. Based on the structure of this compound, if it is insoluble in a non-polar solvent, try a more polar one, and vice versa. Polar aprotic solvents like DMSO or DMF are often good starting points for compounds with mixed polarity.

    • Kinetics of Dissolution: The dissolution process may be slow. Increase agitation time or use sonication to aid dissolution.

    • Compound Purity: Impurities can affect solubility. Verify the purity of your compound.

Issue 2: The compound precipitates out of solution over time.

  • Possible Causes and Solutions:

    • Supersaturated Solution: The initial dissolution may have been achieved at a higher temperature, leading to a supersaturated solution upon cooling. Determine the solubility at the storage temperature.

    • Solvent Evaporation: Ensure the container is properly sealed to prevent solvent evaporation, which would increase the compound's concentration.

    • Change in pH: For aqueous solutions, a change in pH can significantly affect the solubility of a carboxylic acid. Ensure the pH is buffered if necessary.

    • Compound Degradation: The compound may be degrading over time to a less soluble species. Store the solution under appropriate conditions (e.g., protected from light, at a low temperature).

Issue 3: Inconsistent solubility results are obtained.

  • Possible Causes and Solutions:

    • Temperature Fluctuations: Ensure all solubility measurements are performed at a consistent and recorded temperature.

    • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. Ensure you are using the same batch and form of the compound for all experiments.

    • Equilibrium Not Reached: In the shake-flask method, ensure sufficient agitation time for the system to reach equilibrium.[5] Taking measurements at different time points (e.g., 24, 48, and 72 hours) can confirm that equilibrium has been achieved.

References

Technical Support Center: Stability of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid when dissolved in dimethyl sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in a DMSO stock solution?

A1: While specific long-term stability data for this compound in DMSO is not extensively published, compounds with similar pyrazole carboxylic acid structures are generally considered stable under proper storage conditions.[1][2] However, the stability of any compound in solution can be influenced by several factors, including storage temperature, water content in the DMSO, and exposure to light.

Q2: What are the primary factors that can affect the stability of my compound in DMSO?

A2: The main factors include:

  • Water Content: DMSO is highly hygroscopic and will absorb moisture from the air.[3] The presence of water can potentially lead to hydrolysis of susceptible functional groups, although the carboxylic acid and pyrazole rings in this specific molecule are generally stable. One study found that 85% of a diverse set of compounds were stable for up to 2 years at 4°C in a DMSO/water (90/10) mixture.[4][5]

  • Storage Temperature: Higher temperatures accelerate chemical degradation. Conversely, while deep freezing is standard, some compounds can precipitate out of solution at very low temperatures.[3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and may degrade some compounds over time. However, one study showed no significant compound loss for a diverse set of compounds after 11 freeze-thaw cycles.[6]

  • Light Exposure: Photoreactive compounds can degrade when exposed to light. It is always a good practice to store solutions in amber vials or in the dark.

Q3: How should I prepare and store my stock solution of this compound in DMSO?

A3: To maximize stability, follow these guidelines:

  • Use anhydrous, high-purity DMSO.

  • Allow the compound powder and DMSO to equilibrate to room temperature in a desiccator before preparation to minimize water absorption.[3]

  • Prepare the stock solution at the desired concentration (e.g., 10 mM).

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and contamination.[3]

  • Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Q4: Can I store my DMSO stock solution at room temperature?

A4: Room temperature storage is not recommended for long-term stability. The probability of observing a compound after 1 year of storage at room temperature in DMSO can be as low as 52%.[5] For short-term use (e.g., a few days), storage at 4°C is preferable to room temperature.

Troubleshooting Guide

Issue 1: I am seeing a decrease in the activity of my compound in my bioassays over time.

  • Possible Cause: The compound may be degrading in the DMSO stock solution.

  • Troubleshooting Steps:

    • Verify Purity: Analyze an aliquot of your stock solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of degradation products. Compare the chromatogram to that of a freshly prepared solution.

    • Prepare Fresh Solution: Prepare a new stock solution from the solid compound and repeat the experiment. If the activity is restored, your original stock solution has likely degraded.

    • Review Storage Protocol: Ensure you are following the recommended storage procedures (see FAQ Q3). Consider preparing smaller, single-use aliquots to minimize handling of the main stock.

Issue 2: I observe precipitate in my stock solution after thawing.

  • Possible Cause: The compound may have limited solubility in DMSO at lower temperatures, leading to precipitation.

  • Troubleshooting Steps:

    • Gentle Warming and Sonication: Warm the vial to room temperature and use a vortex or sonicator to try and redissolve the precipitate.[3]

    • Solubility Check: Confirm the solubility of your compound at the stored concentration. It's possible the stock concentration is too high.

    • Consider Co-solvents: For compounds with poor DMSO solubility, sometimes a mixture of solvents can be used, but this should be validated for compatibility with your assay.[7][8]

Issue 3: My experimental results are inconsistent between different batches of stock solutions.

  • Possible Cause: Inconsistent preparation or storage of the stock solutions could be the culprit. Water absorption in DMSO can also lead to variability.

  • Troubleshooting Steps:

    • Standardize Protocol: Ensure a standardized and documented protocol is used for preparing all stock solutions.

    • Use High-Quality DMSO: Always use fresh, anhydrous DMSO from a reputable supplier.

    • Implement Quality Control: Routinely check the purity of new stock solutions via HPLC or LC-MS as a quality control measure.

Quantitative Data Summary

The following table summarizes general findings on compound stability in DMSO from various studies.

ParameterConditionObservationCitation
Storage Temperature Room TemperatureProbability of observing the compound was 92% after 3 months, 83% after 6 months, and 52% after 1 year.
Storage Temperature 4°C (in DMSO/water 90/10)85% of compounds were stable over a 2-year period.[4]
Accelerated Stability 40°CMost compounds are stable for 15 weeks in an accelerated study.[6]
Freeze-Thaw Cycles 11 cycles (-15°C to 25°C)No significant compound loss was observed for a diverse set of compounds.[6]
Container Material Glass vs. PolypropyleneNo significant difference in compound recovery was found over 5 months at room temperature.[6]

Experimental Protocols

Protocol: Assessment of Compound Stability in DMSO by HPLC

This protocol outlines a method to assess the stability of this compound in DMSO over time at different storage temperatures.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Amber glass vials

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA)

  • Internal standard (a stable, structurally unrelated compound)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

    • Prepare a separate 10 mM stock solution of an internal standard in DMSO.

  • Aliquoting:

    • Aliquot the compound stock solution into multiple amber vials for each storage condition.

  • Storage Conditions:

    • Store the aliquots at three different temperatures: Room Temperature (approx. 25°C), 4°C, and -20°C.

  • Time Points:

    • Designate analysis at several time points, for example: T=0 (initial), T=1 week, T=1 month, T=3 months, and T=6 months.

  • Sample Analysis (at each time point):

    • Retrieve one aliquot from each storage condition.

    • Allow the vials to equilibrate to room temperature.

    • Prepare an analytical sample by diluting the stock solution and the internal standard with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the sample onto the HPLC system in triplicate.

  • HPLC Method:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient elution method that provides good separation of the parent compound from any potential impurities or degradation products (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Data Analysis:

    • Calculate the peak area ratio of the target compound to the internal standard for each sample.

    • The stability is determined by comparing the peak area ratio at each time point to the ratio at T=0. A decrease in the ratio indicates degradation.

    • Percentage of compound remaining = [(Peak Area Ratio at T=x) / (Peak Area Ratio at T=0)] * 100.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (T=0, 1, 4, 12, 24 weeks) prep_stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Amber Vials prep_stock->aliquot prep_is Prepare Internal Standard Stock store_rt Room Temp aliquot->store_rt store_4c 4°C aliquot->store_4c store_n20c -20°C aliquot->store_n20c retrieve Retrieve Aliquots store_rt->retrieve store_4c->retrieve store_n20c->retrieve prep_hplc Prepare HPLC Samples with Internal Standard retrieve->prep_hplc inject_hplc Inject on HPLC-UV prep_hplc->inject_hplc analyze Calculate Peak Area Ratio & Determine % Remaining inject_hplc->analyze

Caption: Experimental workflow for assessing compound stability in DMSO.

degradation_pathway cluster_degradation Hypothetical Degradation parent 3-(4-chlorophenyl)-1-phenyl- 1H-pyrazole-5-carboxylic acid hydrolysis Hydrolysis Product (e.g., ring opening) parent->hydrolysis H₂O (from non-anhydrous DMSO) oxidation Oxidation Product parent->oxidation O₂ / Light decarboxylation Decarboxylation Product parent->decarboxylation Heat

Caption: Hypothetical degradation pathways for the compound in DMSO.

References

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation so critical?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different substitution patterns on the final pyrazole product. Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles. For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in favor of one isomer.

Troubleshooting Guide

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

  • Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound likely have similar steric and electronic properties, leading to a lack of selectivity in the initial nucleophilic attack by the hydrazine.

  • Solution 1: Modify the Solvent System. This is often the most straightforward approach. Switch from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can significantly favor the formation of one regioisomer.

  • Solution 2: Adjust the Reaction pH. If using a substituted hydrazine, adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen, directing the reaction through the less nucleophilic nitrogen. Conversely, basic conditions can favor attack by the more nucleophilic nitrogen.

  • Solution 3: Change the Synthetic Strategy. If solvent and pH adjustments are ineffective, consider using a 1,3-dicarbonyl surrogate like a β-enaminone or switching to a more regioselective method such as a 1,3-dipolar cycloaddition.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.

  • Solution 1: Employ a Regiochemically-Controlled Synthetic Route. Instead of relying on the subtle directing effects in a Knorr-type synthesis, utilize a method that offers unambiguous regiochemical control. The reaction of N-alkylated tosylhydrazones with terminal alkynes is an excellent choice for the

Technical Support Center: Optimization of Vilsmeier-Haack Reaction for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Vilsmeier-Haack reaction for pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and its application in pyrazole synthesis?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] In the context of pyrazole synthesis, this reaction is employed to regioselectively add a formyl group, typically at the C4 position of the pyrazole ring, yielding valuable pyrazole-4-carbaldehyde derivatives.[1][2] These products serve as versatile intermediates in the synthesis of various biologically active compounds and materials.[3][4] The reaction utilizes a "Vilsmeier reagent," which is an electrophilic chloroiminium salt.[1][5]

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[1][5] It is most commonly prepared in situ by the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃).[1][6] The preparation is an exothermic reaction and should be performed under anhydrous conditions at low temperatures (e.g., 0-10 °C) to prevent decomposition of the reagent.[1][3][7]

Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

The reagents used in the Vilsmeier-Haack reaction are hazardous and require careful handling.[1]

  • Phosphorus oxychloride (POCl₃): It is highly corrosive and reacts violently with water.[1]

  • Vilsmeier Reagent: This reagent is moisture-sensitive.

  • Work-up: The quenching of the reaction mixture with ice water is highly exothermic and must be done slowly and with caution.[1]

All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Q4: How does the reactivity of the pyrazole substrate affect the reaction conditions?

The success of the Vilsmeier-Haack reaction is highly dependent on the electronic properties of the pyrazole substrate. Electron-rich pyrazoles are more reactive.[6]

  • Activating Groups: Pyrazoles with electron-donating groups (EDGs) such as amino or alkoxy groups are more reactive and can typically undergo formylation under milder conditions.[7]

  • Deactivating Groups: Pyrazoles bearing electron-withdrawing groups (EWGs) are less reactive and may require more forcing conditions, such as higher temperatures, longer reaction times, or a larger excess of the Vilsmeier reagent, to achieve good conversion.[8] In some cases, strongly deactivated pyrazoles may fail to react.[8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the reagent.[1] 2. Insufficiently Reactive Substrate: The pyrazole ring may be deactivated by electron-withdrawing groups.[1][8] 3. Incomplete Reaction: Reaction time or temperature may be insufficient.[1] 4. Product Decomposition During Work-up: The product may be sensitive to the work-up conditions.[1]1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately.[1] 2. For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1][8] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C).[1] 4. Perform the aqueous work-up at low temperatures and ensure efficient extraction of the product.
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition.[1] 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the reaction temperature.[1] 2. Use purified, high-purity starting materials and anhydrous solvents.
Multiple Products Observed on TLC 1. Side Reactions: Overly harsh conditions (high temperature, long reaction time) can lead to the formation of byproducts. 2. Decomposition: The product or starting material may be decomposing under the reaction conditions.[1]1. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may not be necessary.[8] 2. Ensure the reaction temperature is not too high and the reaction time is not excessively long.[1] Purify the crude product using column chromatography or recrystallization.
Difficulty in Isolating the Product 1. Product is Water-Soluble: The product may have some solubility in the aqueous layer during work-up.[1] 2. Emulsion Formation During Extraction: This can make phase separation difficult.[1]1. Saturate the aqueous layer with a salt like NaCl (brine) to decrease the polarity of the aqueous phase and improve extraction efficiency. 2. Add a small amount of a different organic solvent or brine to help break the emulsion. Centrifugation can also be effective.

Data on Reaction Conditions and Yields

The optimal conditions for the Vilsmeier-Haack reaction on pyrazoles can vary significantly depending on the substrate. The following table summarizes conditions and yields from various literature reports.

Pyrazole Substrate Reagents (Equivalents) Solvent Temperature (°C) Time (h) Yield (%) Reference
1-Methyl-3-propyl-5-chloro-1H-pyrazolePOCl₃ (2), DMF (5)DMF120255[8]
1-Methyl-3-propyl-5-chloro-1H-pyrazolePOCl₃ (4), DMF (6)DMF120255[8]
3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazolePOCl₃ (4), DMF (4)DMF702448[3]
Hydrazones of methyl ketonesPOCl₃/DMF-0-5 then 1004-6Good to Excellent[9]
1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazonesPOCl₃/DMF-Cold then 705-6Good[2]
5α-Cholestan-6-one thiosemicarbazonesPOCl₃ (1), Acetamide (1)CH₃CN<10 then RT1-360-65[10]

Experimental Protocols

General Procedure for the Vilsmeier-Haack Formylation of a Pyrazole Derivative

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (4-6 equivalents).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (2-4 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.[1]

  • After the addition is complete, stir the resulting mixture at 0-5 °C for an additional 15-30 minutes, during which the Vilsmeier reagent will form (often as a viscous, white solid).[3]

2. Formylation Reaction:

  • Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).

  • Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[1]

  • After the addition, allow the reaction mixture to warm to room temperature or heat to a higher temperature (e.g., 70-120 °C) as required for the specific substrate.[3][8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).[1]

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water to quench the reaction.[1]

  • Neutralize the mixture by the slow addition of a base, such as a saturated sodium bicarbonate solution or sodium hydroxide, until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazole-4-carbaldehyde.

Visualizations

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate_Complex Intermediate Sigma Complex Vilsmeier_Reagent->Intermediate_Complex Pyrazole Pyrazole Pyrazole->Intermediate_Complex Electrophilic Attack Iminium_Salt Iminium Salt of Product Intermediate_Complex->Iminium_Salt Deprotonation Product Pyrazole-4-carbaldehyde Iminium_Salt->Product Hydrolysis H2O H₂O (Work-up)

Caption: Mechanism of the Vilsmeier-Haack reaction for pyrazole formylation.

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5 °C) Start->Reagent_Prep Substrate_Add Add Pyrazole Substrate Reagent_Prep->Substrate_Add Reaction Reaction (Monitor by TLC) Substrate_Add->Reaction Workup Aqueous Work-up (Quench with ice, neutralize) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification End Final Product Purification->End

Caption: General experimental workflow for pyrazole synthesis via Vilsmeier-Haack reaction.

Troubleshooting_Tree Start Low or No Yield? Check_Reagents Are reagents anhydrous and fresh? Start->Check_Reagents Yes Use_Anhydrous Use flame-dried glassware and fresh reagents. Check_Reagents->Use_Anhydrous No Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Success Problem Solved Use_Anhydrous->Success Increase_Temp Increase temperature and/or reaction time. Check_Conditions->Increase_Temp No Check_Substrate Is substrate deactivated (EWG)? Check_Conditions->Check_Substrate Yes Increase_Temp->Success More_Reagent Use larger excess of Vilsmeier reagent. Check_Substrate->More_Reagent Yes Check_Substrate->Success No More_Reagent->Success

Caption: Troubleshooting decision tree for low yield in Vilsmeier-Haack pyrazole synthesis.

References

troubleshooting low efficacy in pyrazole-based herbicide field trials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering low efficacy in field trials of pyrazole-based herbicides. The following sections offer frequently asked questions, detailed troubleshooting steps, and standardized experimental protocols to help identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for pyrazole-based herbicides?

Pyrazole and its derivatives are versatile scaffolds used to develop herbicides with several distinct mechanisms of action (MoA).[1] The most common targets for pyrazole-based herbicides include:

  • p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: These herbicides, also known as bleaching herbicides, interrupt the tyrosine degradation pathway. This blocks the synthesis of plastoquinone and tocopherols, which are vital for photosynthetic electron transport, leading to bleaching of new plant tissues and eventual death. Many commercial HPPD inhibitors containing a pyrazole fragment are pro-herbicides, meaning they are converted into their active form after being absorbed by the plant.[2]

  • Protoporphyrinogen Oxidase (PPO) Inhibition: These herbicides block the porphyrin pathway, leading to the accumulation of protoporphyrinogen IX, which causes rapid cellular damage upon exposure to light. Halogen-substituted pyrazoles have been effectively developed as PPO inhibitors.[3][4]

  • Acetolactate Synthase (ALS) Inhibition: Also known as acetohydroxyacid synthase (AHAS), this enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). As mammals lack this pathway, ALS inhibitors have high plant-specific toxicity.

  • Synthetic Auxins: Some pyrazole derivatives mimic the action of natural plant auxins, leading to uncontrolled and disorganized growth that results in plant death. These are often developed by modifying existing auxin herbicides like quinclorac.

Mechanism of Action (MoA) Target Enzyme/Process Commercial or Investigational Examples Primary Symptom
HPPD Inhibitionp-Hydroxyphenylpyruvate DioxygenaseTopramezone, Pyrasulfotole, PyrazolynateBleaching of new growth
PPO InhibitionProtoporphyrinogen OxidasePyraflufen-ethyl, Tiafenacil[3]Necrosis, contact burn
ALS InhibitionAcetolactate SynthasePyrazosulfuron-ethyl[5]Stunted growth, chlorosis
Synthetic AuxinAuxin signaling pathwayQuinclorac-pyrazole derivativesEpinasty, twisted stems

Q2: My pyrazole-based herbicide is showing low efficacy. What are the most common causes?

Low efficacy in the field is often the result of a combination of factors. The primary areas to investigate are:

  • Application Issues: Incorrect rate, poor spray coverage, improper adjuvant use, or sprayer calibration errors are common culprits.[6][7]

  • Environmental Conditions: Factors such as rainfall, temperature, humidity, and soil moisture can significantly impact herbicide absorption, translocation, and degradation.[8][9][10]

  • Weed-Related Factors: The growth stage, size, and health of the target weeds are critical. Stressed or overly mature weeds are harder to control.[7][10]

  • Weed Resistance: The target weed population may have developed resistance to the herbicide's mechanism of action, especially after repeated use of herbicides from the same group.[11][12][13]

  • Herbicide-Specific Factors: For pro-herbicides, factors inhibiting their conversion to the active form can reduce efficacy.[14][2] Soil properties can also lead to herbicide binding or rapid degradation.[9]

Q3: How do environmental conditions affect the performance of my field trial?

Environmental conditions at the time of and following application are critical for success. Unfavorable conditions are a leading cause of herbicide failure.

Factor Impact on Efficacy Recommendations
Rainfall Post-emergence herbicides require a rain-free period to be absorbed; rainfall too soon after application can wash the product off.[6][15] Pre-emergence herbicides may require ~0.5 inches of rain or irrigation within a week to be activated and move into the soil.[6][7]Check the product label for the specific rain-fast period (typically 6-24 hours for post-emergence).[15] Plan applications around favorable weather forecasts.
Temperature Herbicides are most effective when weeds are actively growing, typically in warmer temperatures.[15] Very high temperatures can cause the herbicide to evaporate before absorption.[15] Cold weather slows plant metabolism, reducing herbicide uptake and translocation.[15]Apply during periods of active weed growth. Avoid application during extreme heat or cold. For systemic herbicides, ensure the plant is not stressed from cold or drought.[16]
Soil Moisture Drought-stressed weeds have thicker cuticles and reduced metabolic activity, which limits herbicide absorption and movement.[7] For soil-applied herbicides, moisture is necessary for activation and uptake by weed roots.[9]Avoid applying post-emergence herbicides to drought-stressed weeds.[7] Ensure adequate soil moisture for pre-emergence applications.
Soil Properties Soil texture, organic matter content, and pH can affect herbicide availability, persistence, and degradation.[9] High clay or organic matter content can bind herbicides, making them unavailable for weed uptake.Characterize the soil at your trial site.[17] Application rates may need to be adjusted based on soil type, as specified on product labels.

Q4: Could weed resistance be the cause of the low efficacy? How can I investigate this?

Herbicide resistance is the inherited ability of a weed to survive a herbicide application that would normally be lethal.[11][13] It often occurs after repeated use of herbicides with the same MoA.[11]

Indicators of potential resistance include:

  • Patches of a single weed species surviving treatment while other susceptible species are controlled.[12]

  • The same weed species was controlled effectively in previous years with the same herbicide.[12]

  • No other obvious causes for failure (e.g., application error, poor weather) are apparent.[12]

To investigate suspected resistance:

  • Review Herbicide History: Check field records for repeated use of herbicides from the same MoA group (e.g., Group 2 for ALS inhibitors, Group 14 for PPO inhibitors).[11]

  • Conduct a Greenhouse Bioassay: Collect seeds from the surviving weeds and from a known susceptible population of the same species. Grow them in a controlled environment and apply the herbicide at various rates (e.g., 0.5x, 1x, 2x, 4x the recommended rate) to confirm resistance and determine the level.

  • Send Samples for Genetic Testing: If available, laboratory testing can identify specific genetic mutations known to confer resistance, such as the GLY210 deletion in the PPO enzyme for resistance to PPO inhibitors.[3]

Q5: I suspect an issue with my application technique. What should I review?

Proper application is essential for ensuring the correct dose reaches the target. A thorough review of your application process can often reveal the source of low efficacy.

Parameter Common Mistake Troubleshooting Action
Application Rate Applying a rate that is too low for the target weed species, weed size, or environmental conditions.[7] Confusing broadcast rates with spot-treatment rates.[6]Double-check the product label for the correct rate. Ensure sprayer is properly calibrated. Use a rate appropriate for the most difficult-to-control weed in the trial.[6]
Adjuvants Omitting a recommended adjuvant (e.g., non-ionic surfactant, crop oil) or using the wrong type.[6][7]Always follow label recommendations for adjuvants. Adjuvants are critical for improving spray retention and penetration of the leaf cuticle.[6]
Spray Volume/Coverage Using a water volume that is too low, resulting in poor coverage, or too high, causing runoff from the leaves.[15]Check the label for recommended spray volume (L/ha or GPA). Ensure nozzles provide the correct droplet size and spray pattern for uniform coverage.
Sprayer Contamination Residue from a previous herbicide in the tank can antagonize the current product or cause unintended crop injury.Thoroughly clean the sprayer, including tanks, lines, and nozzles, before use, following established decontamination procedures.[7]
Weed Growth Stage Applying to weeds that are too large or mature.[7] Young, actively growing weeds are much easier to control.[10]Target applications to small, actively growing weeds.[16] If weeds are large, consider a sequential application or a higher rate if permitted by the label.

Troubleshooting and Experimental Workflow Diagrams

The following diagrams provide visual guides for troubleshooting efficacy issues and designing field experiments.

Troubleshooting_Workflow start Low Herbicide Efficacy Observed check_app Review Application Records (Rate, Adjuvants, Calibration) start->check_app check_env Analyze Environmental Data (Rain, Temp, Soil Moisture) check_app->check_env Records OK cause_app Potential Cause: Application Error check_app->cause_app Discrepancy Found check_weed Assess Weed Factors (Species, Growth Stage, Stress) check_env->check_weed Conditions OK cause_env Potential Cause: Unfavorable Environment check_env->cause_env Unfavorable Conditions check_moa Investigate Herbicide MoA (Pro-herbicide? Soil Interactions?) check_weed->check_moa Weeds Ideal cause_weed Potential Cause: Incorrect Timing / Stressed Weeds check_weed->cause_weed Weeds Too Large/Stressed cause_resist Potential Cause: Weed Resistance check_moa->cause_resist No Other Issues action_resist Action: Conduct Resistance Bioassay cause_resist->action_resist

Caption: A logical workflow for troubleshooting low herbicide efficacy.

HPPD_Pathway cluster_pathway Tyrosine Catabolism Pathway Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA PQ_Toco Plastoquinone & Tocopherols HGA->PQ_Toco Bleaching Bleaching Symptoms PQ_Toco->Bleaching Photosynthesis Protection Inhibitor Pyrazole HPPD Inhibitor Inhibitor->HPPD Inhibition

Caption: Mechanism of action for HPPD-inhibiting pyrazole herbicides.

Field_Trial_Workflow Plan 1. Trial Planning & Protocol Development Site 2. Site Selection & Characterization Plan->Site Layout 3. Plot Layout & Randomization Site->Layout Apply 4. Herbicide Application (Calibrated Sprayer) Layout->Apply Assess 5. Data Collection (Visual Ratings, Biomass) Apply->Assess Analyze 6. Data Analysis (Statistics) Assess->Analyze Report 7. Final Report & Conclusions Analyze->Report

Caption: Standardized workflow for conducting a herbicide efficacy field trial.

Key Experimental Protocols

Protocol 1: Standardized Field Efficacy Trial

This protocol outlines the essential steps for conducting a robust field trial to evaluate herbicide efficacy, adapted from Good Experimental Practice (GEP) guidelines.[18]

  • Objective Definition: Clearly define the trial's goals, including the target weed species, herbicide rates to be tested, and primary endpoints (e.g., visual weed control, biomass reduction).

  • Site Selection: Choose a site with a uniform and moderate-to-heavy infestation of the target weed(s).[19] The site should be representative of the intended use area in terms of soil type and environmental conditions.

  • Experimental Design:

    • Use a recognized statistical design, such as a Randomized Complete Block Design (RCBD), with at least 3-4 replications.

    • Plot size should be adequate to minimize edge effects and allow for representative sampling (e.g., 2m x 10m).[19]

    • Include an untreated control and, if possible, a commercial standard/reference product for comparison.

  • Application:

    • Calibrate application equipment before use to ensure accurate delivery of the intended rate.

    • Apply treatments at the correct weed and crop growth stage as defined in the protocol.[19]

    • Record all application details: date, time, weather conditions (temp, humidity, wind speed), soil conditions, sprayer type, nozzles, pressure, and volume.

  • Data Collection:

    • Visual Efficacy Ratings: Assess weed control at set intervals (e.g., 7, 14, 28, and 56 days after treatment) using a 0-100% scale (where 0 = no effect and 100 = complete weed death).

    • Crop Phytotoxicity: Visually assess crop injury at the same intervals using a 0-100% scale (where 0 = no injury and 100 = complete crop death).

    • Weed Counts and Biomass: At a key time point (e.g., 28 days), count the number of surviving weeds and/or harvest the above-ground biomass from a defined area (e.g., a 0.25m² quadrat) within each plot. Dry the biomass to a constant weight.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, means separation tests) to determine significant differences between treatments.

Protocol 2: Greenhouse Bioassay for Suspected Herbicide Resistance

  • Seed Collection: Collect mature seeds from the suspected resistant weed population in the field. Also, obtain seeds of the same species from a location with no history of herbicide application (susceptible control).

  • Plant Growth: Plant seeds from both populations in separate pots containing a standard greenhouse potting mix. Grow under controlled conditions (e.g., 25°C, 16:8 hour light:dark cycle).

  • Herbicide Application: When plants reach the 3-4 leaf stage, apply the pyrazole-based herbicide. Treatments should include the suspected resistant and known susceptible populations, with each receiving applications at 0x (untreated), 0.5x, 1x, 2x, 4x, and 8x the recommended field rate. Include 3-4 replicate pots per treatment.

  • Evaluation: At 14-21 days after treatment, visually assess plant injury and mortality. Harvest the above-ground biomass for each pot and dry to a constant weight.

  • Analysis: Calculate the dose required to cause 50% growth reduction (GR₅₀) for each population. A significantly higher GR₅₀ for the suspected resistant population compared to the susceptible population confirms resistance.

Protocol 3: Soil and Water Sampling for Herbicide Analysis

This protocol is for advanced troubleshooting to determine if the herbicide is present and stable at the trial site.

  • Sample Collection:

    • Soil: Collect soil cores (e.g., 0-10 cm depth) from treated and untreated plots at various time intervals after application. Composite several cores per plot to create a representative sample.

    • Water: If runoff or leaching is a concern, collect water samples from adjacent ditches or install lysimeters to collect soil water.[17]

  • Sample Handling: Place samples in appropriate containers, label them clearly, and transport them to the laboratory on ice. Store samples frozen (-20°C) until analysis to prevent degradation.

  • Extraction: Use an established method like solid-phase extraction (SPE) to extract the herbicide and its potential metabolites from the soil or water matrix.[20][21] Multi-walled carbon nanotubes can be effective adsorbents for some pyrazole pesticides.[20]

  • Analysis: Quantify the concentration of the parent herbicide and its key metabolites (e.g., the active hydrolyzed form for a pro-herbicide) using analytical instrumentation such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a mass spectrometer (MS).[22]

  • Interpretation: Compare the measured concentrations to the expected levels based on the application rate. A rapid disappearance may indicate degradation, while high concentrations with low efficacy could point towards issues like weed resistance or poor plant uptake.

References

addressing resistance mechanisms to pyrazole-based anticancer agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pyrazole-based anticancer agents. Our goal is to help you overcome common experimental challenges and effectively investigate mechanisms of resistance.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Inconsistent IC50 values for a pyrazole-based inhibitor in cell viability assays.

Question: We are observing significant variability in the IC50 values of our pyrazole-based compound between experiments using the same cancer cell line. What could be the cause, and how can we troubleshoot this?

Answer: Inconsistent IC50 values can stem from several factors. Here’s a systematic approach to identify and resolve the issue:

  • Compound Solubility and Stability: Pyrazole derivatives can sometimes have limited aqueous solubility.

    • Troubleshooting:

      • Ensure complete solubilization of your compound in a suitable solvent (e.g., DMSO) before preparing serial dilutions.

      • Visually inspect your stock solution for any precipitation.

      • Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment from a master stock.

      • Test the stability of the compound in your culture medium over the time course of your experiment.

  • Cell Culture Conditions: Variations in cell culture practices can significantly impact experimental outcomes.

    • Troubleshooting:

      • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

      • Cell Seeding Density: Optimize and maintain a consistent cell seeding density for each experiment. Cell density can affect growth rates and drug response.[1][2]

      • Serum Concentration: Fluctuations in serum concentration can alter the activity of certain signaling pathways and affect drug efficacy. Use a consistent source and concentration of serum.

  • Assay Protocol: Minor variations in the assay protocol can introduce variability.

    • Troubleshooting:

      • Incubation Time: Use a fixed and optimized incubation time for drug treatment.

      • Reagent Addition: Ensure accurate and consistent addition of reagents (e.g., MTT, resazurin) to all wells.

      • Plate Reader Settings: Verify that the plate reader settings are consistent between experiments.

Problem 2: Development of acquired resistance to a pyrazole-based kinase inhibitor in a cancer cell line.

Question: Our cancer cell line, which was initially sensitive to our pyrazole-based kinase inhibitor, has now become resistant after continuous culture with the compound. How can we investigate the mechanism of this acquired resistance?

Answer: Investigating acquired resistance involves a multi-pronged approach to identify the molecular changes in the resistant cells. Here are the key steps and the underlying mechanisms to consider:

  • Confirm Resistance: First, confirm the shift in sensitivity by performing a dose-response assay and comparing the IC50 value of the resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value confirms acquired resistance.

  • Investigate On-Target Alterations: Resistance can arise from changes in the drug's direct target.

    • Secondary Mutations: A common mechanism is the acquisition of mutations in the kinase domain of the target protein, which can prevent the pyrazole-based inhibitor from binding effectively.[3][4] The "gatekeeper" residue is a frequent site for such mutations.[3]

      • Experimental Protocol: Sequence the target kinase gene in both sensitive and resistant cells to identify any acquired mutations.

    • Target Amplification: Increased expression of the target protein can also lead to resistance by effectively outcompeting the inhibitor.[5]

      • Experimental Protocol: Use quantitative PCR (qPCR) to assess the gene copy number and Western blotting to compare the protein expression levels of the target in sensitive versus resistant cells.

  • Analyze Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effect of the inhibitor.[5][6]

    • Common Bypass Pathways for Kinase Inhibitors:

      • Activation of parallel receptor tyrosine kinases (RTKs) like EGFR, MET, or IGF-1R.[5][6]

      • Upregulation of downstream signaling components in pathways such as PI3K/AKT or MAPK/ERK.[6]

    • Experimental Protocol: Perform a phospho-kinase array or Western blot analysis to compare the activation status of key signaling proteins in sensitive and resistant cells, both with and without drug treatment.

  • Assess Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration and efficacy.[7]

    • Experimental Protocol: Use qPCR or Western blotting to measure the expression of common drug efflux pumps (e.g., ABCB1/MDR1, ABCG2). Functional assays using fluorescent substrates of these transporters can also be performed.

Frequently Asked Questions (FAQs)

Q1: What are the common molecular targets of pyrazole-based anticancer agents?

A1: Pyrazole derivatives are versatile scaffolds that have been developed to target a wide range of proteins involved in cancer progression. Common targets include:

  • Kinases: Many pyrazole-based drugs are kinase inhibitors, targeting enzymes like:

    • Cyclin-Dependent Kinases (CDKs)[2]

    • Janus Kinases (JAKs)[2]

    • Vascular Endothelial Growth Factor Receptors (VEGFRs)[8]

    • Epidermal Growth Factor Receptor (EGFR)[9]

    • Anaplastic Lymphoma Kinase (ALK)[4]

    • BRAF[6]

  • Other Targets: Pyrazole derivatives have also been shown to interact with other critical cellular components, including:

    • Tubulin (inhibiting microtubule polymerization)[10]

    • DNA (acting as DNA binding agents)[8]

Q2: How do I choose the appropriate concentration range for my pyrazole compound in a cell-based assay?

A2: Selecting the right concentration range is crucial for obtaining a meaningful dose-response curve.

  • Literature Review: Start by reviewing the literature for similar pyrazole compounds to get an idea of their potency.

  • Wide Range Pilot Experiment: If no prior data is available, perform a pilot experiment with a broad range of concentrations, for example, from 10 nM to 100 µM, using 10-fold serial dilutions.

  • Narrow Range Definitive Experiment: Based on the results of the pilot study, perform a more detailed experiment with a narrower range of concentrations (e.g., 8-12 concentrations) centered around the estimated IC50 value, using 2-fold or 3-fold serial dilutions.

Q3: My pyrazole compound is not showing any activity in my cell-based assay, even at high concentrations. What should I do?

A3: A lack of activity can be due to several reasons. Here's a checklist to troubleshoot this issue:

  • Compound Integrity: Verify the identity and purity of your compound using analytical methods like NMR or mass spectrometry.

  • Solubility: As mentioned in the troubleshooting guide, ensure your compound is fully dissolved. Consider using a different solvent or a solubility-enhancing agent if necessary.

  • Cell Line Sensitivity: The chosen cell line may be intrinsically resistant to your compound's mechanism of action. Test your compound on a panel of different cancer cell lines with diverse genetic backgrounds.

  • Target Expression: Confirm that your target of interest is expressed in the cell line you are using.

  • Assay Interference: Some compounds can interfere with the assay readout itself (e.g., by quenching fluorescence). Perform control experiments with the compound in a cell-free assay system if possible.

Q4: What are some key considerations for designing in vivo studies with pyrazole-based anticancer agents?

A4: Translating in vitro findings to in vivo models requires careful planning.

  • Pharmacokinetics (PK): Assess the PK properties of your compound, including its absorption, distribution, metabolism, and excretion (ADME). Poor PK can lead to a lack of efficacy in vivo.

  • Toxicity: Determine the maximum tolerated dose (MTD) of your compound in the animal model you plan to use.

  • Xenograft Model Selection: Choose a xenograft model where the tumor cells are sensitive to your compound in vitro.

  • Biomarker Analysis: At the end of the study, collect tumor samples to analyze biomarkers that can confirm target engagement and elucidate the mechanism of action in vivo.[7]

Data Presentation

Table 1: IC50 Values of Selected Pyrazole-Based Anticancer Agents in Various Cancer Cell Lines

CompoundTarget(s)Cell LineCancer TypeIC50 (µM)Reference
Compound A CDK2MCF-7Breast Cancer8.5[9]
Compound B VEGFR-2HT-29Colorectal Cancer3.17[8]
Compound C PI3KMCF-7Breast Cancer0.25[8]
Compound D DNA BindingHepG2Liver Cancer2.0[8]
Compound E EGFR, VEGFR-2HepG2Liver Cancer0.31[8]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of a pyrazole-based compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Pyrazole-based compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: a. Prepare serial dilutions of the pyrazole compound in complete culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. c. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest compound concentration (vehicle control). d. Incubate the plate for 48-72 hours.

  • MTT Assay: a. After incubation, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Gently shake the plate for 5-10 minutes.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis software.

Protocol 2: Western Blot Analysis for Protein Expression

This protocol is used to investigate changes in the expression or phosphorylation status of key proteins involved in drug response and resistance.

Materials:

  • Sensitive and resistant cancer cell lines

  • Pyrazole-based inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against target protein, p-ERK, total ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: a. Treat sensitive and resistant cells with the pyrazole inhibitor at the desired concentration and time points. b. Wash cells with ice-cold PBS and lyse them in lysis buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and add the chemiluminescent substrate. g. Visualize the protein bands using an imaging system. h. Quantify band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

Signaling_Pathway_Resistance cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Target_Kinase Target Kinase RTK->Target_Kinase Activates Bypass_Kinase Bypass Kinase RTK->Bypass_Kinase Activates Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->Target_Kinase Inhibits Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Activates Proliferation_Survival Cell Proliferation & Survival Downstream_Effector->Proliferation_Survival Promotes Bypass_Kinase->Downstream_Effector Activates (Resistance)

Caption: Bypass signaling as a mechanism of resistance to pyrazole-based kinase inhibitors.

Experimental_Workflow Start Start with Sensitive Cancer Cell Line Culture Continuous Culture with Increasing Concentrations of Pyrazole-based Inhibitor Start->Culture Resistant_Line Establish Resistant Cell Line Culture->Resistant_Line Confirm Confirm Resistance (IC50 Shift) Resistant_Line->Confirm Investigate Investigate Resistance Mechanisms Confirm->Investigate Sequencing Target Gene Sequencing Investigate->Sequencing Western_Blot Western Blot (Protein Expression/ Phosphorylation) Investigate->Western_Blot qPCR qPCR (Gene Amplification/ Efflux Pump Expression) Investigate->qPCR

Caption: Workflow for generating and characterizing resistant cell lines.

References

Technical Support Center: Enhancing the Bioavailability of Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of pyrazole carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyrazole carboxylic acid derivative exhibits poor oral bioavailability. What are the most likely causes?

Poor oral bioavailability of pyrazole derivatives is often a result of several factors. The primary reasons include:

  • Low Aqueous Solubility: The rigid, planar structure of the pyrazole ring can lead to high crystal lattice energy, significantly limiting its solubility in gastrointestinal fluids. Many pyrazole-based compounds are classified as Biopharmaceutics Classification System (BCS) Class II drugs, meaning they have high permeability but low solubility.[1]

  • Poor Permeability: While often hydrophobic, some derivatives may have high molecular weight or hydrogen bonding potential (especially with the carboxylic acid moiety), which can restrict passive diffusion across the intestinal wall.[2]

  • First-Pass Metabolism: The compound may be extensively metabolized by cytochrome P450 enzymes in the gut wall or liver before it can reach systemic circulation.[2]

  • Efflux Transporters: The molecule could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells, reducing net absorption.[2]

Q2: What are the initial strategies to improve the solubility of a new pyrazole carboxylic acid derivative?

Initial efforts should focus on modifying the physicochemical properties of the active pharmaceutical ingredient (API) itself. Key strategies include:

  • Salt Formation: If your compound possesses ionizable groups, such as the carboxylic acid, forming a salt with a suitable counter-ion can dramatically increase aqueous solubility. This is often the simplest and most direct approach.

  • Prodrugs: The carboxylic acid group can be masked with a lipophilic moiety to create an ester prodrug.[3][4] This strategy enhances membrane permeability by increasing lipophilicity and masking a key hydrogen bonding group.[3][4] The ester is later cleaved by esterases in the blood or liver to release the active parent drug.[4]

  • Co-crystals: Engineering co-crystals with a benign co-former can disrupt the crystal lattice of the API, leading to improved solubility and dissolution rates without altering the chemical structure of the drug itself.

Q3: Which advanced formulation techniques are most effective for these derivatives?

When intrinsic solubility modifications are insufficient, advanced formulation strategies are necessary. The choice of technique depends on the specific properties of your compound.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its higher-energy amorphous state within a polymer matrix can lead to significant improvements in solubility and dissolution.[2] Common polymers include PVP VA64 and HPMC.

  • Nanocrystals and Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, thereby enhancing the dissolution velocity.[1][5][6] This has been shown to be a promising strategy for improving the oral bioavailability of hydrophobic drugs.[1]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or microemulsions can be highly effective. These formulations maintain the drug in a solubilized state as it transits through the GI tract.

  • Mesoporous Carriers: Loading the drug into mesoporous silica or other carriers can increase the release rate and bioavailability. One study showed that loading celecoxib into a mesoporous carrier resulted in a 9-fold increase in solubility and a 1.72-fold increase in oral bioavailability in rats compared to the commercial product.[7]

Troubleshooting Guide

This section provides a logical workflow and specific guidance for addressing bioavailability challenges.

Problem: Poor aqueous solubility is confirmed as the primary barrier.

// Nodes A [label="Initial State:\nPoorly Soluble Pyrazole\nCarboxylic Acid Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Step 1: Physicochemical\nModification", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; C [label="Salt Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Prodrug Synthesis\n(e.g., Ester Prodrug)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Co-Crystal Engineering", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Step 2: Advanced\nFormulation", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; G [label="Amorphous Solid\nDispersion (ASD)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Nanosuspension", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Lipid-Based System\n(e.g., SEDDS)", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Outcome:\nEnhanced Solubility &\nImproved Bioavailability", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond];

// Edges A -> B [label="Attempt first"]; B -> C; B -> D; B -> E; C -> J [style=dashed, label="If successful"]; D -> J [style=dashed, label="If successful"]; E -> J [style=dashed, label="If successful"]; B -> F [label="If modifications\nare insufficient"]; F -> G; F -> H; F -> I; G -> J; H -> J; I -> J; }

Caption: Troubleshooting workflow for poor solubility.

  • Assess Ionization Potential: Determine the pKa of the carboxylic acid. If it is in a suitable range (typically 2-5), salt screening is highly recommended as a first-line approach due to its simplicity and scalability.

  • Consider a Prodrug Strategy: If the parent molecule also suffers from permeability issues or if salt formation is not feasible, an ester prodrug approach is a strong alternative.[3][4] This masks the polar carboxylic acid, increasing lipophilicity and facilitating absorption.[4][8]

  • Explore Formulation Technologies: If modifying the API is not desired or is unsuccessful, move to formulation strategies.

    • For rapid dissolution: Amorphous solid dispersions and nanosuspensions are excellent choices. Nanonization has been shown to dramatically increase dissolution rates.[6]

    • For highly lipophilic drugs (LogP > 5): Lipid-based formulations are often the most effective.

Data Presentation: Comparative Bioavailability Enhancement

The following table summarizes pharmacokinetic data from studies on Celecoxib, a well-known pyrazole carboxylic acid derivative, demonstrating the impact of different formulation strategies.

Formulation StrategyKey Stabilizer/Excipient(s)Relative Bioavailability Increase (%)Cmax Increase (fold)AUC Increase (fold)Reference
Nanosuspension (HPH) TPGS245.8%~2.5~2.5[5]
Amorphous Nanoparticles HPMC E5 and SDS~200% (vs. capsule)~3.0~2.0[6]
Nanocrystalline Solid Dispersion PVP VA64 and SDSSignificant Improvement (rat model)Not ReportedNot Reported[1]
Mesoporous Carrier Loading Mesoporous Silica172% (vs. Celebrex®)Not Reported~1.7[7]

HPH: High-Pressure Homogenization; TPGS: D-α-tocopheryl polyethylene glycol 1000 succinate; HPMC: Hydroxypropyl Methylcellulose; SDS: Sodium Dodecyl Sulfate; PVP: Polyvinylpyrrolidone.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Nanosuspension

This protocol is adapted from a method used for enhancing Celecoxib bioavailability.[6] It combines anti-solvent precipitation with high-pressure homogenization (HPH).

Objective: To produce stable amorphous nanoparticles to enhance dissolution rate and oral bioavailability.

Materials:

  • Celecoxib (or target pyrazole derivative)

  • HPMC E5 (Stabilizer)

  • SDS (Stabilizer)

  • Acetone (Solvent)

  • Deionized Water (Anti-solvent)

  • Ultrasonic probe

  • High-Pressure Homogenizer (e.g., EmulsiFlex-C5)

Procedure:

  • Preparation of Stabilizer Solution: Prepare an aqueous solution containing HPMC E5 and SDS (e.g., 2:1 w/w ratio).

  • Preparation of Drug Solution: Dissolve the pyrazole derivative in acetone to create a saturated solution.

  • Anti-Solvent Precipitation: Place the stabilizer solution in a beaker and immerse an ultrasonic probe. Inject the drug-acetone solution into the aqueous stabilizer solution under continuous sonication. This rapid precipitation traps the drug in an amorphous state.

  • Solvent Removal: Evaporate the acetone from the resulting suspension under reduced pressure at 40°C.

  • High-Pressure Homogenization (HPH): Process the pre-suspension through a high-pressure homogenizer for approximately 20-30 cycles at 1500 bar to reduce particle size and ensure uniformity.

  • Characterization: Analyze the resulting nanoparticles for particle size (e.g., via Dynamic Light Scattering), morphology (SEM/TEM), and physical state (DSC/XRPD) to confirm amorphous nature.

// Nodes A [label="1. Dissolve Drug\nin Acetone", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="2. Prepare Aqueous\nStabilizer Solution\n(HPMC + SDS)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Anti-Solvent Precipitation\n(Inject A into B with Sonication)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Remove Acetone\n(Rotary Evaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. High-Pressure\nHomogenization (HPH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Characterize Product\n(Size, State, Morphology)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond];

// Edges A -> C; B -> C; C -> D; D -> E; E -> F; }

Caption: Workflow for amorphous nanosuspension preparation.

Protocol 2: Formulation for Oral Gavage in Animal Studies

This protocol provides a general method for preparing a solution/suspension suitable for oral gavage in preclinical models, adapted from common practices.[9]

Objective: To prepare a homogenous and stable formulation for consistent oral dosing in animal models.

Materials:

  • Pyrazole carboxylic acid derivative

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80 or Cremophor EL

  • Sterile saline (0.9% NaCl) or water

Procedure:

  • Initial Solubilization: Weigh the required amount of the compound. Add a minimal volume of DMSO (e.g., 5-10% of the final volume) and vortex or sonicate until the compound is fully dissolved.[9]

  • Addition of Co-solvents: Add PEG400 (e.g., to constitute 30-40% of the final volume) to the DMSO solution and vortex thoroughly.

  • Addition of Surfactant: Add a surfactant like Tween-80 (e.g., 5% of the final volume) and vortex until the mixture is homogenous.

  • Final Dilution: Slowly add sterile saline or water dropwise while continuously vortexing to reach the final desired concentration. This final step is critical to prevent precipitation.

  • Final Inspection: Visually inspect the final formulation for clarity and homogeneity. It should be prepared fresh daily and stored protected from light. If a fine suspension is formed, ensure it is homogenous before each administration.

References

Validation & Comparative

A Comparative Analysis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid and Other Pyrazole Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the herbicidal characteristics of pyrazole-based compounds, with a focus on derivatives of pyrazole carboxylic acid, including the representative structure 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. While specific herbicidal activity data for this compound is not extensively available in the public domain, this guide leverages data from structurally related pyrazole herbicides to provide a comparative context. The pyrazole scaffold is a key component in numerous commercial herbicides, primarily targeting critical plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO).

Mechanism of Action: Targeting Essential Plant Pathways

Pyrazole herbicides predominantly function by inhibiting key enzymes in vital plant metabolic pathways. The two primary targets are 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO).

HPPD Inhibition: HPPD is a crucial enzyme in the biosynthesis of plastoquinone and tocopherol. Inhibition of HPPD leads to a depletion of these essential molecules, which are vital for photosynthesis and antioxidant protection. This results in the characteristic bleaching of plant tissues due to the indirect inhibition of carotenoid biosynthesis, followed by necrosis and plant death.

PPO Inhibition: PPO is the final common enzyme in the biosynthesis of both chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation of cell membranes, leading to cellular leakage and swift necrosis of plant tissues.

Below is a diagram illustrating the signaling pathways affected by these two classes of pyrazole herbicides.

Pyrazole_Herbicide_MoA cluster_HPPD HPPD Inhibition Pathway cluster_PPO PPO Inhibition Pathway HPPD_Inhibitor Pyrazole HPPD Inhibitor (e.g., Topramezone) HPPD HPPD Enzyme HPPD_Inhibitor->HPPD Inhibits Plastoquinone Plastoquinone & Tocopherol Synthesis HPPD->Plastoquinone Catalyzes Carotenoid Carotenoid Biosynthesis (Indirectly Inhibited) Plastoquinone->Carotenoid Bleaching Bleaching Symptoms Carotenoid->Bleaching Necrosis_HPPD Necrosis & Plant Death Bleaching->Necrosis_HPPD PPO_Inhibitor Pyrazole PPO Inhibitor (e.g., Pyraflufen-ethyl) PPO PPO Enzyme PPO_Inhibitor->PPO Inhibits Protoporphyrinogen_IX Protoporphyrinogen IX (Accumulates) PPO->Protoporphyrinogen_IX Blocked Conversion Singlet_Oxygen Singlet Oxygen (ROS) Protoporphyrinogen_IX->Singlet_Oxygen Light & O2 Lipid_Peroxidation Lipid Peroxidation & Membrane Damage Singlet_Oxygen->Lipid_Peroxidation Necrosis_PPO Rapid Necrosis Lipid_Peroxidation->Necrosis_PPO

Caption: Mechanisms of action for HPPD and PPO inhibiting pyrazole herbicides.

Quantitative Herbicidal Performance

The following tables summarize the herbicidal efficacy of various pyrazole derivatives from different studies, providing a comparative landscape for evaluating compounds like this compound.

Table 1: In Vitro Enzyme Inhibition Data of Pyrazole Herbicides

This table presents the half-maximal inhibitory concentration (IC50) values of different pyrazole derivatives against their target enzymes, HPPD or PPO. Lower IC50 values indicate higher potency.

Compound ID/NameTarget EnzymeIC50 (µM)Reference Commercial HerbicideReference IC50 (µM)
HPPD Inhibitors
Compound Z9[1]Arabidopsis thaliana HPPD (AtHPPD)0.05Topramezone1.33
Mesotrione1.76
Compound B14[2]Arabidopsis thaliana HPPD (AtHPPD)0.12Topramezone0.42
PPO Inhibitors
Compound 16[3]PPO0.04 mg/LPyraflufen-ethyl0.06 mg/L
Compound B14[2]Nicotiana tabacum PPO (NtPPO)0.51Acifluorfen1.36
Table 2: Pre-emergence Herbicidal Activity of Pyrazole Derivatives

This table shows the inhibitory effect of pyrazole compounds on weed growth when applied to the soil before weed emergence.

Compound IDWeed SpeciesApplication Rate (g ai/ha)Inhibition (%)Comparative HerbicideComparative Inhibition (%)
Compound Z21[1]Echinochloa crusgalli (Barnyardgrass)-Stem: 44.3, Root: 69.6TopramezoneStem: 16.0, Root: 53.0
MesotrioneStem: 12.8, Root: 41.7
Table 3: Post-emergence Herbicidal Activity of Pyrazole Derivatives

This table summarizes the percentage of weed control achieved when pyrazole herbicides are applied directly to emerged weeds.

Compound IDWeed SpeciesApplication Rate (g ai/ha)Inhibition (%)Comparative HerbicideComparative Inhibition (%)
Compounds Z5, Z15, Z20, Z21[1]Various broadleaf and grass weeds150>80Topramezone, Mesotrione-
Compound 16[3]Abutilon theophrasti, Portulaca oleracea, Amaranthus retroflexus, Setaria viridis, Echinochloa crusgalli, Digitaria sanguinalis150>90Pyraflufen-ethyl-
Compound B14[2]Various test weeds150>80--
Compounds 6a and 6c[4]Digitaria sanguinalis, Abutilon theophrasti, Eclipta prostrata15050-60Pyroxasulfone<50 (on E. prostrata)
Compound 26[3]Digitaria sanguinalis, Setaria viridis150>80--

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of herbicidal activity. Below are generalized protocols for key experiments based on the reviewed literature.

Greenhouse Herbicidal Activity Bioassay

This protocol outlines the general procedure for evaluating the pre- and post-emergence herbicidal efficacy of test compounds.

Greenhouse_Bioassay_Workflow start Start: Seed Germination & Seedling Growth prepare_soil Prepare and Pot Soil start->prepare_soil sow_seeds Sow Weed Seeds prepare_soil->sow_seeds pre_emergence Pre-emergence Application: Spray Soil Surface sow_seeds->pre_emergence greenhouse Incubate in Controlled Greenhouse Environment sow_seeds->greenhouse Allow germination and growth pre_emergence->greenhouse post_emergence Post-emergence Application: Spray Seedlings at 2-4 Leaf Stage post_emergence->greenhouse Return to greenhouse greenhouse->post_emergence data_collection Data Collection (e.g., 21 days post-treatment) greenhouse->data_collection visual_assessment Visual Injury Assessment (0-100%) data_collection->visual_assessment biomass Harvest and Measure Fresh/Dry Weight data_collection->biomass analysis Calculate % Inhibition vs. Control visual_assessment->analysis biomass->analysis end End: Determine Herbicidal Efficacy analysis->end

Caption: General workflow for greenhouse herbicidal activity bioassays.

1. Plant Material and Growth Conditions:

  • Weed seeds are sown in pots containing a sterilized soil mixture.

  • Pots are maintained in a greenhouse with controlled temperature (e.g., 25-30°C), humidity, and photoperiod (e.g., 14-16 hours of light).

2. Herbicide Application:

  • Pre-emergence: Test compounds, dissolved in a suitable solvent and formulated as an emulsifiable concentrate, are sprayed uniformly onto the soil surface, typically one day after sowing.

  • Post-emergence: The formulated herbicides are applied to plants that have reached the 2-4 true leaf stage.

3. Data Collection and Analysis:

  • Herbicidal effects are visually assessed at specified intervals (e.g., 3, 7, 14, and 21 days) after treatment, rating injury on a scale of 0% (no effect) to 100% (complete plant death).

  • For quantitative analysis, the above-ground biomass is harvested, and fresh and dry weights are recorded.

  • The percentage of growth inhibition is calculated relative to untreated control plants.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol describes a generalized method for determining the IC50 value of a compound against a target enzyme like HPPD or PPO.

1. Enzyme Preparation:

  • The target enzyme (e.g., Arabidopsis thaliana HPPD) is expressed and purified from a suitable host system (e.g., E. coli).

2. Assay Procedure:

  • The assay is typically performed in a multi-well plate format.

  • A reaction mixture is prepared containing a buffer, the purified enzyme, and the necessary co-factors and substrates.

  • The test compound, dissolved in a solvent like DMSO, is added to the reaction mixture at various concentrations.

  • The reaction is initiated and incubated for a specific period at a controlled temperature.

3. Measurement and Analysis:

  • The enzyme activity is measured by monitoring the change in absorbance or fluorescence of a substrate or product over time using a plate reader.

  • The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.

  • The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) and Comparative Analysis

While direct experimental data for this compound is limited in the available literature, we can infer its potential herbicidal profile based on the structure-activity relationships of other pyrazole herbicides.

  • The Pyrazole-5-Carboxylic Acid Moiety: The presence of a carboxylic acid group at the 5-position of the pyrazole ring is a feature found in some herbicidal compounds. For certain classes of herbicides, this acidic group can be crucial for binding to the target enzyme's active site.

  • Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings attached to the pyrazole core significantly influence herbicidal activity. The 4-chloro substituent on the phenyl group at the 3-position of the pyrazole is a common feature in many active compounds, suggesting its importance for efficacy. Electron-withdrawing groups on the aromatic rings are often associated with enhanced herbicidal activity.

  • Comparison to Commercial Pyrazole Herbicides:

    • HPPD Inhibitors (e.g., Topramezone): These compounds typically feature a 4-benzoyl-pyrazole scaffold. The carboxylic acid functionality in the target compound differs from the ketone linkage common in this class, which would likely alter its binding mode and efficacy.

    • PPO Inhibitors (e.g., Pyraflufen-ethyl): This class often includes a phenylpyrazole core with an ether linkage to a side chain that is crucial for activity. Pyraflufen-ethyl is an ethyl ester, which acts as a pro-herbicide and is hydrolyzed to the active carboxylic acid in the plant. The target compound, being a carboxylic acid itself, would not require this activation step.

Based on the available data for other pyrazole carboxylic acid derivatives that exhibit potent herbicidal activity, it is plausible that this compound possesses herbicidal properties. However, without direct experimental validation, its specific efficacy against various weed species and its primary molecular target (HPPD, PPO, or another site) remain to be determined. Further research, following the experimental protocols outlined in this guide, would be necessary to fully characterize its herbicidal profile and potential as a lead compound for new herbicide development.

References

A Comparative Analysis of the Herbicidal Efficacy of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid and Glyphosate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the herbicidal properties of the novel pyrazole compound, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, and the widely used broad-spectrum herbicide, glyphosate. While direct comparative efficacy studies are not publicly available, this document synthesizes existing data on their distinct mechanisms of action and provides an indirect comparison of their effectiveness against a common weed species, Amaranthus retroflexus (redroot pigweed).

Executive Summary

This compound belongs to a class of compounds being investigated as potential herbicides. Pyrazole-based herbicides frequently act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone and tocopherol biosynthesis. Inhibition of HPPD leads to the bleaching of photosynthetic tissues and subsequent plant death. This mode of action is fundamentally different from that of glyphosate.

Glyphosate, a cornerstone of modern weed management, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSPS) synthase enzyme in the shikimate pathway. This pathway is crucial for the synthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants. Blockage of this pathway leads to a systemic shutdown of protein synthesis and eventual plant mortality.

Due to the absence of direct comparative studies, this guide presents available efficacy data for both compounds and their derivatives, with a focus on providing a clear understanding of their respective herbicidal profiles.

Quantitative Data Summary

The following table summarizes available efficacy data for glyphosate and a representative pyrazole derivative against Amaranthus retroflexus. It is crucial to note that this is an indirect comparison, as the specific pyrazole compound of interest has not been tested in the cited study.

CompoundTarget WeedEfficacy MetricValueReference
Glyphosate Amaranthus retroflexusGR50 (Growth Reduction 50%)146.70 g ae/ha[1]
Pyrazole Derivative (Compound 6a) Amaranthus retroflexus% Inhibition (at 150 g a.i./ha)50-60%[2]

Note: GR50 represents the glyphosate dose required to cause a 50% reduction in plant growth. The pyrazole derivative data indicates the percentage of growth inhibition at a fixed application rate. These different metrics and the use of a derivative compound prevent a direct one-to-one comparison of potency.

Mechanism of Action

The distinct modes of action of these two herbicidal compounds are a critical point of comparison.

This compound (Presumed HPPD Inhibitor)

Many pyrazole-containing herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3] This enzyme is a critical component in the biochemical pathway that converts tyrosine to plastoquinone and tocopherols. Plastoquinone is an essential cofactor in the biosynthesis of carotenoids, which protect chlorophyll from photo-oxidation. By blocking HPPD, these herbicides prevent the formation of these vital compounds, leading to the destruction of chlorophyll, which manifests as a characteristic bleaching of the plant tissue, followed by necrosis and death.

Glyphosate (EPSPS Inhibitor)

Glyphosate's herbicidal activity stems from its inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSPS) synthase. This enzyme catalyzes a key step in the shikimate pathway, which is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms. Animals, including humans, do not possess this pathway, which is a basis for glyphosate's selective toxicity to plants. Inhibition of EPSPS leads to a deficiency in these essential amino acids, halting protein synthesis and ultimately causing plant death.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of herbicide efficacy. The following protocols are based on standardized guidelines for greenhouse bioassays.

Protocol 1: Post-Emergence Herbicidal Efficacy Assay (Greenhouse)

This protocol is designed to evaluate the efficacy of herbicides applied to emerged and actively growing weeds.

1. Plant Material and Growth Conditions:

  • Seeds of the target weed species (e.g., Amaranthus retroflexus) are sown in pots (10 cm diameter) filled with a sterilized potting mix.
  • Pots are placed in a greenhouse with controlled temperature (25-30°C day / 18-22°C night), humidity (60-80%), and a 16-hour photoperiod.
  • Plants are grown until they reach the 2-4 true leaf stage (approximately 2-3 weeks after sowing).[4]

2. Herbicide Application:

  • Prepare a stock solution of the test herbicide in an appropriate solvent (e.g., acetone with a surfactant).
  • A dilution series is prepared to achieve the desired application rates.
  • Herbicides are applied using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha) at a constant pressure.[5]
  • Control plants are sprayed with the solvent mixture without the herbicide.

3. Data Collection and Analysis:

  • Visual assessments of phytotoxicity (e.g., chlorosis, necrosis, stunting) are conducted at 7, 14, and 21 days after treatment (DAT).
  • At 21 DAT, the above-ground biomass of each plant is harvested, dried in an oven at 70°C for 72 hours, and weighed to determine the dry weight.
  • The percentage of growth inhibition is calculated relative to the untreated control.
  • For dose-response studies, data are analyzed using a logistic regression model to determine the GR50 (the dose causing 50% growth reduction) or IC50/EC50 values.

Protocol 2: Pre-Emergence Herbicidal Efficacy Assay (Greenhouse)

This protocol assesses the ability of a herbicide to prevent weed emergence and growth when applied to the soil before weed seedlings appear.

1. Pot Preparation and Sowing:

  • Pots are filled with soil, and a predetermined number of weed seeds are sown at a uniform depth (e.g., 1 cm).[4]

2. Herbicide Application:

  • The herbicide is applied to the soil surface immediately after sowing using a laboratory spray chamber as described in the post-emergence protocol.
  • The soil is then lightly irrigated to incorporate the herbicide into the upper soil layer.

3. Incubation and Data Collection:

  • Pots are maintained in the greenhouse under the same conditions as the post-emergence assay.
  • The number of emerged seedlings is counted at regular intervals (e.g., 7, 14, and 21 days after treatment).
  • At 21 DAT, the fresh and dry weight of the emerged seedlings are determined.
  • Efficacy is expressed as the percentage of emergence inhibition or growth reduction compared to the untreated control.

Visualizations

Signaling Pathway Diagrams

HPPD Inhibition Pathway Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Plastoquinone Plastoquinone & Tocopherols HPPD->Plastoquinone Bleaching Bleaching & Necrosis HPPD->Bleaching Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Pyrazole 3-(4-chlorophenyl)-1-phenyl- 1H-pyrazole-5-carboxylic acid Pyrazole->HPPD Inhibition

Caption: Presumed mechanism of action for this compound.

Glyphosate Mechanism of Action Shikimate_Pathway Shikimate Pathway EPSPS EPSP Synthase Shikimate_Pathway->EPSPS Aromatic_AA Aromatic Amino Acids (Tyr, Trp, Phe) EPSPS->Aromatic_AA Plant_Death Systemic Plant Death EPSPS->Plant_Death Protein_Synthesis Protein Synthesis Aromatic_AA->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Glyphosate Glyphosate Glyphosate->EPSPS Inhibition

Caption: Mechanism of action for the herbicide glyphosate.

Experimental Workflow Diagram

Herbicide Efficacy Workflow cluster_pre Pre-Emergence cluster_post Post-Emergence pre_sowing Sow Weed Seeds pre_application Apply Herbicide to Soil pre_sowing->pre_application pre_incubation Greenhouse Incubation pre_application->pre_incubation pre_data Count Emerged Seedlings & Measure Biomass pre_incubation->pre_data analysis Data Analysis (% Inhibition, GR50) pre_data->analysis post_sowing Sow Weed Seeds & Grow post_application Apply Herbicide to Seedlings post_sowing->post_application post_incubation Greenhouse Incubation post_application->post_incubation post_data Visual Assessment & Biomass Measurement post_incubation->post_data post_data->analysis start Start start->pre_sowing start->post_sowing end End analysis->end

Caption: Standardized workflow for pre- and post-emergence herbicide efficacy testing.

References

Comparative Anticancer Activity of Pyrazole Derivatives against MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic effects of pyrazole-based compounds on the MCF-7 human breast cancer cell line.

Comparison of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a compound required to inhibit the growth of MCF-7 cells by 50%. The following table summarizes the IC50 values for a range of pyrazole derivatives and standard chemotherapeutic agents, providing a basis for comparative evaluation.

Compound/Drug NameIC50 Value (µM) on MCF-7 CellsReference
Pyrazole Derivatives
Pyrazolo[4,3-c]hexahydropyridine derivative2.4[1]
Arylazopyrazole derivative 8b3.0[2]
N-sulfonylpiperidine derivative 84.43[3]
Pyrazolo[3,4-b]pyridine derivative 14g4.66[4]
Pyrazole-naphthalene derivative 1122.78[1]
PYRIND39.7 ± 5.8[5]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole81.48 ± 0.89
Standard Anticancer Drugs
Doxorubicin2.11 - 4.57[4]
Cisplatin15.24 ± 1.27
Tamoxifen23.31[1]
5-Fluorouracil (5-FU)4.8[1]

Experimental Protocols

The determination of IC50 values is a fundamental step in the evaluation of potential anticancer compounds. The most common method cited in the referenced literature is the MTT assay, a colorimetric assay for assessing cell metabolic activity.

MTT Assay Protocol for IC50 Determination in MCF-7 Cells

1. Cell Culture and Seeding:

  • MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are harvested from sub-confluent cultures, and a cell suspension is prepared.

  • Using a hemocytometer or automated cell counter, the cell density is determined.

  • Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., a pyrazole derivative) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • A series of serial dilutions of the test compound are prepared in the culture medium.

  • The medium from the seeded 96-well plates is aspirated, and 100 µL of the various concentrations of the test compound are added to the respective wells.

  • Control wells containing medium with the vehicle (DMSO) and untreated cells are also included.

  • The plates are incubated for a specified period, typically 48 or 72 hours.

3. MTT Assay and Data Acquisition:

  • Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

4. Data Analysis:

  • The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control.

  • A dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the compound concentration.

  • The IC50 value is determined from the dose-response curve as the concentration of the compound that results in a 50% reduction in cell viability.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.

MTT_Assay_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start with MCF-7 Cell Culture seed Seed Cells in 96-well Plates start->seed incubate_attach Incubate 24h for Attachment seed->incubate_attach treat_cells Add Compound to Wells incubate_attach->treat_cells prepare_compound Prepare Serial Dilutions of Test Compound prepare_compound->treat_cells incubate_treat Incubate for 48-72 hours treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read_absorbance Measure Absorbance at 570 nm dissolve->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Generate Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Pyrazole Pyrazole Derivative (Potential Inhibitor) Pyrazole->PI3K Inhibition Pyrazole->AKT Inhibition

References

Comparative Anticancer Activity: A Research Guide for 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid versus Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, direct comparative studies evaluating the anticancer activity of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid against doxorubicin are not publicly available. This guide is intended for researchers and drug development professionals, providing a framework for such a comparative analysis. It outlines the necessary experimental protocols and data presentation formats, using the well-established anticancer agent doxorubicin as a benchmark. The information on this compound's potential mechanisms is hypothesized based on the activities of structurally related pyrazole derivatives.

Introduction

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties. This guide focuses on a hypothetical comparison between a specific pyrazole derivative, This compound , and the well-established chemotherapeutic drug, doxorubicin .

Doxorubicin , an anthracycline antibiotic, is a widely used anticancer drug effective against a broad spectrum of cancers. Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2][3] However, its clinical use is often limited by severe side effects, most notably cardiotoxicity.

This compound is a pyrazole derivative with potential for biological activity. While its direct anticancer effects have not been extensively documented in publicly available literature, related pyrazole compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. This guide provides the necessary framework to investigate and compare its anticancer potential against a standard-of-care agent like doxorubicin.

Comparative Data on Anticancer Activity

Effective comparison of anticancer agents requires quantitative assessment of their cytotoxic and apoptotic effects. The following tables are presented as templates for organizing experimental data.

Table 1: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundCell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
This compound MCF-7 (Breast)Data not availableData not availableData not available
A549 (Lung)Data not availableData not availableData not available
HCT116 (Colon)Data not availableData not availableData not available
Doxorubicin MCF-7 (Breast)Experimental valueExperimental valueExperimental value
A549 (Lung)Experimental valueExperimental valueExperimental value
HCT116 (Colon)Experimental valueExperimental valueExperimental value

Table 2: Cell Cycle Analysis

This table would summarize the effect of each compound on the distribution of cells in different phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

CompoundConcentrationCell Line% G0/G1 Phase% S Phase% G2/M Phase
This compound IC50MCF-7Experimental valueExperimental valueExperimental value
Doxorubicin IC50MCF-7Experimental valueExperimental valueExperimental value
Control (Untreated) -MCF-7Experimental valueExperimental valueExperimental value

Table 3: Apoptosis Assay

This table would quantify the percentage of cells undergoing apoptosis (programmed cell death) upon treatment with each compound.

CompoundConcentrationCell Line% Early Apoptosis% Late ApoptosisTotal Apoptotic Cells (%)
This compound IC50MCF-7Experimental valueExperimental valueExperimental value
Doxorubicin IC50MCF-7Experimental valueExperimental valueExperimental value
Control (Untreated) -MCF-7Experimental valueExperimental valueExperimental value

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Cell Culture

Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity
  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and doxorubicin for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry
  • Seed cells in 6-well plates and treat with the IC50 concentrations of the compounds for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining
  • Treat cells with the IC50 concentrations of the compounds for 48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic cells will be positive for both.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex processes and relationships.

G cluster_0 In Vitro Experiments cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Comparison cell_culture Cell Culture (e.g., MCF-7, A549) treatment Treatment with Compounds (Pyrazole Derivative & Doxorubicin) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis ic50 IC50 Determination mtt_assay->ic50 data_analysis Comparative Analysis of IC50, Cell Cycle Arrest, and Apoptosis ic50->data_analysis cell_cycle->data_analysis apoptosis->data_analysis G cluster_0 Cellular Effects cluster_1 Downstream Pathways dox Doxorubicin dna DNA Intercalation dox->dna top2 Topoisomerase II Inhibition dox->top2 ros Reactive Oxygen Species (ROS) Generation dox->ros dsbs DNA Double-Strand Breaks dna->dsbs top2->dsbs damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage p53 p53 Activation dsbs->p53 apoptosis Apoptosis damage->apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) p53->cell_cycle_arrest G cluster_0 Cellular Targets cluster_1 Cellular Response pyrazole Pyrazole Derivative (Hypothetical) cdks Cyclin-Dependent Kinases (CDKs) pyrazole->cdks bcl2 Bcl-2 Family Proteins pyrazole->bcl2 ros ROS Induction pyrazole->ros cell_cycle_arrest Cell Cycle Arrest cdks->cell_cycle_arrest apoptosis Apoptosis Induction (Caspase Activation) bcl2->apoptosis ros->apoptosis

References

Validating 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid as a Protoporphyrinogen Oxidase (PPO) Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid as a potential protoporphyrinogen oxidase (PPO) inhibitor. It outlines the necessary experimental protocols and presents a comparative analysis with established PPO inhibitors, supported by hypothetical experimental data.

Introduction to PPO Inhibition

Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of both chlorophyll in plants and heme in animals.[1] It catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[2][3] Inhibition of PPO leads to the accumulation of PPGIX, which, in the presence of light and oxygen, results in the formation of highly reactive oxygen species that cause rapid cell membrane disruption and death.[2][3] This mechanism makes PPO an effective target for herbicides.[2][3] PPO inhibitors are categorized into various chemical classes, including diphenyl ethers, N-phenylphthalimides, oxadiazoles, and phenylpyrazoles.[2][3] The subject of this guide, this compound, belongs to the phenylpyrazole class, a group known to exhibit herbicidal activity.[3]

Comparative Analysis of Inhibitory Activity

The efficacy of a potential PPO inhibitor is determined by its ability to inhibit the PPO enzyme at low concentrations. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table presents hypothetical IC50 values for our target compound in comparison to other known PPO inhibitors from different chemical classes.

Inhibitor Chemical Class Target Enzyme IC50 (µM)
This compound PhenylpyrazolePlant PPO0.09
FomesafenDiphenyl EtherPlant PPO0.05
FlumioxazinN-phenylphthalimidePlant PPO0.03
OxadiazonOxadiazolePlant PPO0.12
SaflufenacilPyrimidindionePlant PPO0.02
Carfentrazone-ethylTriazolinonePlant PPO0.08

Whole-Plant Herbicidal Activity

Beyond in vitro enzyme inhibition, it is crucial to assess the compound's herbicidal efficacy on whole plants. The effective dose required to cause 50% growth reduction (GR50) is a key metric. The following table shows hypothetical GR50 values for the target compound against a common weed species, Amaranthus palmeri (Palmer amaranth), in comparison to other PPO inhibitors.

Inhibitor Application Timing GR50 (g/ha)
This compound Pre-emergent120
Post-emergent40
FomesafenPost-emergent35
FlumioxazinPre-emergent90
SaflufenacilPre/Post-emergent30

Experimental Protocols

Detailed methodologies are essential for the accurate validation of a potential PPO inhibitor.

Protocol 1: In Vitro PPO Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the PPO enzyme.[4]

Materials:

  • Crude enzyme extract from a susceptible plant species (e.g., spinach or Palmer amaranth).

  • Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5).

  • Substrate: Protoporphyrinogen IX (PPGIX).

  • Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Known PPO inhibitor as a positive control (e.g., Fomesafen).

  • Spectrophotometer or plate reader.

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, enzyme extract, and the various concentrations of the inhibitors. Include a control with no inhibitor.

  • Pre-incubate the mixture at a constant temperature (e.g., 25°C) for a defined period.

  • Initiate the reaction by adding the PPGIX substrate.

  • Monitor the increase in absorbance at a specific wavelength (e.g., 630 nm) over time, which corresponds to the formation of PPIX.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Whole-Plant Herbicide Assay

This assay evaluates the herbicidal activity of the compound under controlled environmental conditions.

Materials:

  • Seeds of a susceptible weed species (e.g., Amaranthus palmeri).

  • Pots with a suitable soil mix.

  • Growth chamber with controlled light, temperature, and humidity.

  • Test compound formulated for pre-emergent or post-emergent application.

  • Commercial herbicide standards for comparison.

  • Spray chamber for uniform application.

Procedure:

  • Pre-emergent Application:

    • Sow the weed seeds in pots.

    • Apply the formulated test compound and standards to the soil surface at various rates.

    • Water the pots and place them in the growth chamber.

    • Assess plant injury and biomass reduction after a set period (e.g., 21 days).

  • Post-emergent Application:

    • Grow the weed seedlings to a specific growth stage (e.g., 2-4 leaf stage).

    • Apply the formulated test compound and standards to the foliage at various rates using a spray chamber.

    • Return the plants to the growth chamber.

    • Evaluate plant injury and biomass reduction after a set period (e.g., 14-21 days).

  • Calculate the GR50 value by plotting the percentage of growth reduction against the application rate.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of PPO inhibition and a typical experimental workflow for validation.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Protoporphyrinogen_IX Protoporphyrinogen IX (PPGIX) PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Accumulated_PPGIX Accumulated PPGIX Protoporphyrinogen_IX->Accumulated_PPGIX Leakage Protoporphyrin_IX Protoporphyrin IX (PPIX) PPO->Protoporphyrin_IX Oxidation Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme PPO_Inhibitor 3-(4-chlorophenyl)-1-phenyl-1H- pyrazole-5-carboxylic acid PPO_Inhibitor->PPO Inhibition Leaked_PPIX Leaked PPIX Accumulated_PPGIX->Leaked_PPIX Non-enzymatic Oxidation ROS Reactive Oxygen Species (ROS) Leaked_PPIX->ROS Light, O2 Cell_Death Cell Membrane Damage & Cell Death ROS->Cell_Death

Caption: Mechanism of Protoporphyrinogen Oxidase (PPO) Inhibition.

PPO_Validation_Workflow start Start: Identify Potential PPO Inhibitor in_vitro In Vitro Assay: PPO Enzyme Inhibition start->in_vitro calc_ic50 Calculate IC50 Value in_vitro->calc_ic50 compare_ic50 Compare IC50 with Known Inhibitors calc_ic50->compare_ic50 whole_plant Whole-Plant Assay: Herbicide Efficacy compare_ic50->whole_plant calc_gr50 Calculate GR50 Value whole_plant->calc_gr50 compare_gr50 Compare GR50 with Known Herbicides calc_gr50->compare_gr50 conclusion Conclusion: Validate as PPO Inhibitor compare_gr50->conclusion

Caption: Experimental Workflow for PPO Inhibitor Validation.

References

Unraveling Weed Cross-Resistance to 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid and Other Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of herbicide resistance is paramount for developing effective and sustainable weed management strategies. This guide provides a comparative analysis of the cross-resistance profiles of weeds to the novel herbicide candidate, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, and other established herbicide classes. This analysis is supported by experimental data and detailed methodologies to facilitate informed research and development.

Recent advancements in agrochemical research have introduced a variety of pyrazole-based compounds as potent herbicides. These compounds often target key enzymes in plant biochemical pathways, such as protoporphyrinogen oxidase (PPO), 4-hydroxyphenylpyruvate dioxygenase (HPPD), or acetolactate synthase (ALS). The specific compound, this compound, has been identified as a key ingredient in the development of modern herbicides.[1][2][3] While direct and extensive cross-resistance studies on this particular molecule are not yet widely published, analysis of structurally similar pyrazole-based herbicides, particularly those inhibiting the PPO enzyme, can provide valuable insights into potential cross-resistance patterns.

Comparative Analysis of Herbicide Resistance

The evolution of herbicide resistance in weed populations is a significant challenge in agriculture. Resistance can occur through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). TSR involves genetic mutations in the protein targeted by the herbicide, which prevent the herbicide from binding effectively. NTSR mechanisms, on the other hand, involve other processes such as reduced herbicide uptake, altered translocation, or enhanced metabolic detoxification of the herbicide.

Cross-resistance occurs when a weed population develops resistance to herbicides from different chemical families that share the same mode of action. For instance, a weed resistant to one PPO-inhibiting herbicide is often resistant to other PPO inhibitors. Understanding these patterns is crucial for designing effective herbicide rotation programs.

Quantitative Data on Cross-Resistance to PPO-Inhibiting Herbicides

To illustrate the phenomenon of cross-resistance, the following table summarizes experimental data on the resistance of Amaranthus palmeri (Palmer amaranth), a notoriously problematic weed, to various PPO-inhibiting herbicides. While data for this compound is not available, the data for other PPO inhibitors demonstrates the typical patterns of cross-resistance observed within this class of herbicides.

HerbicideWeed SpeciesResistant BiotypeGR50 (g ai/ha) aResistance Index (RI) bReference
FomesafenAmaranthus palmeriSusceptible15-[This is hypothetical data for illustrative purposes]
Resistant (ΔG210)15010[This is hypothetical data for illustrative purposes]
LactofenAmaranthus palmeriSusceptible20-[This is hypothetical data for illustrative purposes]
Resistant (ΔG210)1809[This is hypothetical data for illustrative purposes]
SaflufenacilAmaranthus palmeriSusceptible5-[This is hypothetical data for illustrative purposes]
Resistant (ΔG210)255[This is hypothetical data for illustrative purposes]

a GR50: The herbicide dose required to cause a 50% reduction in plant growth. b Resistance Index (RI): The ratio of the GR50 of the resistant biotype to the GR50 of the susceptible biotype.

Experimental Protocols

Accurate assessment of herbicide resistance requires standardized and rigorous experimental protocols. The following methodologies are based on established practices for whole-plant herbicide bioassays.

Seed Collection and Plant Growth
  • Seed Source: Seeds of both suspected resistant and known susceptible weed populations are collected from the field.

  • Germination: Seeds are germinated in petri dishes on a suitable medium (e.g., agar) under controlled temperature and light conditions to ensure uniform seedling emergence.

  • Transplanting: Once seedlings reach a specific growth stage (e.g., cotyledon to two-leaf stage), they are transplanted into pots containing a standardized soil mix.

  • Growth Conditions: Plants are grown in a greenhouse with controlled temperature, humidity, and photoperiod to ensure consistent growth.

Herbicide Application
  • Herbicide Preparation: Commercial formulations of the herbicides are used to prepare a series of dilutions to create a dose-response curve.

  • Application: Herbicides are applied to plants at a specific growth stage (e.g., 4-6 leaf stage) using a precision track sprayer calibrated to deliver a uniform spray volume.

  • Experimental Design: A completely randomized design with multiple replications for each herbicide dose and weed biotype is employed.

Data Collection and Analysis
  • Visual Injury Assessment: Plant injury is visually assessed at specific time points after treatment (e.g., 7, 14, and 21 days) on a scale of 0% (no injury) to 100% (plant death).

  • Biomass Measurement: Above-ground biomass is harvested at the end of the experiment, dried in an oven, and weighed.

  • Statistical Analysis: Dose-response curves are generated by fitting the biomass data to a non-linear regression model (e.g., a four-parameter log-logistic model). The GR50 values are then calculated from these curves. The Resistance Index (RI) is calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

Visualizing Resistance Mechanisms and Experimental Workflow

To better understand the complex processes involved in herbicide resistance and the experimental procedures used to study it, the following diagrams are provided.

HerbicideResistanceMechanism cluster_herbicide_action Herbicide Action Herbicide Herbicide Application Uptake Uptake & Translocation Herbicide->Uptake TargetSite Target Site (e.g., PPO enzyme) Uptake->TargetSite Inhibition Inhibition TargetSite->Inhibition Inhibition of Plant Process TSR Target-Site Resistance (TSR) (e.g., Altered PPO enzyme) TSR->TargetSite Blocks Binding NTSR Non-Target-Site Resistance (NTSR) (e.g., Enhanced Metabolism) NTSR->Uptake Reduces Herbicide at Target PlantDeath PlantDeath Inhibition->PlantDeath Leads to

Figure 1: General mechanisms of weed resistance to herbicides.

ExperimentalWorkflow SeedCollection 1. Seed Collection (Susceptible & Resistant Biotypes) Germination 2. Seed Germination SeedCollection->Germination Transplanting 3. Seedling Transplanting Germination->Transplanting PlantGrowth 4. Plant Growth in Greenhouse Transplanting->PlantGrowth HerbicideApplication 5. Herbicide Application (Dose-Response) PlantGrowth->HerbicideApplication DataCollection 6. Data Collection (Visual Injury, Biomass) HerbicideApplication->DataCollection DataAnalysis 7. Data Analysis (GR50, RI Calculation) DataCollection->DataAnalysis

Figure 2: Workflow for whole-plant herbicide resistance bioassay.

Signaling Pathway of PPO-Inhibiting Herbicides

Herbicides based on pyrazole carboxylic acids can act as Protoporphyrinogen Oxidase (PPO) inhibitors. PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

PPO_Inhibition_Pathway Glutamate Glutamate Protoporphyrinogen_IX Protoporphyrinogen_IX Glutamate->Protoporphyrinogen_IX Multiple Steps Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO Enzyme Accumulation Accumulation of Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulation Chlorophyll_Heme Chlorophyll_Heme Protoporphyrin_IX->Chlorophyll_Heme Further Steps PPO_Inhibitor PPO-Inhibiting Herbicide (e.g., Pyrazole Carboxylic Acid) PPO_Inhibitor->Protoporphyrinogen_IX Inhibits PPO ROS_Generation Reactive Oxygen Species (ROS) Generation Accumulation->ROS_Generation Oxidation Light_Oxygen Light + O2 Light_Oxygen->ROS_Generation Membrane_Disruption Cell Membrane Disruption ROS_Generation->Membrane_Disruption Causes Plant_Death Plant Death Membrane_Disruption->Plant_Death Leads to

Figure 3: Biochemical pathway of PPO-inhibiting herbicides.

References

A Comparative Guide to the Kinase Inhibitory Profiles of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. Its versatility allows for the development of potent and selective inhibitors of various enzyme families, most notably protein kinases. This guide provides a comparative analysis of the kinase inhibitory profiles of several prominent pyrazole derivatives, offering a valuable resource for target validation, lead optimization, and understanding potential off-target effects.

Introduction to Pyrazole-Based Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Pyrazole-containing compounds have emerged as a significant class of kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes.[1][2] The specific substitutions on the pyrazole ring system critically influence the potency and selectivity of these inhibitors.[3] This guide focuses on a selection of pyrazole derivatives to highlight the diversity of their kinase inhibitory profiles.

Comparative Kinase Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrazole derivatives against a panel of protein kinases. Lower IC50 values indicate greater potency. This data has been compiled from various published studies to provide a representative overview.

CompoundTarget KinaseIC50 (nM)
Ruxolitinib JAK13.3[4][5]
JAK22.8[4][5]
JAK3428[4]
TYK219[4]
Tozasertib Aurora A0.6 (Ki,app)[6]
Aurora B-
RIPK1180[2]
Celecoxib COX-115000[5]
COX-240[7][8]
PDK1>1000 (micromolar range)[9]
AktInhibition of phosphorylation observed[10][11]
Mavacoxib COX-2Selective inhibitor[12][13]
Other KinasesData not widely available
Afuresertib Akt10.02[14]
Akt22[14]
Akt32.6[14]

Note: The kinase inhibitory profile of Mavacoxib is not well-documented in publicly available literature beyond its established selectivity for COX-2.[12][13] Similarly, while Celecoxib is known to inhibit PDK1 and the Akt signaling pathway, comprehensive data on its broader kinase selectivity is limited.[9][10][11]

Signaling Pathway Inhibition: The JAK-STAT Pathway

A key signaling cascade targeted by pyrazole derivatives is the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors.[15][16] Ruxolitinib, for instance, is a potent inhibitor of JAK1 and JAK2.[4][5] The diagram below illustrates the mechanism of the JAK-STAT signaling pathway and the point of inhibition by compounds like Ruxolitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Ligand Binding JAK JAK Receptor:f2->JAK 2. Receptor Activation JAK->Receptor:f2 3. Phosphorylation STAT STAT JAK->STAT 5. STAT Phosphorylation STAT->Receptor:f2 P_STAT p-STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer 6. Dimerization DNA DNA STAT_Dimer->DNA 7. Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Transcription Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Experimental Protocols

The determination of a compound's kinase inhibitory profile is a critical step in drug discovery. A common method to assess kinase inhibition is through in vitro kinase activity assays.

General Workflow for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Kinase_Assay_Workflow Start Start Kinase_Reaction 1. Kinase Reaction Incubation (Kinase, Substrate, ATP, Inhibitor) Start->Kinase_Reaction Reaction_Termination 2. Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Kinase_Reaction->Reaction_Termination ADP_to_ATP 3. Convert ADP to ATP (Add Kinase Detection Reagent) Reaction_Termination->ADP_to_ATP Luminescence 4. Measure Luminescence (Luciferase/Luciferin Reaction) ADP_to_ATP->Luminescence Data_Analysis 5. Data Analysis (Calculate IC50) Luminescence->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an ADP-Glo™ kinase inhibition assay.

Detailed Methodology: ADP-Glo™ Kinase Assay

The following is a representative protocol for determining the IC50 value of a pyrazole derivative against a specific kinase using the ADP-Glo™ Kinase Assay.[1][3][6]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase reaction buffer. A typical buffer may contain 25mM HEPES (pH 7.5), 10mM MgCl2, 0.5mM EGTA, and 0.01% Brij-35.
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer at the desired concentration (typically at the Km value for the specific kinase).
  • Kinase Solution: Dilute the kinase to the appropriate working concentration in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
  • Substrate Solution: Prepare the specific peptide or protein substrate for the kinase in kinase buffer.
  • Inhibitor Dilutions: Prepare a serial dilution of the pyrazole derivative in DMSO, and then further dilute in kinase buffer to the final desired concentrations.
  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.

2. Kinase Reaction:

  • In a 384-well plate, add the following to each well:
  • 5 µL of the pyrazole derivative dilution (or vehicle control).
  • 5 µL of the substrate solution.
  • 5 µL of the ATP solution.
  • Initiate the kinase reaction by adding 5 µL of the kinase solution to each well.
  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

3. ADP Detection:

  • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  • Incubate at room temperature for 40 minutes.
  • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction.
  • Incubate at room temperature for 30-60 minutes.

4. Data Analysis:

  • Measure the luminescence of each well using a plate-reading luminometer.
  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This guide provides a comparative overview of the kinase inhibitory profiles of several pyrazole derivatives, highlighting the diverse selectivity profiles that can be achieved through modifications of this versatile scaffold. The provided data and experimental protocols serve as a valuable resource for researchers in the field of drug discovery and development, aiding in the design and evaluation of novel kinase inhibitors. It is important to note that the publicly available kinase profiling data for some compounds, such as Mavacoxib, is limited, underscoring the need for further investigation to fully characterize their off-target effects.

References

in vitro and in vivo correlation of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory and antimicrobial activities of pyrazole carboxylic acid derivatives, with a focus on compounds structurally related to 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. Due to a lack of publicly available experimental data for this specific parent compound, this guide will focus on a comparative review of its close analogs and relevant established drugs, providing a framework for understanding their potential therapeutic activities.

Executive Summary

This compound belongs to a class of compounds known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. This guide synthesizes available data on structurally similar pyrazole derivatives and compares their performance against well-established anti-inflammatory drugs such as Celecoxib, Indomethacin, and Diclofenac. The following sections detail the in vitro and in vivo experimental data, comprehensive protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.

Comparative Data on Anti-Inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is often evaluated through their ability to inhibit cyclooxygenase (COX) enzymes and reduce inflammation in animal models.

In Vitro Cyclooxygenase (COX) Inhibition

The following table summarizes the in vitro inhibitory activity of various pyrazole derivatives and reference drugs against COX-1 and COX-2 enzymes. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The Selectivity Index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, indicates the compound's preference for inhibiting COX-2 over COX-1. A higher SI value suggests greater COX-2 selectivity, which is often associated with a reduced risk of gastrointestinal side effects.

Compound/AnalogCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1/COX-2)
Reference Drugs
Celecoxib14.70.05294
Indomethacin0.10.480.21
Diclofenac3.8Not specifiedNot applicable
Pyrazole Analogs
Compound 6b ¹13.170.04329.25
Compound 6j ¹12.50.04312.5
Compound 6e ¹10.230.05204.6

¹Data for pyrazole-based compounds tethered with 1,2,3-triazole and benzenesulfonamide pharmacophores.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess the anti-inflammatory activity of a compound. The percentage of edema inhibition indicates the compound's ability to reduce swelling.

Compound/AnalogDoseEdema Inhibition (%)Time Point (hours)
Reference Drugs
Indomethacin5 mg/kgSignificant Inhibition1-5
Diclofenac25 mg/kgSignificant Inhibition2, 3, 4
Pyrazole Analogs
Compound 6b ¹11.74 µmol/kg (ED50)Potent relief of edemaNot specified
Compound 6j ¹13.38 µmol/kg (ED50)Potent relief of edemaNot specified

¹Data for pyrazole-based compounds tethered with 1,2,3-triazole and benzenesulfonamide pharmacophores. ED50 is the dose that produces 50% of the maximum effect.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Colorimetric or fluorometric detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and reference inhibitors at various concentrations.

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to the appropriate wells.

  • Add the test compound or reference inhibitor to the designated wells. A control group with no inhibitor is also included.

  • Pre-incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Add the detection reagent. The peroxidase activity of COX converts the substrate, leading to a colorimetric or fluorometric change.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader at different time points.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of a test compound in an acute inflammation model.

Materials:

  • Male Wistar rats (or other suitable strain)

  • 1% (w/v) carrageenan solution in sterile saline

  • Test compound and reference drug (e.g., Indomethacin, Diclofenac)

  • Vehicle for dissolving the test compound and reference drug

  • Plethysmometer for measuring paw volume

  • Syringes and needles

Procedure:

  • Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Fast the animals overnight before the experiment with free access to water.

  • Divide the rats into different groups: a control group, a reference drug group, and one or more test compound groups with varying doses.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound, reference drug, or vehicle to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Visualizing Molecular Pathways and Experimental Processes

Signaling Pathway of Inflammation Mediated by COX Enzymes

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever GI_Protection_Platelet_Aggregation GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection_Platelet_Aggregation

Caption: COX-1 and COX-2 convert arachidonic acid to prostaglandins, mediating physiological and inflammatory responses.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

G Start Start Animal_Acclimatization Animal Acclimatization (Wistar Rats) Start->Animal_Acclimatization Grouping Grouping of Animals (Control, Reference, Test) Animal_Acclimatization->Grouping Initial_Paw_Volume Measure Initial Paw Volume Grouping->Initial_Paw_Volume Drug_Administration Drug/Vehicle Administration Initial_Paw_Volume->Drug_Administration Carrageenan_Injection Carrageenan Injection (Sub-plantar) Drug_Administration->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume (Hourly for 5 hours) Carrageenan_Injection->Measure_Paw_Volume Data_Analysis Data Analysis (% Inhibition) Measure_Paw_Volume->Data_Analysis End End Data_Analysis->End

Assessing the Crop Safety of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound recognized for its role as a key intermediate in the synthesis of agrochemicals, particularly herbicides.[1][2] Its chemical structure is foundational to the development of molecules designed for effective weed management. This guide provides a comparative assessment of the crop safety profile of this compound, placed in the context of other pyrazole-based herbicides. Due to the limited availability of direct public data on the target compound, this document outlines a framework for its evaluation, supported by data from structurally related herbicides and detailed experimental protocols for crop safety assessment.

Putative Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

While the specific mode of action for this compound is not definitively established in publicly accessible literature, many herbicidal phenylpyrazole derivatives function as inhibitors of the enzyme protoporphyrinogen oxidase (PPO).[3][4] PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and ultimately, plant death.[3] This mode of action is distinct from insecticidal phenylpyrazoles, such as fipronil, which target the central nervous system by blocking GABA-gated chloride channels.[5]

Comparative Crop Safety Data

Table 1: Post-emergence Herbicidal Activity and Crop Safety of Select Pyrazole-Based Herbicides

Compound/Active IngredientTarget Weed SpeciesApplication Rate (g a.i./ha)Weed Inhibition (%)Crop SpeciesCrop Injury (%)Reference
Compound 7f (phenylpyrazole derivative) Amaranthus retroflexus150Good InhibitionNot SpecifiedNot Specified[4]
Compounds 6a and 6c (phenylpyridine-pyrazole derivatives) Setaria viridis15050Not SpecifiedNot Specified[6]
Compounds Z5, Z15, Z20, Z21 (benzoyl-pyrazole derivatives) Various broadleaf and grass weeds150ExcellentMaize, Cotton, Wheat0-10[7]
Compound V-8 (picolinic acid derivative) Not Specified300Better than picloramCorn, Wheat, SorghumSafe[8]

Note: The data presented is for comparative purposes and does not represent the performance of this compound.

Experimental Protocols for Crop Safety Assessment

To rigorously assess the crop safety of this compound, standardized bioassays are required. The following protocols outline the methodologies for greenhouse-based dose-response studies to determine phytotoxicity.

Plant Material and Growth Conditions
  • Test Species: A panel of commercially important crops should be selected, including but not limited to:

    • Maize (Zea mays)

    • Soybean (Glycine max)

    • Wheat (Triticum aestivum)

  • Growth Medium: A standardized soil mix (e.g., sandy loam or a commercial potting mix) should be used.

  • Pots: Plastic pots of a uniform size (e.g., 10-15 cm in diameter) are recommended.

  • Environmental Conditions: Plants should be grown in a controlled greenhouse environment with a consistent temperature (e.g., 25/20°C day/night), photoperiod (e.g., 16-hour light), and light intensity.

Herbicide Application
  • Formulation: The test compound should be dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant to ensure uniform application.

  • Application Method: A laboratory spray chamber equipped with a flat-fan nozzle should be used to apply the herbicide solution evenly over the plants at a specified spray volume.

  • Dosage Range: A range of doses should be tested to determine the dose-response relationship. This should include a no-herbicide control and a range of concentrations expected to cause between 10% and 90% growth inhibition.

Data Collection and Analysis
  • Visual Injury Assessment: Phytotoxicity should be visually rated at set intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no injury) to 100% (plant death).

  • Biomass Measurement: At the end of the experimental period, the above-ground plant biomass should be harvested, and the fresh and dry weights recorded.

  • Data Analysis: The data should be analyzed using non-linear regression to determine the effective concentration that causes a 50% reduction in growth (EC50) or the dose that causes a 50% growth reduction (GR50).

Visualizations

Signaling Pathway

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Protoporphyrinogen IX Protoporphyrinogen IX PPO PPO (Protoporphyrinogen Oxidase) Protoporphyrinogen IX->PPO Substrate Accumulated Proto IX Accumulated Protoporphyrin IX Protoporphyrinogen IX->Accumulated Proto IX Leakage Protoporphyrin IX Protoporphyrin IX Chlorophyll & Heme Chlorophyll & Heme Protoporphyrin IX->Chlorophyll & Heme PPO->Protoporphyrin IX Conversion ROS Reactive Oxygen Species (ROS) Accumulated Proto IX->ROS Light, O2 Membrane Damage Membrane Damage ROS->Membrane Damage Herbicide Phenylpyrazole Herbicide Herbicide->PPO Inhibition

Caption: Putative signaling pathway of PPO-inhibiting phenylpyrazole herbicides.

Experimental Workflow

Herbicide_Safety_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_data Data Collection & Analysis A Select Crop Species (Maize, Soybean, Wheat) B Sow Seeds in Pots A->B C Grow in Controlled Greenhouse Environment B->C D Prepare Herbicide Dose Range C->D E Apply Herbicide with Spray Chamber D->E F Visual Injury Assessment (7, 14, 21 DAT) E->F G Harvest and Measure Biomass (21 DAT) F->G H Calculate EC50 / GR50 (Dose-Response Curves) G->H

Caption: General workflow for assessing herbicide crop safety in a greenhouse setting.

References

Safety Operating Guide

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper Disposal of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

The proper disposal of this compound is critical to ensure laboratory safety, environmental protection, and regulatory compliance. As a chlorinated organic compound and a pyrazole derivative, this substance must be treated as hazardous chemical waste.[1] Under no circumstances should it be discharged down the drain or discarded as regular trash.[1]

Immediate Safety and Hazard Profile

This compound belongs to a class of chemicals that are often harmful. While specific toxicological data for this exact molecule may not be extensively published, analogous pyrazole derivatives and chlorinated aromatic compounds present known hazards.[1][2] The primary hazards are associated with its constituent chemical groups.[1]

  • Pyrazole Derivatives : This class of compounds exhibits diverse pharmacological activities and should be handled with care.[1]

  • Chlorinated Organic Compounds : These substances are often toxic, persistent in the environment, and can generate hazardous byproducts like hydrogen chloride gas upon combustion.[2][3] Disposal requires adherence to protocols for halogenated organic waste.[1]

Based on safety data sheets for similar compounds, researchers should assume this chemical may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4][5]

Summary of Hazard Classifications

The following table summarizes common hazard statements associated with similar pyrazole-based chemical structures. Users should treat this compound as possessing similar risks.

Hazard ClassGHS Hazard CodeDescriptionCitation
Acute Toxicity (Oral)H302Harmful if swallowed.[4][5][6]
Skin IrritationH315Causes skin irritation.[4][5]
Eye IrritationH319Causes serious eye irritation.[4][5][6]
Respiratory IrritationH335May cause respiratory irritation.[4][5]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE)

  • Before handling the chemical waste, ensure you are wearing appropriate PPE.

  • Required PPE :

    • Chemical-resistant gloves (e.g., nitrile).[2]

    • Safety goggles or a face shield for eye protection.[5]

    • A lab coat.[6]

  • All handling of the solid compound or its solutions for disposal should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

2. Waste Segregation and Collection

  • Categorize as Halogenated Waste : This compound is a halogenated organic chemical. It must be segregated from non-halogenated waste streams to facilitate proper disposal and prevent costly reprocessing.[8][9]

  • Solid Waste :

    • Collect solid this compound waste in a dedicated, puncture-proof container that is in good condition and has a secure, tight-fitting lid.[1][2]

    • Line the container with a clear plastic bag; do not use biohazard or black plastic bags.[1][10]

  • Liquid Waste (Solutions) :

    • Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container (e.g., glass or polyethylene).[1]

    • Ensure the container is clearly marked for "Halogenated Organic Waste".[9]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[1]

  • Contaminated Labware :

    • Disposable items (e.g., gloves, wipes, weighing paper) contaminated with the chemical should be placed in the designated solid hazardous waste container.[11]

    • Empty chemical storage containers must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[7] The first rinsate must be collected and disposed of as hazardous waste.[1][7] Subsequent rinsates should also be collected as hazardous waste. After rinsing, deface the label and dispose of the container according to institutional guidelines.[10]

3. Labeling and Storage

  • Labeling : Clearly label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "Waste this compound".

    • The primary hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

    • The laboratory or generator's name and contact information.

  • Storage :

    • Keep the waste container sealed at all times, except when adding waste.[1]

    • Store the container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.[10]

    • Use secondary containment (such as a lab tray) to capture any potential leaks.[1]

    • Store away from incompatible materials, particularly strong oxidizing agents.[1]

4. Final Disposal

  • Contact EHS : Do not attempt to treat or dispose of the chemical yourself. The final disposal method for chlorinated organic residues is typically high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to handle the resulting hydrogen halides.[2][3][4]

  • Arrange for Pickup : Once the container is nearly full or the accumulation time limit is reached (typically 90 days), arrange for its collection by your institution's Environmental Health & Safety (EHS) department.[1] Follow their specific procedures for waste pickup requests.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_collection Collection & Segregation cluster_final Storage & Final Disposal start Waste Generated: 3-(4-chlorophenyl)-1-phenyl-1H- pyrazole-5-carboxylic acid ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe char Characterize Waste: Is it Halogenated? ppe->char yes_halogen Yes, contains Chlorine char->yes_halogen Evaluate segregate Segregate as HALOGENATED ORGANIC WASTE yes_halogen->segregate container Select Compatible, Labeled, and Sealed Container segregate->container collect Collect Waste (Solid, Liquid, Contaminated Items) container->collect store Store in Secondary Containment in Satellite Accumulation Area collect->store contact Arrange Pickup with Institutional EHS/Safety Office store->contact disposal Final Disposal via Licensed Facility (e.g., High-Temp Incineration) contact->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Protection Type Specific PPE Purpose Standard
Hand Protection Nitrile or other chemical-resistant gloves.[1][2]To prevent skin contact.[1]EN ISO 374
Body Protection Laboratory coat or chemical-resistant coveralls.To protect skin and personal clothing from contamination.N/A
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[3]To protect eyes from dust particles and splashes.[3]ANSI Z87.1
Respiratory Protection N95-rated dust mask or a respirator with a particulate filter.[4]To prevent inhalation of fine dust particles.NIOSH-approved

Note: Always inspect PPE for damage before use and dispose of single-use items properly after handling the chemical.[5] Hands should be washed thoroughly with soap and water after removing gloves.[1]

Operational Plan for Safe Handling

Adherence to a strict operational protocol is critical to maintaining a safe laboratory environment.

2.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area.[6][7] A chemical fume hood is highly recommended, especially when weighing or transferring the powder, to minimize inhalation exposure.

  • Eye Wash and Safety Shower: Ensure that an eye wash station and a safety shower are readily accessible in the immediate work area.

2.2. Procedural Guidance

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items to prevent contamination.

  • Weighing and Transfer:

    • Perform these tasks in a chemical fume hood or a designated area with localized exhaust ventilation to control dust.

    • Use tools such as spatulas and weigh boats appropriate for handling fine powders.

    • Avoid creating dust clouds.[6] If dust is generated, do not blow on it; gently clean it with a damp cloth or a HEPA-filtered vacuum.

  • In Solution:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating source like a heating mantle or a water bath and ensure adequate ventilation for any vapors.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Decontaminate reusable equipment according to standard laboratory procedures.

    • Remove PPE in the designated area, avoiding cross-contamination.

Disposal Plan

Proper disposal of this compound and its contaminated waste is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of the solid compound and any solutions containing it as hazardous chemical waste.

    • Collect the waste in a clearly labeled, sealed container suitable for chemical waste.

    • Do not mix with other incompatible waste streams.

  • Contaminated Materials:

    • All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a designated hazardous waste container.[1]

  • Disposal Method:

    • Arrange for disposal through a licensed chemical waste disposal company.[6] The preferred method is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]

    • Do not dispose of this chemical down the drain or in the regular trash.[6]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace weigh Weigh and Transfer (in Fume Hood) prep_workspace->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace and Equipment experiment->decontaminate waste_disposal Dispose of Chemical Waste decontaminate->waste_disposal ppe_disposal Dispose of Contaminated PPE decontaminate->ppe_disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.